Promethazine-d6 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189947-02-1 | |
| Record name | 1189947-02-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Promethazine-d6 Hydrochloride
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the precise characterization of these materials is paramount. This guide provides an in-depth technical overview of the isotopic purity of Promethazine-d6 Hydrochloride, a deuterated analog of the well-known antihistamine. As a stable isotope-labeled internal standard, its efficacy in quantitative bioanalytical studies is directly contingent on its isotopic purity. This document will delve into the significance of isotopic purity, the state-of-the-art analytical techniques for its determination, and the interpretation of the resulting data.
The Critical Role of Isotopic Purity in Research
This compound is an indispensable tool in pharmacokinetic and metabolic studies, often employed as an internal standard in mass spectrometry-based assays. The deuterium labels (d6) intentionally increase the mass of the molecule, allowing it to be distinguished from its unlabeled counterpart in a biological matrix.
It is imperative to note that the specific isotopic purity of this compound is lot-dependent and must be verified from the Certificate of Analysis (CoA) provided by the manufacturer. While a general chemical purity, often determined by HPLC, might be stated as >95%, the isotopic purity is a distinct and equally important parameter.
Analytical Determination of Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for assessing isotopic purity.[1] The principle lies in the ability of the mass spectrometer to resolve and detect the mass difference between the fully deuterated molecule and its less-deuterated isotopologues.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer's sensitivity.
-
Chromatographic Separation: The sample is injected into an LC system to separate the Promethazine-d6 peak from any potential chemical impurities.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. A full scan mass spectrum of the Promethazine-d6 peak is acquired.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Promethazine.
-
The peak for the fully deuterated molecule (d6) will be the most abundant.
-
Peaks for the d5, d4, and lower isotopologues, as well as the unlabeled (d0) compound, may also be present at lower intensities.
-
The isotopic purity is calculated by determining the relative abundance of the d6 peak compared to the sum of the abundances of all isotopologue peaks.
-
Diagram of the LC-MS Workflow for Isotopic Purity Determination:
Caption: Workflow for LC-MS based isotopic purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary and often more detailed information regarding the isotopic purity and the specific positions of the deuterium labels.[2] While proton (¹H) NMR can be used to detect the absence of protons at the labeled sites, deuterium (²H or D) NMR directly detects the deuterium nuclei.
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) that does not have signals interfering with the analyte's signals.
-
NMR Data Acquisition: Both ¹H and ²H NMR spectra are acquired.
-
Data Analysis:
-
In the ¹H NMR spectrum, the signals corresponding to the protons on the two N-methyl groups should be significantly diminished or absent, confirming successful deuteration. The integration of any residual proton signals at these positions can be used to estimate the level of incomplete deuteration.
-
The ²H NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions. The presence of a clean signal confirms the location of the deuterium labels.
-
Diagram of the NMR Logic for Isotopic Purity Assessment:
Caption: Logical flow for NMR-based isotopic purity verification.
Interpreting Isotopic Purity Data
A typical Certificate of Analysis for this compound should provide a quantitative measure of its isotopic purity. This is often presented in a table format.
Table 1: Example of Isotopic Purity Data for this compound
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | < 0.1 |
| d1 | < 0.1 |
| d2 | < 0.1 |
| d3 | 0.2 |
| d4 | 0.8 |
| d5 | 2.5 |
| d6 (fully labeled) | 96.4 |
| Isotopic Purity | ≥ 99% (d6) |
Note: The values presented in this table are for illustrative purposes only. The actual isotopic distribution and purity will vary by batch and should be obtained from the supplier's Certificate of Analysis.
The Isotopic Purity is generally defined as the percentage of the labeled compound that is the desired isotopologue (in this case, d6). It is often calculated as:
Isotopic Purity (%) = [Abundance of d6 / (Sum of Abundances of all isotopologues)] * 100
Conclusion
The isotopic purity of this compound is a critical parameter that underpins its utility as an internal standard in quantitative analytical studies. Researchers and drug development professionals must not only understand the importance of this parameter but also be familiar with the analytical techniques used for its determination. While the exact isotopic purity is lot-specific, a thorough understanding of LC-MS and NMR methodologies allows for the independent verification and confident application of this essential research tool. Always refer to the manufacturer's Certificate of Analysis for lot-specific isotopic purity data to ensure the highest level of scientific integrity in your research.
References
- Analytical Methods. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.
- LGC Standards. (n.d.). This compound.
- Pharmaffiliates. (n.d.). Promethazine-impurities.
- Artis Standards. (n.d.). This compound.
- ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS.
- PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
Sources
Synthesis and characterization of Promethazine-d6 Hydrochloride.
An In-Depth Technical Guide to the Synthesis and Characterization of Promethazine-d6 Hydrochloride
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require a high-purity, isotopically labeled internal standard for quantitative bioanalytical assays. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific rigor and reproducibility.
Introduction and Strategic Importance
Promethazine, a first-generation antihistamine and antiemetic, is widely used clinically. In pharmacokinetic and metabolic studies, the accurate quantification of a drug in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based bioanalysis, as they co-elute with the analyte and exhibit identical ionization behavior, correcting for matrix effects and variations in sample processing.
This compound serves this critical role. The six deuterium atoms are typically incorporated into the N,N-dimethylamino group of the side chain. This specific placement offers several strategic advantages:
-
Metabolic Stability: The C-D bonds are stronger than C-H bonds, making the deuterated methyl groups less susceptible to enzymatic N-demethylation, a common metabolic pathway for promethazine. This ensures the isotopic label is retained throughout the analytical process.
-
Mass Shift: A +6 Da mass shift provides a clear and unambiguous separation from the unlabeled analyte in the mass spectrometer, preventing isotopic crosstalk and ensuring accurate quantification.
-
Synthetic Accessibility: The N,N-dimethylamino group is a synthetically accessible position for introducing the deuterium labels late in the synthetic sequence, which is often more efficient.
This guide will detail a robust and validated approach to the synthesis and characterization of this essential analytical tool.
Retrosynthetic Analysis and Synthesis Pathway
A logical retrosynthetic analysis of Promethazine-d6 (the free base) points to a convergent synthesis strategy. The key disconnection is at the tertiary amine side chain, breaking the bond between the propyl chain nitrogen and the phenothiazine ring system. This leads to two primary precursors: 10-(2-chloropropyl)phenothiazine and deuterated dimethylamine, (CD₃)₂NH.
However, a more common and efficient forward synthesis involves the N-alkylation of the phenothiazine nitrogen with a suitable deuterated side chain precursor. The most direct and widely cited method involves the alkylation of phenothiazine itself, followed by the introduction of the deuterated dimethylamino group.
A robust synthetic pathway is illustrated below:
Figure 1: High-level synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol synthesizes insights from established methodologies for N-alkylation of phenothiazines and subsequent amination.
Step 1: Synthesis of 10-(2-Chloropropyl)phenothiazine
-
Causality: This initial step attaches the propyl side chain to the phenothiazine nitrogen. Sodium hydride (NaH) is a strong base used to deprotonate the secondary amine of the phenothiazine ring, forming a highly nucleophilic sodium salt. This anion then readily attacks the electrophilic carbon of 1-bromo-2-chloropropane in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it solubilizes the salts and promotes the Sₙ2 pathway.
-
Procedure:
-
To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert argon atmosphere, add a solution of Phenothiazine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases, indicating complete formation of the phenothiazine anion.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloropropane (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to obtain pure 10-(2-chloropropyl)phenothiazine.
-
Step 2: Synthesis of Promethazine-d6 (Free Base)
-
Causality: This is the key isotope-labeling step. The previously synthesized intermediate undergoes a nucleophilic substitution reaction with dimethylamine-d6 hydrochloride. Potassium carbonate (K₂CO₃) is used as a base to neutralize the hydrochloride salt and generate the free dimethylamine-d6 nucleophile in situ. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
In a pressure vessel, combine 10-(2-chloropropyl)phenothiazine (1.0 equivalent), dimethylamine-d6 hydrochloride (1.5 equivalents), and potassium carbonate (3.0 equivalents) in acetonitrile.
-
Seal the vessel and heat the reaction mixture to 80-90 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude Promethazine-d6 free base. Further purification is typically not required before salt formation if Step 1 was executed cleanly.
-
Step 3: Formation of this compound
-
Causality: The final step involves converting the basic tertiary amine product into a stable, crystalline, and water-soluble hydrochloride salt, which is the standard form for pharmaceutical and analytical use. This is achieved by protonation with a solution of hydrogen chloride.
-
Procedure:
-
Dissolve the crude Promethazine-d6 free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension at 0 °C for 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Dry the product under high vacuum to yield this compound as a solid.
-
Characterization and Quality Control Workflow
A multi-step analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Figure 2: Analytical workflow for the characterization of Promethazine-d6 HCl.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and assess the isotopic enrichment.
-
Method: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.
-
Expected Results: The protonated molecular ion [M+H]⁺ should be observed.
-
Promethazine (unlabeled): C₁₇H₂₁N₂S⁺, Calculated m/z: 285.14
-
Promethazine-d6: C₁₇H₁₅D₆N₂S⁺, Calculated m/z: 291.18
-
-
Data Summary:
| Analyte | Formula | Expected [M+H]⁺ (m/z) |
| Promethazine | C₁₇H₂₀N₂S | 285.14 |
| Promethazine-d6 | C₁₇H₁₄D₆N₂S | 291.18 |
-
Isotopic Purity: The mass spectrum should show a dominant peak at m/z 291.18 with minimal contribution from lower mass isotopologues (d0 to d5), confirming high isotopic enrichment (>98%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and the specific location of the deuterium labels.
-
Methods: ¹H NMR, ¹³C NMR, and ²H NMR spectroscopy.
-
Expected Results:
-
¹H NMR: The spectrum will resemble that of unlabeled promethazine, with one critical difference: the complete absence of the singlet corresponding to the six protons of the -N(CH₃)₂ group (typically around 2.2-2.3 ppm). The integration of the remaining protons should be consistent with the structure.
-
¹³C NMR: The spectrum will be very similar to unlabeled promethazine. The carbon of the deuterated methyl groups (-CD₃) will appear as a multiplet (due to C-D coupling) with a significantly lower intensity compared to a protonated carbon.
-
²H NMR (Deuterium NMR): A single resonance peak should be observed, confirming that all deuterium atoms are in a chemically equivalent environment (the two methyl groups).
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the final compound.
-
Method: A standard reverse-phase HPLC method with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
-
Expected Results: A single major peak should be observed, and the purity is calculated based on the peak area percentage. The acceptance criterion is typically >98%.
Conclusion
The synthesis of this compound via the N-alkylation of phenothiazine followed by nucleophilic substitution with dimethylamine-d6 is a reliable and efficient method. The success of the synthesis hinges on careful execution of the reaction steps and rigorous purification. A comprehensive analytical characterization using a combination of MS, NMR, and HPLC is mandatory to validate the final product's identity, isotopic enrichment, and chemical purity, ensuring its suitability as an internal standard for high-stakes bioanalytical applications.
References
Chemical and physical properties of Promethazine-d6 Hydrochloride.
An In-depth Technical Guide to Promethazine-d6 Hydrochloride: Properties, Analysis, and Application as an Internal Standard
Introduction
Promethazine Hydrochloride is a first-generation antihistamine of the phenothiazine family, widely recognized for its sedative, antiemetic, and anticholinergic properties.[1] In the realm of analytical chemistry and drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, which are considered the gold standard for quantitative mass spectrometry. This guide provides a comprehensive technical overview of this compound (Promethazine-N,N-dimethyl-d6 hydrochloride), a deuterated analog of Promethazine HCl. As a Senior Application Scientist, this document synthesizes core chemical data with practical, field-proven insights into its application, particularly its role in ensuring the accuracy and reliability of bioanalytical methods.
Chemical Identity and Molecular Structure
This compound is structurally identical to its parent compound, with the critical exception of six hydrogen atoms on the N,N-dimethyl groups being replaced by deuterium.[2][3] This isotopic substitution is fundamental to its utility in mass spectrometry, providing a distinct mass shift without significantly altering its chemical behavior.
Caption: Chemical structure of this compound.
The core properties that define this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride | [2] |
| Synonym | Promethazine N,N-dimethyl-d6 hydrochloride | [2][3] |
| Molecular Formula | C₁₇H₁₅D₆ClN₂S | [4] |
| Molecular Weight | 326.92 g/mol | [2][3][4] |
| CAS Number | 1189947-02-1 | [2][4] |
| Unlabeled CAS Number | 58-33-3 | [2] |
| Isotopic Purity | ≥99% Deuterium | [5] |
| Purity (HPLC) | >95% | [2][3] |
Physicochemical Properties
The physical and chemical properties of an analytical standard are critical determinants of its handling, storage, and application. The properties of Promethazine-d6 HCl are largely comparable to the unlabeled compound.
Physical Properties
| Property | Description | Source(s) |
| Appearance | White to faint yellow crystalline powder. The unlabeled compound is noted to have a bitter taste. | [1][6][7] |
| Solubility | Soluble in Methanol. The unlabeled form is very soluble in water and freely soluble in ethanol. | [1][8][9] |
| Melting Point | 209 - 233°C. The unlabeled compound melts at approximately 222-223°C with decomposition. | [1][9][10] |
The solubility in methanol is particularly advantageous for preparing high-concentration stock solutions required for bioanalytical assays, as methanol is a common organic solvent used in reversed-phase chromatography.[8]
Chemical Properties and Stability
| Property | Description | Source(s) |
| Stability | The unlabeled compound slowly oxidizes in air and upon exposure to moisture, acquiring a blue color. It is sensitive to light. | [7][11][12] |
| pH of Solution | A 10% aqueous solution of the unlabeled compound has a pH between 3.5 and 5.5. | [6][9][11] |
| Storage | Recommended storage at -20°C or +4°C in a well-closed container, protected from light. | [3][13][14] |
| Incompatibilities | Incompatible with alkalis and strong oxidizing agents. Degradation is accelerated by Iron(III) and Copper(III) ions. | [11][15] |
Expert Insight: The inherent light sensitivity and oxidative potential of the phenothiazine ring structure mandate rigorous storage protocols.[7][11] For an internal standard, chemical stability is non-negotiable. Any degradation would compromise the accuracy of quantification. Therefore, storing stock solutions in amber vials at or below 4°C is a critical, self-validating step to ensure the integrity of every experiment.
The Role in Quantitative Analysis: An Ideal Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample preparation and analysis. Promethazine-d6 HCl is an exemplary IS for Promethazine for several key reasons:
-
Co-elution: It has nearly identical chromatographic properties to the unlabeled analyte, meaning they elute from the LC column at the same time.
-
Identical Ionization: It exhibits the same ionization efficiency in the mass spectrometer source, ensuring that any matrix effects suppress or enhance the analyte and IS signals equally.
-
Mass Difference: The +6 Dalton mass difference provides a clear distinction between the analyte and the IS in the mass spectrometer, preventing any cross-signal interference.[16] The precursor ion for Promethazine is m/z 285.2, while for Promethazine-d6 it is m/z 291.3.[16]
Caption: Typical bioanalytical workflow using an internal standard.
Standard Analytical Protocols
The following protocols are foundational methodologies for the use of Promethazine-d6 HCl in a research setting.
Protocol 4.1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards.
-
Primary Stock (e.g., 1 mg/mL): a. Allow the vial of Promethazine-d6 HCl to equilibrate to room temperature before opening. b. Accurately weigh a suitable amount (e.g., 10 mg) of the standard. c. Quantitatively transfer the powder to a Class A volumetric flask (e.g., 10 mL). d. Add a small volume of HPLC-grade methanol to dissolve the solid.[8] e. Sonicate for 5-10 minutes to ensure complete dissolution. f. Dilute to the final volume with methanol and mix thoroughly by inversion. g. Transfer to a labeled amber glass vial and store at -20°C.
-
Working Internal Standard Solution (e.g., 100 ng/mL): a. Perform serial dilutions from the primary stock using HPLC-grade methanol or a solvent mixture that matches the final mobile phase composition (e.g., 50:50 acetonitrile/water). b. This working solution is used to spike all analytical samples.
Causality: Using Class A volumetric glassware is essential for the gravimetric accuracy required of a primary stock solution. Sonication is a critical step to overcome any potential aggregation and ensure the solution is homogenous before any aliquots are taken.
Protocol 4.2: Quantification by LC-MS/MS
This protocol outlines a general method for the extraction and analysis of Promethazine from human plasma.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the working IS solution (e.g., 100 ng/mL Promethazine-d6 HCl). b. Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at >10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube or 96-well plate. f. Evaporate the solvent under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
| LC Parameter | Example Value |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 250 nm or 254 nm can be used for method development.[1][17] |
| MS/MS Parameter | Example Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Promethazine Transition | Q1: 285.2 m/z → Q3: (Product ion m/z) |
| Promethazine-d6 HCl Transition | Q1: 291.3 m/z → Q3: (Product ion m/z) |
Experimental Rationale: Protein precipitation is a rapid and effective method for cleaning up plasma samples. The use of cold, acidified acetonitrile enhances precipitation efficiency. Positive ion mode (ESI+) is selected because the tertiary amine in the Promethazine structure is readily protonated, leading to a strong signal.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated counterpart.
-
Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation/damage. May cause an allergic skin reaction and respiratory irritation. It is also toxic to aquatic life with long-lasting effects.[18][19]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, well-ventilated, and light-protected area.[11][14]
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its chemical and physical properties are nearly identical to the parent drug, while its deuterium labeling provides the mass distinction essential for its role as a robust internal standard. By enabling precise and accurate quantification, it underpins the integrity of pharmacokinetic studies, therapeutic drug monitoring, and other critical applications that rely on high-fidelity bioanalytical data. Proper understanding of its properties, coupled with rigorous adherence to validated analytical protocols, ensures its effective and reliable use in the laboratory.
References
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A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (n.d.). Global Scientific Journals. Available at: [Link]
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This compound. (n.d.). Hexonsynth. Available at: [Link]
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Promethazine Hydrochloride Official Monograph. (n.d.). Japanese Pharmacopoeia. Available at: [Link]
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Promethazine (PIM 439). (n.d.). INCHEM. Available at: [Link]
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Safety Data Sheet Promethazine hydrochloride. (n.d.). MetaSci. Available at: [Link]
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MICRO DETERMINATION OF PROMETHAZINE HYDROCHLORIDE DRUGS IN PURE FORM AND IN THEIR PHARMACEUTICAL PREPARATION WITH PYRIDINIUM FLU. (n.d.). International Journal of Advanced Research. Available at: [Link]
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SDS: Promethazine Hydrochloride Oral Solution, USP. (n.d.). Akorn, Inc. Available at: [Link]
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Promethazine Assay & Impurity Methods. (n.d.). Orochem. Available at: [Link]
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Promethazine Hydrochloride. (n.d.). ASHP Publications. Available at: [Link]
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Determination of Promethazine Hydrochloride in pharmaceutical forms by Spectrophotometric Method. (2018). Journal University of Kerbala. Available at: [Link]
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Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. (2023). MDPI. Available at: [Link]
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Method Development and Validation for Quantitative Analysis of Antihistamine Promethazine Hydrochloride by RP-UPLC. (2021). Semantic Scholar. Available at: [Link]
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Promethazine HCl Syrup Label. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
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Promethazine | C17H20N2S. (n.d.). PubChem, NIH. Available at: [Link]
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PROMETHAZINE HYDROCHLORIDE SYRUP, USP 6.25 mg/5 mL. (n.d.). DailyMed, NIH. Available at: [Link]
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Promethazine-(N,N-dimethyl-d6) hydrochloride, Analytical standard, reference material. (n.d.). Scientific Laboratory Supplies. Available at: [Link]
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PROMETHAZINE HYDROCHLORIDE. (n.d.). DailyMed, NIH. Available at: [Link]
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Introduction: The Significance of Isotopic Labeling in Pharmacokinetics
An In-Depth Technical Guide to Promethazine-d6 Hydrochloride for Advanced Bioanalytical Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its core properties, the rationale behind its application, and detailed methodologies for its use as a critical reagent in quantitative bioanalysis.
Promethazine is a first-generation antihistamine of the phenothiazine family, widely recognized for its sedative, antiemetic, anticholinergic, and antihistaminic properties[1][2][3]. It functions primarily by blocking histamine H1 receptors, but also acts on dopamine, alpha-adrenergic, and muscarinic receptors[1][3][4]. Given its therapeutic importance, accurately quantifying its concentration in biological matrices is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.
The "gold standard" for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte, experiences similar ionization effects, and compensates for variations during sample preparation and injection. This compound, a stable isotope-labeled (SIL) version of the parent drug, represents the pinnacle of internal standards for this purpose. The six deuterium atoms render it chemically identical to promethazine but mass-shifted, allowing for precise differentiation and quantification by the mass spectrometer. This guide provides the core technical data and a validated framework for its application.
Core Physicochemical Properties
All quantitative work begins with a well-characterized standard. The fundamental properties of this compound are summarized below.
| Property | Value | References |
| Chemical Name | 1-Phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine hydrochloride | [5] |
| CAS Number | 1189947-02-1 | [5][6][7] |
| Molecular Formula | C₁₇H₁₄D₆N₂S·HCl | |
| Molecular Weight | 326.92 g/mol | [7][8][9] |
| Synonyms | Promethazine N,N-dimethyl-d6 hydrochloride | [8] |
| Isotopic Purity | Typically ≥99% | [9] |
Rationale for Use: The Principle of Isotope Dilution Mass Spectrometry
The use of this compound is an application of the isotope dilution principle. In a typical bioanalytical workflow, a known, fixed amount of the deuterated standard is spiked into all samples (including calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process.
Causality Behind this Choice:
-
Identical Chemical Behavior: Because the mass difference from the deuterium labels has a negligible effect on chemical properties, the SIL-IS behaves identically to the endogenous analyte (promethazine) during extraction, chromatography, and ionization. It partitions the same way in liquid-liquid extractions, has the same retention time on an HPLC column, and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.
-
Compensation for Variability: Any loss of analyte during a sample preparation step (e.g., incomplete protein precipitation or extraction) will be mirrored by a proportional loss of the SIL-IS. Similarly, any fluctuation in instrument response (e.g., injection volume inconsistency or ionization variability) will affect both the analyte and the IS equally.
-
Accurate Quantification: The final quantification is based on the ratio of the analyte's mass spectrometer signal to the IS's signal. Because both are affected proportionally by experimental variations, this ratio remains constant and directly correlates to the analyte's initial concentration. This self-validating system provides the highest level of accuracy and precision in quantitative bioanalysis.
Conceptual Synthesis Pathway
The synthesis of this compound mirrors the established routes for unlabeled promethazine, with the critical difference being the use of a deuterated reagent to introduce the stable isotope labels. A common industrial synthesis for promethazine involves the condensation of phenothiazine with 1-dimethylamino-2-chloropropane[10].
To produce the d6 variant, the synthesis would logically employ a deuterated version of a key precursor, such as N,N-di(methyl-d3)-isopropanolamine, which is then converted to the necessary chloro-intermediate before condensation with phenothiazine. This ensures the stable isotopes are placed on the N,N-dimethyl groups, which are chemically stable and not subject to metabolic exchange.
Experimental Protocol: Quantification of Promethazine in Human Plasma
This section provides a detailed, field-proven methodology for the determination of promethazine in human plasma using this compound as an internal standard.
5.1. Materials and Reagents
-
Promethazine Hydrochloride reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water[11]
-
Formic acid or trifluoroacetic acid (TFA)[12]
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
96-well deep-well plates and sealing mats
-
Centrifuge capable of handling 96-well plates
5.2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promethazine HCl and Promethazine-d6 HCl in separate volumetric flasks using methanol to create 1 mg/mL primary stocks.
-
Working Standard Solutions: Serially dilute the Promethazine HCl primary stock with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Promethazine-d6 HCl primary stock with 50:50 acetonitrile/water to achieve a final concentration of 50 ng/mL. This concentration is chosen to provide a robust signal in the mass spectrometer without being excessively high.
5.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, and quality control samples into a 96-well deep-well plate.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL) in acetonitrile to each well. The acetonitrile acts as the protein precipitation agent.
-
Seal the plate and vortex mix for 2 minutes at high speed to ensure complete protein precipitation and mixing.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
5.4. LC-MS/MS Conditions
-
HPLC System: A standard UPLC or HPLC system[11].
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 3 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Promethazine: Q1 (285.1) -> Q3 (86.1)
-
Promethazine-d6: Q1 (291.1) -> Q3 (92.1)
-
Rationale for MRM Transitions: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. The product ion (Q3) is a characteristic fragment generated by collision-induced dissociation. For promethazine, the 86.1 m/z fragment corresponds to the dimethylaminopropyl side chain. For the d6 variant, this fragment is shifted to 92.1 m/z, confirming the location of the labels and providing a clean, specific transition for quantification.
Bioanalytical Workflow Visualization
The following diagram illustrates the logical flow of the quantitative bioanalysis process described above.
Caption: Workflow for the quantification of Promethazine in plasma using a stable isotope-labeled internal standard.
Conclusion
This compound is an indispensable tool for modern drug metabolism and pharmacokinetic studies. Its physicochemical properties are virtually identical to the parent drug, allowing it to serve as a robust internal standard that corrects for analytical variability. The application of isotope dilution mass spectrometry, enabled by high-purity standards like Promethazine-d6 HCl, ensures the highest degree of accuracy and reliability in bioanalytical data, providing trustworthy results for critical research and drug development decisions.
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Introduction: The Rationale for Deuterating Promethazine
Promethazine, a first-generation H1 receptor antagonist of the phenothiazine class, possesses a complex pharmacological profile, exhibiting antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] Its clinical utility is, however, intrinsically linked to its extensive first-pass metabolism, primarily in the liver. This metabolic process, which leads to a low oral bioavailability of approximately 25%, is a critical determinant of its pharmacokinetic and pharmacodynamic characteristics.[4][5][6] The strategic substitution of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), offers a powerful tool for researchers to investigate and modulate these metabolic pathways.[7][8] This technical guide will provide an in-depth exploration of the primary research applications of deuterated promethazine, focusing on its role in mechanistic pharmacokinetic studies and as an indispensable tool in quantitative bioanalysis.
PART 1: Elucidating Metabolic Pathways and the Kinetic Isotope Effect
Promethazine undergoes significant biotransformation catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 being the principal isoform involved.[9] The primary metabolic routes include S-oxidation of the phenothiazine ring, N-demethylation of the side chain, and ring hydroxylation.[9][10][11] The breaking of carbon-hydrogen (C-H) bonds is often the rate-limiting step in these CYP-mediated reactions.[12][13]
By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the resulting carbon-deuterium (C-D) bond, being stronger than the C-H bond, is more difficult to break. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow down the rate of metabolism.[8][] This principle allows researchers to:
-
Pinpoint sites of metabolic attack: By synthesizing different deuterated isotopologues of promethazine and comparing their metabolic rates to the non-deuterated parent drug, researchers can identify the specific positions on the molecule that are most susceptible to enzymatic degradation.
-
Quantify the contribution of different metabolic pathways: The magnitude of the KIE can provide insights into the extent to which a particular metabolic pathway contributes to the overall clearance of the drug.
-
Modulate pharmacokinetic profiles: Slowing down metabolism through deuteration can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.[7][15][16]
Visualizing the Metabolic Landscape of Promethazine
The following diagram illustrates the primary metabolic pathways of promethazine, highlighting the sites where deuteration could be strategically applied to probe the kinetic isotope effect.
Caption: Primary Phase I metabolic pathways of promethazine.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical experiment to assess the metabolic stability of deuterated versus non-deuterated promethazine using human liver microsomes.
1. Materials and Reagents:
-
Promethazine hydrochloride (non-deuterated)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of promethazine and deuterated promethazine in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing HLMs and phosphate buffer in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (either promethazine or its deuterated analog) to the reaction mixture, followed by the NADPH regenerating system. The final substrate concentration should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples to precipitate the proteins and then centrifuge at high speed.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Compare the half-life of deuterated promethazine to that of non-deuterated promethazine to determine the kinetic isotope effect.
PART 2: The Gold Standard Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[19] An ideal internal standard should behave identically to the analyte of interest during extraction, chromatography, and ionization but be distinguishable by the mass spectrometer.[20]
Deuterated analogs of the analyte are considered the "gold standard" for internal standards.[21][22] Deuterated promethazine (e.g., Promethazine-d3 or Promethazine-d6) is chemically identical to promethazine, ensuring it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement).[22][23][24] However, its increased mass allows it to be separately detected by the mass spectrometer.
Workflow for Quantitative Bioanalysis using Deuterated Promethazine
The following diagram illustrates a typical workflow for the quantification of promethazine in a biological matrix, such as plasma, using deuterated promethazine as an internal standard.
Caption: LC-MS/MS bioanalytical workflow with a deuterated internal standard.
Experimental Protocol: Quantification of Promethazine in Human Plasma by LC-MS/MS
This protocol provides a step-by-step methodology for the quantitative analysis of promethazine in human plasma.
1. Materials and Reagents:
-
Human plasma (blank)
-
Promethazine hydrochloride (for calibration standards and quality controls)
-
Promethazine-d6 hydrochloride (Internal Standard)[18]
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of promethazine and promethazine-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the promethazine stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL). Prepare a working solution of promethazine-d6 at a suitable concentration (e.g., 100 ng/mL).
-
Sample Preparation:
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the promethazine-d6 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate promethazine from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Data Presentation: Mass Spectrometry Transitions
The following table summarizes the typical MRM transitions for promethazine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Promethazine | 285.1 | 86.1 | 25 |
| Promethazine-d6 | 291.1 | 92.1 | 25 |
5. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of promethazine to promethazine-d6 against the nominal concentration of the calibration standards.
-
The concentration of promethazine in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Conclusion
Deuterated promethazine serves as a versatile and powerful tool in pharmaceutical research. Its primary applications lie in two core areas: first, as a mechanistic probe to elucidate the intricacies of promethazine's metabolism and the impact of the kinetic isotope effect on its pharmacokinetic profile; and second, as the gold-standard internal standard for robust and accurate quantitative bioanalysis. The methodologies and principles outlined in this guide provide a framework for researchers, scientists, and drug development professionals to effectively leverage deuterated promethazine in their studies, ultimately contributing to a deeper understanding of its pharmacology and ensuring the integrity of analytical data.
References
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- (n.d.). CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes. PubMed.
- (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.
- (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- (n.d.). Promethazine (PIM 439). Inchem.org.
- (n.d.). Applications of Deuterated Compounds in Pharmaceutical Research and Development. Benchchem.
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- (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- (n.d.). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Oriental Journal of Chemistry.
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- (2020). How using deuterium in pharmaceuticals is gaining momentum. deutraMed.
- (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
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- (n.d.). PROMETHAZINE CAS#: 60-87-7. ChemicalBook.
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- (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.
- (n.d.). Synthesis of promethazine hydrochloride. Download Scientific Diagram - ResearchGate.
- (2019). SYNTHESIS OF PROMETHAZINE. MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER - YouTube.
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Promethazine-d6 Hydrochloride material safety data sheet (MSDS).
An In-depth Technical Guide to the Material Safety Data Sheet for Promethazine-d6 Hydrochloride
This guide provides an in-depth analysis of the material safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. As an isotopically labeled analog of Promethazine Hydrochloride, its primary application is in analytical and research contexts, often as an internal standard in mass spectrometry-based assays.
A Note on Deuterated Analogs: The material safety data presented herein is primarily derived from the comprehensive data available for the non-labeled parent compound, Promethazine Hydrochloride (CAS No. 58-33-3). The substitution of six hydrogen atoms with deuterium on the N,N-dimethyl moiety (Promethazine-d6 HCl, CAS No. 1189947-02-1) does not significantly alter the compound's chemical reactivity or toxicological profile.[1] Therefore, the safety precautions and emergency procedures for both compounds are considered identical. The core purpose of this guide is to move beyond mere compliance, offering a causal understanding of the protocols required to ensure laboratory safety.
Compound Identification and Physicochemical Characteristics
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics dictate its behavior under various conditions and inform appropriate handling and storage procedures. Promethazine hydrochloride is a phenothiazine derivative.[2][3][4]
| Identifier | This compound | Promethazine Hydrochloride |
| Synonyms | 1-Phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine hydrochloride[1] | 10-[2-(Dimethylamino)propyl]phenothiazine Hydrochloride[5] |
| CAS Number | 1189947-02-1[1] | 58-33-3[5][6] |
| Molecular Formula | C₁₇²H₆H₁₄N₂S · HCl[1] | C₁₇H₂₁ClN₂S[5][7] |
| Molecular Weight | 326.92 g/mol [1] | 320.88 g/mol [5][7] |
The compound is typically supplied as a solid, and its physical properties are crucial for anticipating its behavior during handling. For instance, its solubility profile is critical for preparing solutions and for cleanup procedures.
| Property | Data | Source(s) |
| Appearance | White to faint yellow crystalline powder.[2][3][4][8] | [2][3][4][8] |
| Odor | Odorless.[2][3][4][8] | [2][3][4][8] |
| Melting Point | 227-230°C[5] | [5] |
| Solubility | Soluble in water, alcohol, and methanol.[6][7][8] | [6][7][8] |
| Stability | Stable under recommended storage conditions.[9][10] Slowly oxidizes and turns blue on prolonged exposure to air and light.[3][4][10][11] | [3][4][9][10][11] |
| pH | 3.5 - 5.0 (10% solution in water)[2] | [2] |
Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS). The causality behind these classifications stems from its pharmacological activity and chemical structure. Understanding these hazards is not just about reading labels; it's about anticipating potential biological interactions upon accidental exposure.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[6][9] | Warning [12] | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[9] | Danger [13] | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[5][9] | Warning [12] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[5][6] | Warning [12] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[5][6] | Warning [12] | |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects.[5][6][9] | Warning [12] |
Toxicological Insights
-
Oral Toxicity (LD50): The acute oral LD50 in mice is reported as 255 mg/kg.[10][12] This value places it in GHS Category 4, indicating that ingestion of a relatively small amount can be harmful. The mechanism of toxicity relates to its action as a CNS depressant.[14]
-
Serious Eye Damage: This classification is critical. The chemical structure can cause significant, potentially irreversible damage upon direct contact with eye tissue. This is a more severe classification than eye irritation and necessitates stringent eye protection.[9]
-
Skin Sensitization: The potential to act as a sensitizer means that initial contact may not cause a severe reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response.[5][9] This is why preventing any skin contact from the outset is paramount.
-
Aquatic Toxicity: The compound is toxic to aquatic organisms, and its effects can be long-lasting.[5][6][9] This underpins the critical need to prevent its release into drains or waterways and to follow hazardous waste disposal protocols.[6][9]
Visualization: Hazard Assessment Workflow
This diagram illustrates the logical flow from substance identification to the implementation of safety protocols based on GHS hazard assessment.
Caption: Step-by-step workflow for safely handling solid Promethazine-d6 HCl.
Emergency and First-Aid Procedures
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm. These protocols must be understood before any incident occurs.
First-Aid Measures
-
Eye Contact: This is the most critical exposure route due to the risk of serious damage. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [5][15]Remove contact lenses if present and easy to do so. [9]Seek immediate medical attention from an ophthalmologist. [9]The rationale for prolonged flushing is to ensure all particulate matter is removed and the chemical is diluted at the tissue surface.
-
Skin Contact: Immediately remove all contaminated clothing. [5][9]Wash the affected area with plenty of soap and water for at least 15 minutes. [5][15]If skin irritation or a rash develops, seek medical advice. [9]* Inhalation: Move the person to fresh air immediately. [5][15]If breathing is difficult or has stopped, provide artificial respiration. [5][10]Seek medical attention. [5]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. [5][9]Immediately call a poison control center or seek medical attention. [9]Show the Safety Data Sheet to the attending physician. [5][9]
Accidental Release Measures: Spill Protocol
-
Evacuate: Clear the immediate area of all personnel. [9]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Assess: Determine the size of the spill.
-
For a Minor Spill (inside a fume hood):
-
Wear full PPE (goggles, face shield, gloves, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the material into a designated hazardous waste container. [5][8]Avoid generating dust. [8][9] * Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
For a Major Spill (outside a fume hood):
-
Evacuate the lab and prevent re-entry.
-
Alert your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean it up without specialized training and equipment.
-
Visualization: Emergency Response Logic
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Navigating the Isotopic Landscape: A Technical Guide to High-Purity Promethazine-d6 HCl for Researchers
For Immediate Release
This technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Promethazine-d6 HCl. As a stable isotope-labeled internal standard, Promethazine-d6 HCl is a critical tool in bioanalytical and pharmacokinetic studies, ensuring accuracy and precision in the quantification of promethazine. This document provides a comprehensive overview of reputable commercial suppliers, the scientific rationale for utilizing deuterated standards, and detailed experimental protocols.
The Rationale for Deuteration: Enhancing Analytical Precision through the Kinetic Isotope Effect
The substitution of hydrogen atoms with their heavier isotope, deuterium, in a drug molecule like promethazine offers a significant advantage in analytical chemistry, primarily due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[1]
This seemingly subtle modification has profound implications for pharmacokinetic studies. When a deuterated compound is used as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS/MS), it co-elutes with the non-deuterated analyte. However, due to its higher mass, it is distinguishable by the mass spectrometer. Because the deuterated standard behaves nearly identically to the analyte during sample preparation, extraction, and ionization, it effectively normalizes for any sample loss or matrix effects, leading to more accurate and precise quantification.
The use of deuterated drugs is a growing area of pharmaceutical research, with the potential to improve the metabolic profiles of existing medications, potentially leading to enhanced safety and efficacy.[1][2] Deutetrabenazine stands as a notable example of an FDA-approved deuterated drug where the modification of its pharmacokinetic profile led to a tangible clinical benefit.[2][3]
Commercial Sourcing of High-Purity Promethazine-d6 HCl
A reliable supply of high-purity Promethazine-d6 HCl is crucial for the integrity of research data. The following table provides a non-exhaustive list of reputable commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify the chemical and isotopic purity of the specific lot they intend to purchase.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity | Available Sizes |
| Santa Cruz Biotechnology, Inc. | Promethazine-d6 Hydrochloride Salt | sc-217353 | ≥98% | ≥99% | Contact for details |
| Simson Pharma Limited | Promethazine D6 Hydrochloride | P140016 | High Purity | Not specified | Contact for details |
| LGC Standards (Distributor for Toronto Research Chemicals) | This compound | TRC-P757002 | >95% (HPLC) | Not specified | 1 mg, 10 mg |
| Pharmaffiliates | This compound | PA STI 075040 | Not specified | Not specified | Contact for details |
| Cayman Chemical | Promethazine-d3 (hydrochloride) | 38299 | ≥99% deuterated forms (d1-d3) | Not specified | Contact for details |
Applications in Research: A Focus on Bioanalytical Methods
The primary application of Promethazine-d6 HCl is as an internal standard for the quantification of promethazine in biological matrices. Its use is particularly prevalent in studies requiring high sensitivity and specificity, such as pharmacokinetic research and forensic analysis.
Workflow for Bioanalytical Quantification using LC-MS/MS
Caption: A typical workflow for the quantification of promethazine in biological samples using Promethazine-d6 HCl as an internal standard with LC-MS/MS.
Experimental Protocol: Quantification of Promethazine in Swine Edible Tissues by LC-MS/MS
A validated method for the determination of promethazine and its metabolites in swine tissues utilizes Promethazine-d6 HCl as an internal standard.[4]
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of 1000 µg/mL.[4]
-
Prepare working solutions by diluting the stock solution with HPLC-grade acetonitrile to the desired concentrations.[4]
2. Sample Preparation:
-
Homogenize 5 grams of the tissue sample.
-
Spike the homogenate with a known amount of the Promethazine-d6 HCl internal standard working solution.
-
Extract the analytes using an appropriate solvent such as 0.1% formic acid in acetonitrile.[4]
-
Purify the extract, for example, with acetonitrile-saturated n-hexane.[4]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.[4]
3. LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.[4]
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[4]
-
Perform mass spectrometric detection in the positive ion scan and multiple reaction monitoring (MRM) mode.[4]
4. Quantification:
-
Monitor the specific precursor-to-product ion transitions for both promethazine and Promethazine-d6 HCl.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of promethazine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Synthesis of Promethazine-d6 HCl
The synthesis of deuterated phenothiazines, including Promethazine-d6 HCl, involves the introduction of deuterium atoms at specific positions in the molecule. While detailed proprietary synthesis methods are not always publicly available, general strategies can be inferred from the scientific literature.
One common approach involves the use of deuterated reagents in the final steps of the synthesis. For Promethazine-d6 HCl, the six deuterium atoms are located on the two N-methyl groups. This suggests that a key step in the synthesis would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD3I), to introduce the trideuteriomethyl groups onto the precursor amine.
A plausible synthetic route could involve the reaction of a suitable phenothiazine precursor with a deuterated side chain. For instance, the synthesis of other deuterated phenothiazines has been achieved through the reduction of amide or imide precursors with lithium aluminum deuteride.[5]
General Synthetic Strategy
Caption: A generalized synthetic pathway for the preparation of Promethazine-d6 HCl, highlighting potential deuteration steps.
Conclusion
High-purity Promethazine-d6 HCl is an indispensable tool for researchers requiring accurate and reliable quantification of promethazine. Its use as an internal standard in bioanalytical methods, particularly LC-MS/MS, is well-established and supported by sound scientific principles. This guide provides a foundational understanding of the commercial sources, applications, and synthetic considerations for this critical research material, empowering scientists to conduct their studies with greater confidence and precision.
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Neuland Labs. Deuterated Drug Molecules: Perfecting the Gamechanger. [Link]
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Wang, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2194. [Link]
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Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of pharmacotherapy, 53(2), 211-216. [Link]
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Midgley, I., et al. (1985). The synthesis of deuterium-labelled analogues of piperazine-type phenothiazine drugs. Journal of labelled compounds & radiopharmaceuticals, 22(7), 675-689. [Link]
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An, F., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current medicinal chemistry, 30(36), 4096-4129. [Link]
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Bioscientia. (2023). Deuterated Drugs. [Link]
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ResearchGate. (2022). Three main advantages potentially provided by deuterated drugs. [Link]
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Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]
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An In-depth Technical Guide to the Role of Promethazine-d6 HCl in Pharmacokinetic Studies
Executive Summary
The robust characterization of a drug's pharmacokinetic (PK) profile is fundamental to modern drug development. Accurate bioanalysis, the quantitative measurement of xenobiotics in biological matrices, underpins the reliability of PK data. The gold standard for this practice, liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieves its pinnacle of accuracy and precision through the use of stable isotope-labeled (SIL) internal standards. This guide provides a comprehensive technical overview of Promethazine-d6 hydrochloride (HCl), a deuterated SIL, and elucidates its indispensable role in the pharmacokinetic analysis of promethazine. We will explore the theoretical basis for its superiority, present detailed bioanalytical protocols, and discuss the validation framework that ensures data integrity in regulatory and research settings.
The Foundational Principle: Isotope Dilution Mass Spectrometry
Bioanalytical methods are inherently susceptible to variations that can compromise data quality. These variables include inconsistent sample recovery during extraction, fluctuations in instrument injection volume, and matrix effects—where endogenous components of a biological sample suppress or enhance the ionization of the analyte.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control, which experiences these variations alongside the analyte. By measuring the peak area ratio of the analyte to the IS, these variations are effectively normalized.[1]
While structural analogs can be used as internal standards, they are not ideal. Their different physicochemical properties can lead to variations in chromatographic retention time, extraction efficiency, and ionization response compared to the analyte.[2][3] This is where SILs, such as Promethazine-d6 HCl, provide an unparalleled advantage.
A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[2] This substitution increases the molecular weight, allowing the mass spectrometer to differentiate it from the unlabeled analyte. However, its physicochemical properties remain virtually identical.[2] This near-perfect mimicry ensures that the SIL co-elutes with the analyte and is affected by matrix effects and processing inconsistencies in the exact same way, a principle known as isotope dilution.[2] This leads to superior accuracy and precision in quantification.[4][5]
Pharmacokinetic Profile of Promethazine
Promethazine is a first-generation H1 receptor antagonist of the phenothiazine class.[6][7] It possesses antihistaminic, sedative, antiemetic, and anticholinergic properties.[6] Understanding its PK profile is crucial for effective therapeutic use.
-
Absorption: Promethazine is well absorbed from the gastrointestinal tract, but its absolute bioavailability is only about 25% due to significant first-pass metabolism.[8][9][10]
-
Metabolism: Promethazine undergoes extensive hepatic metabolism, with the primary metabolites being the sulfoxides of promethazine and N-desmethylpromethazine.[6][8]
-
Excretion: Less than 1% of the dose is excreted as the unchanged drug in the urine.[9][10] The plasma half-life is reported to be in the range of 9 to 16 hours.[6]
The high variability in absorption and extensive metabolism make precise quantification in biological fluids essential for accurate PK modeling, which is where a robust bioanalytical method using Promethazine-d6 HCl becomes critical.[8]
Promethazine-d6 HCl: The Optimal Internal Standard
Promethazine-d6 HCl is the deuterated analog of Promethazine HCl. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium, typically on the N,N-dimethyl groups. This placement is critical as it is not on an exchangeable site (like an -OH or -NH group), ensuring the label's stability throughout the analytical process.[5]
| Property | Promethazine HCl | Promethazine-d6 HCl | Rationale for Use as IS |
| Chemical Formula | C₁₇H₂₀N₂S·HCl | C₁₇H₁₄D₆N₂S·HCl | Isotopic substitution, not structural change. |
| Molecular Weight | 320.88 g/mol [7] | ~326.92 g/mol | Mass difference (+6 Da) is easily resolved by a mass spectrometer and avoids isotopic crosstalk.[11] |
| Polarity & pKa | Identical | Virtually Identical | Ensures identical behavior during extraction and chromatography (co-elution).[2] |
| Ionization Efficiency | Identical | Virtually Identical | Ensures that matrix effects impact both analyte and IS equally.[4] |
Core Application: A Validated LC-MS/MS Method for Promethazine Quantification
This section outlines a typical workflow for the development and validation of a bioanalytical method for promethazine in human plasma, adhering to regulatory standards such as those from the U.S. Food and Drug Administration (FDA).[12][13]
Experimental Protocol
A. Materials and Reagents:
-
Reference Standards: Promethazine HCl, Promethazine-d6 HCl
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.[2]
-
Reagents: Formic acid
-
Biological Matrix: Blank human plasma
B. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promethazine HCl and Promethazine-d6 HCl in separate volumetric flasks using methanol to create 1 mg/mL stock solutions.
-
Calibration Standard Working Solutions: Serially dilute the Promethazine HCl stock solution with 50:50 acetonitrile/water to prepare a series of working solutions for spiking into blank plasma. These will form the calibration curve (e.g., ranging from 0.1 ng/mL to 100 ng/mL).
-
Internal Standard Working Solution: Dilute the Promethazine-d6 HCl stock solution to a constant concentration (e.g., 10 ng/mL) for spiking into all samples.[14] The choice of concentration should yield a consistent and appropriate response in the mass spectrometer.[2]
C. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibrators, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 20 µL of the Promethazine-d6 HCl working solution to each well, except for blank matrix samples.
-
Add 300 µL of acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid).
D. LC-MS/MS Instrumentation and Parameters: The following are typical parameters and must be optimized for the specific instrument used.
| Parameter | Typical Setting |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or gradient elution optimized for separation |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Promethazine) | e.g., m/z 285.1 → 86.1 |
| MRM Transition (Promethazine-d6) | e.g., m/z 291.1 → 92.1 |
Note: Specific m/z transitions must be determined empirically by infusing the pure compounds.
Bioanalytical Method Validation
To ensure the method is reliable and suitable for its intended purpose, a full validation must be performed according to regulatory guidelines.[15][16][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between instrument response and known concentrations. | At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured concentrations to the true value and the reproducibility of measurements. | Replicate analyses (n≥5) of QCs at ≥4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% and ≤20%, respectively. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor at low and high concentrations should have a %CV ≤15%. |
| Recovery | The efficiency of the extraction process. | Not required to be 100%, but must be consistent and reproducible. |
Conclusion
Promethazine-d6 HCl is not merely an analytical reagent; it is a critical tool that ensures the integrity and reliability of pharmacokinetic data for promethazine. By acting as a near-perfect chemical mimic of the unlabeled drug, it allows the LC-MS/MS system to correct for inevitable variations during sample processing and analysis.[1][2] Its use in a properly validated bioanalytical method provides the high-quality concentration-time data that is essential for making confident decisions in drug development, from preclinical studies to clinical trials. The principles and protocols outlined in this guide demonstrate the central role of Promethazine-d6 HCl in achieving the accuracy and precision demanded by modern pharmaceutical science.
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Understanding the mechanism of action of Promethazine.
An In-Depth Technical Guide to the Mechanism of Action of Promethazine
Abstract
Promethazine is a first-generation phenothiazine derivative with a complex pharmacological profile that extends beyond its primary classification as a histamine H1 receptor antagonist.[1][2][3] Its clinical utility in treating allergic conditions, nausea, vomiting, motion sickness, and for providing sedation is a direct consequence of its interaction with multiple neurotransmitter systems.[1][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning promethazine's therapeutic effects and its associated side-effect profile. We will dissect its primary action at the H1 receptor, explore its significant "polypharmacology"—including its antagonism of dopaminergic, muscarinic, and adrenergic receptors—and detail its pharmacokinetic properties. Furthermore, this document outlines standard experimental protocols essential for characterizing compounds with similar mechanisms of action, offering a robust framework for researchers in pharmacology and drug development.
Core Mechanism: High-Affinity Histamine H1 Receptor Antagonism
The principal mechanism of action for promethazine is its potent and competitive antagonism of the histamine H1 receptor.[6][7][8] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to effects in both the periphery and the central nervous system (CNS).[9]
H1 Receptor Signaling Cascade
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand histamine, primarily couples to the Gαq/11 subunit. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Generation of Second Messengers: This hydrolysis yields two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Cellular Response: The surge in cytosolic Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction, increased capillary permeability, and sensory nerve stimulation, which manifest as the classic symptoms of an allergic reaction.
Promethazine's Antagonistic Action
Promethazine competitively binds to the H1 receptor, preventing histamine from activating the Gαq/11 signaling pathway.[10][11] This blockade is the foundation of its antihistaminic effects.
-
Peripheral Effects: In peripheral tissues, this antagonism counteracts histamine-induced vasodilation and increased capillary permeability, thereby reducing swelling (edema) and redness (flare). It also blocks the stimulation of sensory nerves, alleviating itching.[5][9]
-
Central Nervous System (CNS) Effects: Within the CNS, blockade of H1 receptors is largely responsible for promethazine's prominent sedative and hypnotic effects.[9][12] Histaminergic neurons in the brain play a crucial role in promoting wakefulness, and by inhibiting their action, promethazine induces drowsiness.
The Polypharmacology of Promethazine
Promethazine's diverse clinical applications and side effects are attributable to its activity at several other receptors, a characteristic feature of many first-generation antihistamines.[1][3]
Dopamine D2 Receptor Antagonism
Promethazine acts as a direct antagonist at postsynaptic mesolimbic dopamine D2 receptors in the brain.[1][13][14]
-
Antiemetic Effect: This action is particularly important in the chemoreceptor trigger zone (CTZ) of the medulla, where D2 receptor blockade suppresses the stimuli that cause nausea and vomiting.[11][13] This makes promethazine effective for managing nausea associated with surgery, anesthesia, and motion sickness.[2][4]
-
Weak Antipsychotic Activity: Structurally, promethazine is a phenothiazine, but its configuration gives it only about one-tenth the dopamine antagonist potency of its relative, chlorpromazine.[2] While not used as an antipsychotic, this activity contributes to its side-effect profile.
-
Adverse Effects: D2 antagonism is responsible for the risk of extrapyramidal symptoms (EPS), such as acute dystonia, akathisia, and tardive dyskinesia, especially at higher doses.[6]
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Promethazine possesses significant anticholinergic properties by blocking muscarinic acetylcholine receptors.[1][9][15]
-
Contribution to Antiemesis: This antimuscarinic action complements its antiemetic effects, particularly in the context of motion sickness, which involves cholinergic pathways.[9][11][16]
-
Adverse Effects: These atropine-like effects are responsible for a range of common side effects, including xerostomia (dry mouth), blurred vision, urinary retention, constipation, and confusion, particularly in the elderly.[6][9][16]
Alpha-1 Adrenergic Receptor Antagonism
The drug also exhibits a strong α1-adrenergic blocking effect.[1][7][14] This antagonism can lead to peripheral vasodilation, which may cause orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and reflex tachycardia.[7][17]
Other Receptor Interactions
For completeness, it is noted that promethazine also has a moderate affinity for serotonin 5-HT2A and 5-HT2C receptors and can act as a non-competitive antagonist at NMDA receptors.[6][14][15] Furthermore, by blocking sodium channels, it can exert a local anesthetic effect.[6][9]
| Receptor Target | Action | Associated Clinical Effects & Side Effects |
| Histamine H1 | Antagonist | Effects: Antiallergic, Sedation. Side Effects: Drowsiness, Cognitive Impairment. |
| Dopamine D2 | Antagonist | Effects: Antiemetic. Side Effects: Extrapyramidal Symptoms (e.g., dystonia, tardive dyskinesia).[6] |
| Muscarinic (mAChR) | Antagonist | Effects: Antiemetic, Anti-motion sickness. Side Effects: Dry Mouth, Blurred Vision, Urinary Retention, Constipation.[6][9] |
| Alpha-1 Adrenergic | Antagonist | Side Effects: Orthostatic Hypotension, Dizziness.[7][17] |
| Serotonin (5-HT2A/2C) | Antagonist | Contributes to the complex CNS effects.[6][15] |
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and elimination (ADME) profile of promethazine is critical for its appropriate clinical application.
| Pharmacokinetic Parameter | Value | Description |
| Bioavailability (Oral) | ~25% | Well absorbed from the GI tract (>80%), but subject to extensive first-pass hepatic metabolism.[6][18][19][20] |
| Onset of Action | Oral: ~20 min; IV: ~5 min | Clinical effects are rapidly apparent following administration.[7][12][18] |
| Time to Peak Plasma Conc. (Tmax) | 2-3 hours (Oral) | |
| Protein Binding | ~93% | Highly bound to plasma proteins, primarily albumin.[6][21] |
| Volume of Distribution (Vd) | High (~13-30 L/kg) | Indicates extensive distribution into tissues, including the CNS.[21] |
| Metabolism | Hepatic | Primarily metabolized by the liver via sulfoxidation and N-demethylation, involving CYP2D6 and CYP2B6 enzymes.[2][14][21] |
| Elimination Half-life (t½) | 10-19 hours | The long half-life contributes to a prolonged duration of action.[6][7] |
| Excretion | Renal and Biliary | Metabolites, primarily sulfoxides, are excreted in the urine and bile.[2][18] |
Methodologies for Mechanistic Characterization
The elucidation of promethazine's mechanism of action relies on a suite of standard in vitro pharmacological assays. The following protocols provide a framework for characterizing the receptor binding and functional activity of H1 receptor antagonists.
Protocol 1: H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human H1 receptor using a competitive radioligand binding assay.[22]
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human H1 receptor. Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors) to prepare a crude membrane fraction via centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine), and varying concentrations of the unlabeled test compound (e.g., promethazine).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
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An In-depth Technical Guide to the Storage and Handling of Promethazine-d6 Hydrochloride
This guide provides comprehensive, technically grounded protocols for the storage and handling of Promethazine-d6 Hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who utilize this isotopically labeled standard in quantitative assays, such as those employing isotope dilution mass spectrometry (IDMS). The principles and procedures outlined herein are rooted in the fundamental physicochemical properties of phenothiazines, hydrochloride salts, and deuterated compounds to ensure the long-term integrity, purity, and performance of the analytical standard.
Foundational Principles: Understanding the Molecule
This compound is a deuterated analog of Promethazine HCl, a phenothiazine derivative. Its utility as an internal standard in mass spectrometry is predicated on its chemical near-identity to the parent compound, allowing it to mirror the analyte's behavior during sample extraction, chromatography, and ionization.[1][2][3] However, the structural features of the molecule also dictate its vulnerabilities.
-
The Phenothiazine Core: The tricyclic phenothiazine structure is inherently susceptible to oxidation and photosensitivity.[4][5] Exposure to light, particularly UV radiation, can generate reactive free radicals, leading to degradation products and compromising the standard's purity.[6][7] This photosensitivity is a critical consideration for all handling and storage procedures.[8]
-
The Hydrochloride Salt: The hydrochloride salt form enhances the aqueous solubility of the otherwise poorly soluble promethazine base. However, hydrochloride salts can be hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[9] This can lead to physical changes (caking) and potentially accelerate chemical degradation.[9][10]
-
Deuterium Labeling: The six deuterium atoms on the N,N-dimethyl group provide the necessary mass shift for differentiation from the unlabeled analyte in a mass spectrometer.[11][12] These labels are on stable, non-exchangeable positions (C-D bonds), but ensuring the overall stability of the molecule is paramount to maintaining isotopic purity.[13]
The convergence of these three characteristics—photosensitivity, potential hygroscopicity, and its role as a precise analytical standard—forms the basis for the stringent storage and handling protocols that follow.
Long-Term Storage: Preserving Integrity
Proper long-term storage is the cornerstone of maintaining the viability of this compound as a reference material. The primary objectives are to mitigate photodegradation, prevent moisture uptake, and slow oxidative processes.
Core Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Recommended) or 2-8°C (Acceptable) | Low temperatures significantly reduce the rate of chemical degradation and oxidative reactions.[14][15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen with an inert gas minimizes the potential for oxidation of the phenothiazine ring.[5][15] |
| Light | Complete Darkness (Amber Vial/Light-Proof Container) | Prevents photo-induced degradation, a primary pathway for phenothiazine decomposition.[4][5][8] |
| Moisture | Desiccated Environment | Prevents the uptake of atmospheric water, which can affect the physical state and chemical stability of the hydrochloride salt.[9] |
Workflow: Preparing for Long-Term Storage
This protocol ensures the self-validating integrity of the stored material.
-
Initial Receipt & Inspection: Upon receipt, visually inspect the container for an intact seal. Note the manufacturer's provided storage conditions and certificate of analysis.
-
Aliquotting (Mandatory for Frequent Use): To prevent repeated freeze-thaw cycles and moisture introduction to the primary container, aliquot the solid material into smaller, single-use amber glass vials.
-
Inert Gas Purge: Before sealing, gently flush each vial with a stream of dry argon or nitrogen gas for 10-15 seconds to displace ambient air and oxygen.
-
Sealing: Immediately cap the vials tightly. For optimal protection, use vials with PTFE-lined caps.
-
Secondary Containment & Labeling: Place the sealed vials inside a larger, light-proof, and airtight secondary container that includes a desiccant pouch. Label the secondary container clearly with the compound name, concentration (if a solution), date of preparation, and storage conditions.
-
Freezer Placement: Store the secondary container at -20°C.
Laboratory Handling and Solution Preparation
All handling of this compound, both in solid and solution form, must be conducted with the explicit goal of minimizing exposure to light, moisture, and atmospheric oxygen.
Handling the Solid Material
-
Environment: Handle the solid material in a controlled environment, preferably within a glove box purged with inert gas or in a room with low humidity.
-
Lighting: Use minimal, indirect, or red-filtered light to avoid photodegradation. Avoid direct sunlight or fluorescent lighting.
-
Tools: Use clean, dry spatulas and weighing instruments.[16]
Protocol: Preparation of a Primary Stock Solution (e.g., 1 mg/mL)
This procedure is foundational for creating reliable calibration curves and quality control samples.[17][18]
-
Equilibration: Remove one aliquot vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.[16]
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the solid into a clean amber volumetric flask.[17]
-
Dissolution: Add a small amount of an appropriate solvent (e.g., HPLC-grade Methanol or Acetonitrile) to dissolve the solid completely. Gentle sonication can be used if necessary.
-
Dilution to Volume: Once fully dissolved, dilute to the final volume with the same solvent, ensuring the meniscus aligns with the calibration mark on the flask.[16][18]
-
Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C. Purging the headspace with inert gas before sealing is recommended for extended stability.
Caption: Workflow for preparing a primary stock solution of Promethazine-d6 HCl.
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution.[17] This should be done gravimetrically or using calibrated volumetric glassware to maintain accuracy.[16] Store working solutions under the same conditions as the stock solution, although their shorter-term use may not require an inert gas overlay if consumed within a few days.
Safety & Hazard Management
Promethazine Hydrochloride is a pharmacologically active substance and must be handled with appropriate safety precautions.[19][20]
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other appropriate chemical-resistant gloves | Prevents dermal absorption and skin irritation.[21][22] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from contact with the solid or solutions.[21][23] |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing.[22] |
Toxicology and Exposure
-
Routes of Exposure: Inhalation of dust, ingestion, skin contact, and eye contact.[19]
-
Acute Effects: Harmful if swallowed or inhaled.[20] May cause skin and serious eye irritation.[19][20] As a phenothiazine, it can cause CNS depression (drowsiness, dizziness) or, paradoxically, excitement.[5][24][25]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[22][26]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20][22]
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[21][26]
-
Spill and Disposal
-
Spills: For solid spills, avoid generating dust. Carefully sweep or vacuum the material into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.[21]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[23] Do not allow the product to enter the sewage system.[19]
Caption: Core stability factors and mitigation strategies for Promethazine-d6 HCl.
Conclusion
The chemical integrity of this compound is paramount to its function as an internal standard for precise and accurate quantification. Its inherent sensitivities as a phenothiazine and a hydrochloride salt necessitate a rigorous and scientifically informed approach to its storage and handling. By controlling temperature, light, atmosphere, and moisture, researchers can ensure the long-term stability and reliability of this critical analytical reagent, thereby upholding the validity and reproducibility of their experimental data.
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Methodological & Application
Application Note: Quantitative Bioanalysis of Promethazine Using Promethazine-d6 Hydrochloride as an Internal Standard by LC-MS/MS
The Foundational Principle: Achieving Precision in LC-MS/MS Bioanalysis
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a pillar of modern bioanalysis due to its exceptional sensitivity and selectivity. However, the journey from a raw biological sample—be it plasma, urine, or tissue homogenate—to a reliable quantitative result is fraught with potential variability. Each step, from sample extraction and handling to chromatographic separation and ionization, introduces potential sources of error. To achieve the accuracy and precision demanded in pharmaceutical development and clinical research, these variations must be meticulously controlled and corrected.
The most robust strategy for this correction is the use of an internal standard (IS). An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical workflow but is distinguishable by the mass spectrometer.[1] By adding a known, constant amount of the IS to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process, we introduce a reliable reference. The final quantification is based not on the absolute response of the analyte, but on the ratio of the analyte's response to the IS's response. This ratiometric approach effectively normalizes variations in sample volume, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument drift.[2][3]
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?
While structurally similar analog compounds can be used as internal standards, the "gold standard" for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte itself.[4] Promethazine-d6 Hydrochloride, in which six hydrogen atoms on the N,N-dimethyl group of promethazine are replaced with deuterium, is the ideal IS for the quantification of promethazine for several key reasons:
-
Near-Identical Physicochemical Properties: Deuterium substitution results in a negligible change in the compound's chemical properties, such as pKa, polarity, and solubility.[5] This ensures that Promethazine-d6 co-elutes with the unlabeled promethazine during chromatography and experiences virtually identical extraction recovery from complex biological matrices.[6]
-
Correction for Matrix Effects: Matrix effects—the suppression or enhancement of analyte ionization by co-eluting components from the biological sample—are a primary source of imprecision.[7][8] Because the SIL-IS co-elutes and has the same ionization characteristics as the analyte, it is subjected to the same matrix effects. This allows it to accurately track and correct for these variations, which an analog IS with a different retention time might fail to do.[3]
-
Mass Spectrometric Distinction: The mass difference of +6 Da between Promethazine-d6 and promethazine provides a clear and unambiguous distinction in the mass spectrometer, with no risk of isotopic crosstalk or interference.
The following table summarizes the key properties of promethazine and its deuterated internal standard.
| Property | Promethazine Hydrochloride | This compound | Rationale for Use as IS |
| Molecular Formula | C₁₇H₂₁ClN₂S | C₁₇H₁₅D₆ClN₂S | Isotopic variation only. |
| Molecular Weight | 320.88 g/mol | 326.92 g/mol | +6 Da shift allows for clear MS/MS distinction. |
| Chemical Structure | Phenothiazine derivative | Deuterium labels on the two N-methyl groups | Stable labeling position prevents H/D back-exchange.[9] |
| Solubility | Very soluble in water and ethanol.[10][11] | Assumed to be virtually identical. | Ensures identical behavior during sample preparation. |
| pKa | 9.1[12] | Assumed to be virtually identical. | Ensures identical extraction behavior across pH changes. |
Comprehensive Analytical Workflow
The successful implementation of Promethazine-d6 HCl as an internal standard requires a systematic and validated workflow. The following diagram outlines the critical stages from sample receipt to final data analysis.
Caption: End-to-end workflow for quantitative analysis.
Detailed Experimental Protocols
These protocols are designed to serve as a robust starting point for method development and validation. Adjustments may be necessary based on the specific matrix, instrumentation, and desired sensitivity.
Protocol 1: Preparation of Stock and Working Solutions
Causality: Preparing accurate and stable stock solutions is critical for the integrity of the entire quantitative assay. Using a separate weighing of the internal standard stock ensures it is an independent reference.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Promethazine HCl and Promethazine-d6 HCl into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with HPLC-grade methanol. These stocks should be stored at -20°C or colder.[13]
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute 100 µL of each 1 mg/mL primary stock solution into separate 10 mL volumetric flasks with 50:50 (v/v) methanol:water.
-
-
Analyte Spiking Solutions (for Calibration Curve):
-
Perform serial dilutions from the 10 µg/mL Promethazine intermediate stock to prepare a series of working solutions used to spike into the blank biological matrix.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the 10 µg/mL Promethazine-d6 HCl intermediate stock to a final concentration that yields a robust and consistent signal in the LC-MS/MS system. A concentration of 100 ng/mL is a common starting point.[14] This single solution will be added to all samples, calibrators, and QCs.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma or serum samples.[15][16] Using acidified acetonitrile enhances precipitation and helps maintain the stability of the protonated analytes.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (or blank matrix for standards/QCs, or QC sample).
-
Analyte Spiking (Standards and QCs only): Add the appropriate volume of the analyte spiking solution to the blank matrix tubes.
-
Internal Standard Spiking: Add a fixed volume (e.g., 25 µL) of the 100 ng/mL IS working solution to every tube (samples, standards, and QCs). Vortex briefly.
-
Crucial Step: The IS must be added before precipitation to correct for any subsequent sample loss.[9]
-
-
Precipitation: Add 400 µL of cold (4°C) acetonitrile containing 0.1% formic acid.[13][14] The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein removal.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to form a tight protein pellet.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[14] This step concentrates the analyte and ensures compatibility with the LC mobile phase.
Protocol 3: LC-MS/MS Instrumental Analysis
Causality: Chromatographic separation is essential to resolve promethazine from other matrix components that could cause ion suppression.[8] Multiple Reaction Monitoring (MRM) in the tandem mass spectrometer provides the necessary selectivity and sensitivity for quantification.
Table 2: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, e.g., Waters Symmetry C18 (100 x 2.1 mm, 3.5 µm)[14] | Provides good reversed-phase retention for promethazine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate. | Gradient elution is necessary to separate the analyte from early-eluting polar interferences and late-eluting nonpolar interferences. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with on-column loading. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
Table 3: Recommended Mass Spectrometry (MS/MS) Parameters
| Parameter | Analyte: Promethazine | IS: Promethazine-d6 | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | Promethazine contains a tertiary amine that is readily protonated. |
| Precursor Ion (Q1) | m/z 285.2 | m/z 291.2 | Corresponds to the [M+H]⁺ of the respective compounds.[14] |
| Product Ion (Q3) | m/z 86.1 (Quantifier), m/z 198.2 (Qualifier) | m/z 92.1 (Quantifier) | These specific fragments are generated by collision-induced dissociation and provide high selectivity. The d6-label is on the dimethylamino group, leading to a +6 shift in that fragment. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM | Maximizes duty cycle and sensitivity by monitoring only specific precursor-to-product transitions. |
Data Analysis and Method Validation
The logic of using a SIL-IS is centered on the stability of the peak area ratio. This diagram illustrates how the ratio remains constant even when absolute signal intensity fluctuates.
Caption: How the IS ratio corrects for process variability.
A calibration curve is constructed by plotting the peak area ratio (Promethazine/Promethazine-d6) against the known concentration of promethazine in the standards. A linear regression with 1/x² weighting is typically applied. The concentration of promethazine in unknown samples is then calculated from this curve.
For the method to be considered trustworthy, it must undergo rigorous validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][18] Key validation parameters include:
-
Selectivity and Specificity: Absence of interference at the retention times of the analyte and IS in blank matrix from at least six sources.
-
Accuracy and Precision: Intra- and inter-day analysis of QCs at multiple levels (low, mid, high) should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[19]
-
Calibration Curve: Demonstrate linearity over the intended analytical range.
-
Recovery: The extraction efficiency of the analyte and IS should be consistent, though not necessarily 100%.[19]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The IS-normalized matrix factor should be consistent across different lots of the matrix.[4]
-
Stability: Analyte stability must be proven under various conditions: freeze-thaw cycles, bench-top storage, processed sample stability, and long-term storage.[19]
Conclusion
The use of this compound as an internal standard is an indispensable strategy for the development of accurate, precise, and robust LC-MS/MS methods for the quantification of promethazine in complex biological matrices. Its near-identical chemical nature ensures it effectively normalizes variability throughout the analytical process, from extraction to detection. By following the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can generate high-quality, reliable data that meets stringent scientific and regulatory standards.
References
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Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. New BGI. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]
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Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Semantic Scholar. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. Global Scientific Journals. [Link]
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Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. ResearchGate. [Link]
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Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. PubMed. [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
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Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
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Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI. [Link]
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MS scans for (a) promethazine hydrochloride, (b) PMZSO, (c) Nor1PMZ, and (d) PMZ-d6. ResearchGate. [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]
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Promethazine Hydrochloride Official Monograph. Japanese Pharmacopoeia. [Link]
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Promethazine (PIM 439). INCHEM. [Link]
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LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
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Bioanalytical sample preparation. Biotage. [Link]
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Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of Promethazine Using a Deuterated Internal Standard
Abstract
This application note describes a highly specific, accurate, and precise stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of promethazine. To enhance accuracy and mitigate potential matrix effects and extraction inconsistencies, this method employs a stable isotope-labeled internal standard, promethazine-d6. The developed protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control, stability studies, and pharmacokinetic analysis of promethazine in various sample matrices.[1][2][3]
Introduction: The Rationale for a Deuterated Internal Standard
Promethazine is a first-generation antihistamine and antiemetic agent from the phenothiazine class of drugs, widely used for treating allergies, motion sickness, and nausea.[1][2] Accurate quantification of promethazine in bulk drug, pharmaceutical formulations, and biological samples is critical for ensuring its safety and efficacy. While numerous HPLC methods exist for promethazine analysis, variations in sample preparation, injection volume, and instrument response can introduce errors.
The use of a deuterated internal standard, such as promethazine-d6, offers a superior approach to quantification.[4][5] A deuterated standard is chemically identical to the analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This subtle difference allows it to be distinguished by a mass spectrometer, while co-eluting with the target analyte under typical reversed-phase HPLC conditions. The key advantage is that the internal standard experiences the same sample preparation losses and ionization suppression or enhancement as the analyte. By normalizing the analyte's response to the internal standard's response, a more accurate and reproducible measurement is achieved. This is particularly crucial when dealing with complex matrices like plasma or tissue homogenates.[4][6]
This document provides a comprehensive, self-validating protocol that leverages the power of a deuterated internal standard for the robust analysis of promethazine.
Experimental Design & Methodology
Materials and Reagents
-
Standards: Promethazine Hydrochloride (Pharmaceutical Secondary Standard, Certified Reference Material), Promethazine-d6 Hydrochloride[7]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), High-purity water (Milli-Q or equivalent)
-
Buffers and Reagents: Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Hydrochloric Acid (AR grade), Sodium Hydroxide (AR grade), Hydrogen Peroxide (30%, AR grade)[2]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or a mass spectrometry (MS) detector is suitable. For this note, we will detail conditions for both UV and MS detection, with MS being the preferred method for leveraging the deuterated standard.
| Parameter | Condition | Justification |
| HPLC System | Agilent 1200 series or equivalent | A standard, reliable system is sufficient for this application. |
| Column | C8 or C18, 150 mm x 4.6 mm, 3-5 µm particle size[2][3] | C8 and C18 columns provide excellent retention and separation for polar molecules like promethazine.[1] A 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase | Acetonitrile: 25mM Potassium Dihydrogen Phosphate buffer (pH 7.0) (50:50, v/v)[3][8] | This mobile phase composition provides good peak shape and retention for promethazine. Adjusting the pH to 7.0 ensures consistent ionization of the analyte. |
| Flow Rate | 1.0 mL/min[1][3] | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 25°C[1] | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL[1] | A small injection volume minimizes potential peak broadening. |
| UV Detection | 249 nm or 254 nm[1][3][9] | Promethazine exhibits strong absorbance at these wavelengths. |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) | Electrospray ionization in positive mode is effective for promethazine. MRM provides high selectivity and sensitivity. |
| MRM Transitions | Promethazine: To be determined empirically, Promethazine-d6: To be determined empirically | The specific precursor and product ions should be optimized on the mass spectrometer being used. |
Preparation of Solutions
2.3.1. Standard Stock Solutions (1000 µg/mL)
-
Promethazine Stock: Accurately weigh approximately 10 mg of Promethazine Hydrochloride reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Promethazine-d6 (Internal Standard) Stock: Accurately weigh approximately 1 mg of this compound and dissolve in a 1 mL volumetric flask with methanol.[4][5]
2.3.2. Working Standard Solutions
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Promethazine Stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibration standard with the Promethazine-d6 stock solution to a final concentration of 1 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL) in the same manner as the calibration standards.
2.3.3. Sample Preparation
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of promethazine and transfer to a suitable volumetric flask.
-
Add a volume of diluent (e.g., methanol or mobile phase) to dissolve the drug, sonicate for 15 minutes.
-
Dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to fall within the calibration range, and spike with the Promethazine-d6 internal standard to a final concentration of 1 µg/mL before injection.
-
-
Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 10 µL of Promethazine-d6 internal standard working solution (e.g., 10 µg/mL).
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection.[10]
-
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the analytical method is crucial to ensure its reliability. The following parameters should be assessed:
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix, matrix spiked with promethazine and IS, and samples from forced degradation studies. | No interfering peaks at the retention times of promethazine and the internal standard.[3][8] |
| Linearity | Analyze calibration standards at a minimum of five concentration levels. Plot the peak area ratio (analyte/IS) against concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Accuracy (Recovery) | Analyze QC samples at three concentration levels in triplicate. | Mean recovery within 85-115% for biological samples and 98-102% for pharmaceutical dosage forms.[11] |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Analyze six replicate injections of a mid-concentration QC sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2% for pharmaceutical analysis and ≤ 15% for bioanalysis.[12] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of the chromatogram. | S/N ratio of 3:1 for LOD and 10:1 for LOQ.[4] |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase pH ±0.2 units, column temperature ±5°C). | System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. RSD of replicate injections should be ≤ 2%.[1][12] |
| Stability | Assess the stability of promethazine in stock solutions and processed samples under various conditions (e.g., room temperature, refrigerated, freeze-thaw cycles). | Analyte response should remain within ±15% of the initial response. |
Forced Degradation Studies: Ensuring Stability-Indicating Properties
To confirm that the method can distinguish promethazine from its degradation products, forced degradation studies are essential.[1][2]
Protocol: Subject a solution of promethazine (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 1N HCl at 60°C for 2 hours.[2]
-
Base Hydrolysis: 1N NaOH at 60°C for 2 hours.[2]
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 30 minutes.[1][2]
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration before analysis.
Results and Discussion
A well-developed method should demonstrate a sharp, symmetrical peak for both promethazine and promethazine-d6, with a retention time of approximately 7-8 minutes under the specified conditions.[3] The use of a deuterated internal standard will result in a highly linear calibration curve, even in the presence of complex sample matrices.
The forced degradation studies are expected to show significant degradation under oxidative and acidic conditions, with the formation of distinct degradation product peaks that are well-resolved from the parent promethazine peak.[2] This separation is critical for a method to be considered "stability-indicating."
Visualizations
Caption: Workflow for Promethazine Analysis using a Deuterated Internal Standard.
Caption: Overview of the HPLC Method Validation Process according to ICH Guidelines.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of promethazine. The incorporation of a deuterated internal standard, promethazine-d6, significantly enhances the accuracy and precision of the method, making it particularly suitable for complex sample matrices and regulated environments. The comprehensive validation protocol ensures that the method is fit for its intended purpose, whether for quality control testing of pharmaceutical products or for bioanalytical studies.
References
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. - Oriental Journal of Chemistry. Available at: [Link]
-
Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - Ingenta Connect. Available at: [Link]
-
Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed. Available at: [Link]
-
A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PROMETHAZINE HYDROCHLORIDE AND PARACETAMOL IN COMBIN. Asian Journal of Research in Biological and Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine - ResearchGate. Available at: [Link]
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - MDPI. Available at: [Link]
-
Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms | Request PDF - ResearchGate. Available at: [Link]
-
Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC - NIH. Available at: [Link]
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed. Available at: [Link]
-
Method Development and Validation for Quantitative Analysis of Antihistamine Promethazine Hydrochloride by RP-UPLC - Semantic Scholar. Available at: [Link]
-
Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. - Oriental Journal of Chemistry. Available at: [Link]
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC - PubMed Central. Available at: [Link]
-
Promethazine Assay & Impurity Methods. Available at: [Link]
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Application Note: Robust and Validated Sample Preparation Protocol for the Quantification of Promethazine in Human Plasma using Promethazine-d6 HCl as an Internal Standard
Abstract
This application note provides a detailed, step-by-step protocol for the preparation of human plasma samples for the quantitative analysis of promethazine. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Promethazine-d6 hydrochloride (HCl). The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. Grounded in established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind key experimental choices is elucidated to provide a comprehensive understanding of the entire workflow, from sample collection to final extract preparation for LC-MS/MS analysis.
Introduction: The Imperative for Rigorous Promethazine Quantification
Promethazine is a first-generation antihistamine and antiemetic with sedative properties, widely used in clinical practice. Accurate measurement of its concentration in plasma is critical for pharmacokinetic profiling, dose-response relationship establishment, and bioequivalence studies. The inherent variability of biological matrices necessitates a robust and reproducible sample preparation method to minimize interference and ensure reliable quantification.
The use of a stable isotope-labeled internal standard, such as Promethazine-d6 HCl, is the cornerstone of a reliable bioanalytical method.[1] By mimicking the chemical and physical properties of the analyte, the deuterated standard co-elutes and experiences similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response. This approach significantly enhances the accuracy and precision of the analytical method.[1]
This guide is structured to provide not just procedural steps, but also the scientific reasoning that underpins them, adhering to the principles of bioanalytical method validation set forth by regulatory bodies like the FDA and EMA.[2][3][4][5]
Foundational Principles: Adherence to Bioanalytical Method Validation Guidelines
The protocols detailed herein are designed to be compliant with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][3][4] These guidelines emphasize the importance of establishing and documenting the performance characteristics of the analytical method, including:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
By following the detailed protocols and understanding the underlying principles, researchers can develop and validate a bioanalytical method that is fit for purpose and generates reliable data for regulatory submissions.
Experimental Workflows: A Comparative Overview
Three primary sample preparation techniques are presented, each with its own advantages and considerations. The choice of method will depend on factors such as the desired level of sample cleanup, throughput requirements, and available resources.
Caption: Comparative overview of the three primary sample preparation workflows.
Detailed Protocols
Reagents and Materials
-
Human Plasma: K2-EDTA as anticoagulant is recommended.
-
Promethazine HCl: Certified reference standard.
-
Promethazine-d6 HCl: Certified reference standard.[6]
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Methanol (MeOH): HPLC or LC-MS grade.
-
Hexane: HPLC grade.
-
Formic Acid: LC-MS grade.
-
Ammonium Acetate: LC-MS grade.
-
Water: Deionized, 18 MΩ·cm or higher purity.
-
Solid-Phase Extraction (SPE) Cartridges: e.g., C18 or mixed-mode cation exchange cartridges.
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promethazine HCl and Promethazine-d6 HCl in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Promethazine HCl stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Promethazine-d6 HCl stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput applications. However, it provides the least amount of sample cleanup, which may result in higher matrix effects.[7][8][9]
Step-by-Step Methodology:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 50 µL of the Promethazine-d6 HCl working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma is common).[7][10]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.
Causality Behind Choices:
-
Acetonitrile: A water-miscible organic solvent that efficiently denatures and precipitates plasma proteins.[9][10]
-
Ice-cold Acetonitrile: Can enhance the precipitation efficiency.
-
Vigorous Vortexing: Ensures thorough mixing and complete interaction between the solvent and plasma proteins.
-
Centrifugation: Separates the solid protein pellet from the liquid supernatant containing the analyte and internal standard.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences in the aqueous phase.[12]
Step-by-Step Methodology:
-
Sample Aliquoting and IS Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma and 50 µL of the Promethazine-d6 HCl working solution.
-
pH Adjustment (Optional but Recommended): Add a small volume of a basic buffer (e.g., 0.1 M sodium carbonate) to raise the pH of the plasma, ensuring promethazine is in its non-ionized, more organic-soluble form.
-
Addition of Extraction Solvent: Add 600 µL of hexane.
-
Extraction: Vortex the mixture for 1 minute.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an aliquot into the LC-MS/MS system.
Causality Behind Choices:
-
Hexane: A non-polar organic solvent suitable for extracting basic drugs like promethazine from an aqueous matrix.
-
pH Adjustment: Maximizes the extraction efficiency by converting the analyte to its uncharged form, which has higher solubility in the organic solvent.
-
Evaporation and Reconstitution: Concentrates the analyte and ensures compatibility with the initial mobile phase conditions of the LC method.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent. This method is highly selective but also more time-consuming and costly than PPT and LLE.[13][14][15]
Step-by-Step Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 50 µL of the Promethazine-d6 HCl working solution. Dilute with 200 µL of 4% phosphoric acid in water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the promethazine and Promethazine-d6 with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Causality Behind Choices:
-
C18 Sorbent: A non-polar stationary phase that retains promethazine through hydrophobic interactions.
-
Conditioning: Wets the sorbent and prepares it for interaction with the sample.
-
Washing: Selectively removes interfering compounds while retaining the analyte of interest.
-
Elution: Uses a strong organic solvent to disrupt the interaction between the analyte and the sorbent, releasing it from the cartridge.
Data Presentation: Expected Performance Characteristics
The following table summarizes the typical performance characteristics that can be expected from a validated bioanalytical method using the described protocols. These values are illustrative and should be established for each specific method validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 85% | > 90% | > 95% |
| Matrix Effect (%) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%CV) | < 15% | < 10% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 10% |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~0.5 ng/mL | ~0.1 ng/mL |
Conclusion
The selection of an appropriate sample preparation protocol is a critical determinant of the success of a bioanalytical study. This application note has provided detailed, scientifically-grounded protocols for the extraction of promethazine from human plasma using Promethazine-d6 HCl as an internal standard. By carefully considering the principles of bioanalytical method validation and the specific requirements of the study, researchers can confidently select and implement a sample preparation strategy that yields accurate, precise, and reliable data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.[Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation.[Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.[Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.[Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.[Link]
-
Slideshare. Bioanalytical method validation emea.[Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?[Link]
-
Clinical Chemistry. (1981). Determination of promethazine in serum by liquid chromatography.[Link]
-
PubMed. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine.[Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation.[Link]
-
Journal of Analytical Toxicology. (2002). A Liquid Chromatographic Method for the Simultaneous Determination of Promethazine and Three of Its Metabolites in Plasma Using Electrochemical and UV Detectors.[Link]
-
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.[Link]
-
Scribd. HPLC Methods for Promethazine Analysis.[Link]
-
MDPI. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine.[Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.[Link]
-
Protocols.io. (2019). a protein precipitation extraction method.[Link]
-
Global Scientific Journals. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu.[Link]
-
Phenomenex. SAMPLE PREPARATION.[Link]
-
Journal of Pharmaceutical Sciences. (1983). Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry.[Link]
-
ResearchGate. Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction and column-switching.[Link]
-
Analytical Letters. (1979). Determination of Promethazine in Biological Fluids.[Link]
-
Taylor & Francis Online. Solid phase extraction – Knowledge and References.[Link]
-
Journal of Forensic Sciences. (1984). Liquid chromatographic analysis of promethazine and its major metabolites in human postmortem material.[Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.[Link]
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Application Note: A Robust, Validated LC-MS/MS Method for the Simultaneous Quantification of Promethazine and Its Major Metabolites in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, high-throughput bioanalytical method for the simultaneous determination of promethazine (PMZ) and its primary metabolites, promethazine sulfoxide (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in human plasma. The methodology leverages the precision and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). A core feature of this protocol is the use of a stable isotope-labeled internal standard (SIL-IS), promethazine-d6 (PMZ-d6), to ensure the highest degree of accuracy and precision by compensating for variability during sample preparation and analysis. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated protocol for pharmacokinetic, toxicokinetic, or clinical monitoring studies of promethazine. All procedures adhere to the principles outlined in regulatory guidelines for bioanalytical method validation.[1]
Introduction: The Rationale for a Metabolite-Inclusive, SIL-IS-Based Method
Promethazine is a first-generation H1 receptor antagonist of the phenothiazine class, widely used for its antihistaminic, sedative, and antiemetic properties.[2] It undergoes extensive first-pass metabolism in the liver, primarily catalyzed by the cytochrome P450 enzyme system (specifically CYP2D6), leading to a relatively low oral bioavailability of around 25%.[3][4] The principal metabolic pathways are sulfoxidation and N-demethylation, producing the major metabolites promethazine sulfoxide (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), respectively.[3][5]
Given this metabolic profile, a comprehensive understanding of promethazine's pharmacokinetics requires the simultaneous quantification of both the parent drug and its key metabolites. LC-MS/MS has become the gold standard for this purpose due to its superior sensitivity and selectivity.
The cornerstone of a robust LC-MS/MS bioanalytical method is the internal standard (IS). While structural analogs can be used, a stable isotope-labeled internal standard (SIL-IS) is unequivocally the preferred choice.[6] A SIL-IS, such as promethazine-d6, is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same behavior during extraction and ionization. This near-perfect emulation allows it to accurately correct for matrix effects and variations in sample processing, a principle strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][7] This application note details a method built on this principle to deliver trustworthy and reproducible data.
Promethazine Metabolic Pathway
The primary metabolic transformations of promethazine occur at two sites: the sulfur atom in the phenothiazine ring and the N,N-dimethylamino side chain. The diagram below illustrates these key Phase I reactions.
Caption: Primary metabolic pathways of Promethazine.
Experimental Design and Scientific Rationale
Internal Standard Selection: The Gold Standard Approach
The choice of Promethazine-d6 (PMZ-d6) as the internal standard is a deliberate decision to maximize data integrity. Deuterium-labeled standards have nearly identical physicochemical properties to the analyte.[8] This ensures that PMZ-d6 accurately tracks both PMZ and Nor1PMZ throughout the entire analytical process, from extraction recovery to potential ion suppression or enhancement in the mass spectrometer source. This approach is superior to using a structural analog, which may have different extraction efficiencies or ionization responses, leading to biased results.[8] In this validated method, PMZ-d6 is used to quantify both PMZ and Nor1PMZ.[9][10] For PMZSO, an external standard method was reported to be used when a dedicated SIL-IS was unavailable; however, for optimal performance, sourcing a specific SIL-IS for each analyte (e.g., PMZSO-d4) is the ideal scenario.[9][10]
Sample Preparation: High-Throughput Protein Precipitation
A protein precipitation (PPT) protocol with acetonitrile was selected for its simplicity, speed, and effectiveness.[11] In a research or clinical setting where sample throughput is critical, PPT allows for rapid and efficient removal of the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[12] While more exhaustive techniques like solid-phase extraction (SPE) exist, the high selectivity of modern tandem mass spectrometry often makes the level of cleanup from PPT sufficient, providing a balance of efficiency and data quality.[13] Acetonitrile is chosen as the precipitation solvent as it effectively denatures proteins while keeping the analytes of interest soluble.
Detailed Bioanalytical Protocol
Materials and Reagents
-
Reference Standards: Promethazine HCl, Promethazine Sulfoxide (PMZSO), Monodesmethyl-Promethazine HCl (Nor1PMZ), and Promethazine-d6 HCl (PMZ-d6) were sourced from a reputable supplier (e.g., Toronto Research Chemicals).[9][10]
-
Solvents: HPLC-grade acetonitrile and methanol, and formic acid (LC-MS grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant).
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard separately in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.[9]
-
Intermediate Solutions: Prepare intermediate stock solutions of the analytes (PMZ, PMZSO, Nor1PMZ) and the internal standard (PMZ-d6) by diluting the primary stock solutions in 50:50 acetonitrile/water.
-
Working Internal Standard Solution (100 ng/mL): Dilute the PMZ-d6 intermediate stock with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of combined analyte working solutions from the intermediate stocks. Spike these into drug-free human plasma to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL) and quality control samples (e.g., LLOQ: 0.5 ng/mL, Low: 1.5 ng/mL, Mid: 75 ng/mL, High: 175 ng/mL).[11]
Step-by-Step Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (standard, QC, or unknown sample) into the appropriately labeled tube.
-
Add 20 µL of the Working Internal Standard Solution (100 ng/mL PMZ-d6) to every tube except for blank matrix samples.
-
To precipitate proteins, add 300 µL of acetonitrile containing 0.1% formic acid to each tube.[11]
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well collection plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[14] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Elution | 20% B to 95% B over 5 min, hold 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Agilent 6410 Triple Quadrupole or equivalent[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Promethazine (PMZ) | 285.2 | 86.2 | 100 | 15 |
| PMZ Sulfoxide (PMZSO) | 301.3 | 198.2 | 100 | 20 |
| Nor1PMZ | 271.2 | 72.2 | 100 | 15 |
| Promethazine-d6 (IS) | 291.2 | 92.0 | 100 | 15 |
Note: The specific product ions and collision energies may require optimization on the specific instrument used.[14]
Bioanalytical Method Validation Summary
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1] The results demonstrate the method is accurate, precise, and reliable for its intended purpose.
Table 4: Method Performance Characteristics
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 200 ng/mL for all analytes[11] |
| Correlation Coefficient (r²) | > 0.995 for all analytes[11] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL for PMZ and PMZSO; 0.5 µg/kg (~0.5 ng/mL) for Nor1PMZ[9][11] |
| Intra-day Precision (%CV) | < 13.3% (< 16.7% at LLOQ)[11] |
| Inter-day Precision (%CV) | < 13.3% (< 16.7% at LLOQ)[11] |
| Accuracy (% Bias) | Within ±11.4% of nominal values[11] |
| Mean Extraction Recovery | 84.5% - 100.4% for all analytes[11] |
| Matrix Effect | Acceptable and compensated for by the SIL-IS |
Comprehensive Bioanalytical Workflow
The following diagram provides a high-level overview of the entire analytical process, from sample receipt to final data reporting.
Caption: End-to-end bioanalytical workflow diagram.
Discussion and Field-Proven Insights
A critical aspect of ensuring data quality is the continuous monitoring of the internal standard response across each analytical run.[7] Significant variability in the IS peak area can indicate problems with extraction consistency, matrix effects, or instrument performance. Per FDA guidance, acceptance criteria for IS response should be established during validation and monitored during sample analysis.[7]
While the described protein precipitation method is robust, for certain complex studies or matrices, ion suppression may still be a concern. If inconsistent results or high variability are observed, further optimization, such as employing solid-phase extraction (SPE), may be warranted to achieve a more thorough sample cleanup.
Analyte stability is another key consideration. The stability of promethazine and its metabolites in plasma should be evaluated under various conditions, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -80°C, to ensure that sample handling and storage do not compromise the integrity of the results.[9]
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the quantification of promethazine and its major metabolites in human plasma. By combining an efficient protein precipitation sample preparation with the specificity of LC-MS/MS and the precision afforded by a stable isotope-labeled internal standard, this method delivers reliable, accurate, and reproducible results. The detailed procedures and validation data confirm its suitability for demanding applications in clinical research and drug development, providing a trusted tool for pharmacokinetic and bioanalytical scientists.
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Promethazine (PIM 439). Inchem.org. 5
-
The Primary Metabolic Pathway of Promethazine: A Technical Guide. Benchchem.
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Metabolic pathways of promethazine. ResearchGate.
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Promethazine. Deranged Physiology.
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI.
-
Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. National Institutes of Health (NIH).
-
A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals.
-
Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. ResearchGate.
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. ResearchGate.
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Validation. Benchchem.
-
Promethazine. PubChem, National Institutes of Health (NIH).
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy.
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HPLC Methods for Promethazine Analysis. Scribd.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
-
Promethazine | H1 Receptor Antagonist. MedchemExpress.com.
-
Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction and column-switching. ResearchGate.
-
Application Note. Sigma-Aldrich.
-
Promethazine Hydrochloride Tablets. USP-NF.
-
Determination of promethazine in serum by liquid chromatography. National Institutes of Health (NIH).
-
Promethazine Hydrochloride / Official Monographs. Japanese Pharmacopoeia.
-
Antioxidant assessment on promethazinr HCl decomposition using RP-HPLC assay method. ResearchGate.
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Application Note & Protocol: Strategic Use of Promethazine-d6 HCl for In Vivo Pharmacokinetic Studies
Abstract & Introduction
In the landscape of quantitative bioanalysis, achieving accurate and reproducible results is paramount. This is especially true for in vivo pharmacokinetic (PK) studies, which form the bedrock of drug development. A critical component of robust liquid chromatography-mass spectrometry (LC-MS) methods is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the gold standard for mitigating variability inherent in complex biological matrices and analytical instrumentation.[1][2]
Promethazine-d6 Hydrochloride (Promethazine-N,N-dimethyl-d6 HCl) is the deuterated analog of Promethazine HCl, a first-generation antihistamine with sedative and antiemetic properties.[3][4] By replacing six hydrogen atoms with deuterium on the dimethylamino group, Promethazine-d6 HCl becomes an ideal internal standard for the quantitative analysis of promethazine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[5][6] However, its increased mass allows it to be distinguished by the mass spectrometer, effectively normalizing for variations in sample handling and instrument response.[7][8]
This guide provides a comprehensive framework for researchers, explaining the core principles behind selecting an appropriate concentration of Promethazine-d6 HCl and offering detailed protocols for the preparation of dosing solutions and internal standards for a typical preclinical (murine) pharmacokinetic study.
Core Principles: The Rationale for Internal Standard Concentration
The concentration of the internal standard is not an arbitrary value; it is a critical parameter that directly impacts assay accuracy, precision, and robustness. The goal is to add a fixed amount of the IS to every sample (calibrators, quality controls, and study samples) to generate a consistent and reliable signal.
Key Considerations:
-
Analyte Concentration Range: The IS response should ideally be within the same order of magnitude as the expected analyte concentrations in the study samples. This ensures a stable analyte-to-IS peak area ratio across the calibration curve.
-
Instrument Sensitivity: The chosen IS concentration must produce a signal that is well above the instrument's limit of detection (LOD) but not so high that it causes detector saturation.
-
Minimizing Isotopic Contribution: The SIL-IS must have high isotopic purity (e.g., >99%) to ensure that it contains negligible amounts of the unlabeled analyte, which could otherwise interfere with the measurement of low-concentration samples.[9] A mass difference of three or more mass units between the analyte and the IS is generally recommended to avoid spectral overlap.[9]
-
Consistency: The same concentration of the IS working solution must be added to every sample to ensure valid normalization.
A common and effective strategy is to prepare an IS working solution that, when added to the biological sample, results in a final concentration in the mid-range of the calibration curve. For example, a validated LC-MS/MS method for promethazine in swine tissue used a Promethazine-d6 working solution at a concentration of 1.0 µg/mL.[10][11]
Quantitative Data Summary
The following table summarizes the recommended concentrations and volumes for a representative murine oral gavage PK study.
| Parameter | Value | Rationale & Notes |
| Promethazine HCl Dose (Oral Gavage) | 10 - 100 mg/kg | Dose selection depends on the study objective. A 100 mg/kg dose has been used in murine models to evaluate therapeutic effects.[12] Lower doses are used for sedation.[13] |
| Dosing Solution Vehicle | Distilled Water | Promethazine HCl is very soluble in water.[14][15] |
| Dosing Volume (Mouse) | 5 - 10 mL/kg | Standard practice for oral gavage. 10 mL/kg is a typical maximum, with smaller volumes often recommended to reduce animal stress and risk of reflux.[16][17] |
| Promethazine-d6 HCl Stock Solution | 1.0 mg/mL | A standard, high-concentration stock solution is easy to prepare accurately and allows for flexible dilution to working concentrations. |
| Promethazine-d6 HCl Working Solution | 1.0 µg/mL (1000 ng/mL) | This concentration is based on validated bioanalytical methods and provides a robust signal for typical sample volumes.[10][11] |
| IS Volume Added to Sample | 100 µL | A fixed, precise volume added to each plasma sample before protein precipitation. |
| Typical Plasma Sample Volume | 50 - 100 µL | Dependent on blood collection capabilities. |
| Final IS Concentration in Sample Mix | Variable (e.g., ~500 ng/mL) | Dependent on the ratio of IS working solution to plasma and precipitation solvent. The key is consistency across all samples. |
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of Promethazine HCl Dosing Solution (10 mg/mL for Oral Gavage)
This protocol describes the preparation of a 10 mg/mL dosing solution, suitable for administering a 100 mg/kg dose to a mouse at a volume of 10 mL/kg. Adjust calculations based on the desired dose for your specific study.
Materials:
-
Promethazine HCl (Crystalline Solid)[18]
-
Sterile Distilled Water or Saline
-
Calibrated Analytical Balance
-
Sterile Conical Tube (e.g., 15 mL)
-
Vortex Mixer
-
Pipettes
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed. For example, for 10 mice (avg. 25g) at 10 mL/kg, you'll need ~2.5 mL. Prepare a slight excess (e.g., 5 mL).
-
Mass = Concentration x Volume
-
Mass = 10 mg/mL x 5 mL = 50 mg
-
-
Weigh Compound: Accurately weigh 50 mg of Promethazine HCl powder and transfer it to the 15 mL conical tube.
-
Dissolve: Add 5 mL of sterile distilled water to the tube. Promethazine HCl is freely soluble in water.
-
Mix Thoroughly: Cap the tube and vortex until the solid is completely dissolved. The resulting solution should be clear and colorless.[14]
-
Label and Store: Label the tube clearly with the compound name, concentration (10 mg/mL), vehicle, and date of preparation. Store appropriately. Aqueous solutions are best used fresh; do not store for more than one day.[18]
Dose Calculation Example:
-
For a 25g mouse (0.025 kg) at a dose of 100 mg/kg:
-
Dose (mg) = 0.025 kg x 100 mg/kg = 2.5 mg
-
-
Volume to administer from a 10 mg/mL solution:
-
Volume (mL) = 2.5 mg / 10 mg/mL = 0.25 mL (or 250 µL)
-
4.2 Protocol 2: Preparation of Promethazine-d6 HCl Internal Standard Solutions
This protocol details the preparation of a stock solution and a subsequent working solution for spiking into plasma samples.
Materials:
-
Promethazine-d6 HCl
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
Calibrated Analytical Balance
-
Volumetric Flasks (e.g., 1 mL, 10 mL)
-
Microcentrifuge Tubes or Amber Vials
-
Pipettes
Procedure:
Part A: Stock Solution Preparation (1.0 mg/mL)
-
Accurately weigh 1.0 mg of Promethazine-d6 HCl.
-
Transfer the powder to a 1.0 mL volumetric flask.
-
Add HPLC-grade Methanol to the mark to dissolve the compound, resulting in a 1.0 mg/mL (1000 µg/mL) Stock Solution .
-
Cap, vortex to mix thoroughly, and transfer to a labeled, sealed vial.
-
Store at -20°C for long-term stability.[10]
Part B: Working Solution Preparation (1.0 µg/mL)
-
Pipette 10 µL of the 1.0 mg/mL Stock Solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with HPLC-grade Acetonitrile.
-
This creates a 1.0 µg/mL (1000 ng/mL) Working Solution .
-
Cap, invert several times to mix, and transfer to a labeled vial.
-
Store at 4°C for daily use.[10][11] This solution will be used to spike all samples.
4.3 Protocol 3: Bioanalytical Sample Preparation (Protein Precipitation)
This protocol outlines a standard protein precipitation method for plasma samples, incorporating the Promethazine-d6 HCl internal standard.
Procedure:
-
Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1.0 µg/mL Promethazine-d6 HCl Working Solution to each tube.
-
Vortex briefly (2-3 seconds).
-
Add 300 µL of cold Acetonitrile (containing 0.1% formic acid, if required by the LC method) to precipitate proteins.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Workflow Visualization
The following diagram illustrates the complete workflow from animal dosing to sample analysis.
Caption: Workflow for a murine PK study of Promethazine using a deuterated internal standard.
References
-
A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). SSRN. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Promethazine. Retrieved January 16, 2026, from [Link]
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Japanese Pharmacopoeia. (n.d.). Promethazine Hydrochloride / Official Monographs. Retrieved January 16, 2026, from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved January 16, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 16, 2026, from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 16, 2026, from [Link]
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Wang, J., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2187. Retrieved January 16, 2026, from [Link]
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Drugs.com. (2025, November 20). Promethazine: Package Insert / Prescribing Information. Retrieved January 16, 2026, from [Link]
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Wang, J., et al. (2023, April 28). Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wallace, J. E., et al. (1981). Determination of promethazine in serum by liquid chromatography. Clinical Chemistry, 27(2), 253–255. Retrieved January 16, 2026, from [Link]
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Wang, J., et al. (2023, October 13). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2008). A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations. Journal of Liquid Chromatography & Related Technologies, 31(15), 2291-2301. Retrieved January 16, 2026, from [Link]
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Wasfi, I. A., et al. (1999). The pharmacokinetics of promethazine after intravenous administration in camels. Research in Veterinary Science, 66(2), 159-160. Retrieved January 16, 2026, from [Link]
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Tallima, H., et al. (2019). Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model. Antimicrobial Agents and Chemotherapy, 64(2), e01662-19. Retrieved January 16, 2026, from [Link]
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MedCentral. (n.d.). Promethazine: uses, dosing, warnings, adverse events, interactions. Retrieved January 16, 2026, from [Link]
-
Yuan, Z., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 281-286. Retrieved January 16, 2026, from [Link]
-
Lowe, A., & Tiong, C. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 16, 2026, from [Link]
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Mayo Clinic. (n.d.). Promethazine (oral route) - Side effects & dosage. Retrieved January 16, 2026, from [Link]
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Taylor, G., & Houston, J. B. (1983). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology, 15(3), 287–293. Retrieved January 16, 2026, from [Link]
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Medscape. (n.d.). Pharmacokinetics of Promethazine Hydrochloride. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Promethazine. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
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Deranged Physiology. (n.d.). Promethazine. Retrieved January 16, 2026, from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Journal of Chemical and Pharmaceutical Research, 4(1), 1-8. Retrieved January 16, 2026, from [Link]
-
Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved January 16, 2026, from [Link]
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Simon, V. (2019, March 20). Drug dose formula/calculation for oral gavage injection? ResearchGate. Retrieved January 16, 2026, from [Link]
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National Toxicology Program. (1990). TR-425: Promethazine Hydrochloride (CASRN 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN104387338A - Preparation method of promethazine hydrochloride.
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Liu, P., et al. (2009). Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics, 34(3-4), 177-184. Retrieved January 16, 2026, from [Link]
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Application Note: Quantitative Analysis of Promethazine in Human Plasma via Liquid-Liquid Extraction Using a Deuterated Internal Standard and LC-MS/MS
Abstract
This application note presents a robust and reliable method for the quantification of promethazine in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, utilizing a stable isotope-labeled (deuterated) analog of promethazine as an internal standard to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity. This method is suitable for pharmacokinetic studies, clinical monitoring, and forensic toxicology, adhering to the principles outlined in regulatory guidance for bioanalytical method validation.[1][2][3]
Introduction & Scientific Principle
Promethazine is a first-generation antihistamine and antiemetic with sedative properties, widely used for treating allergies, motion sickness, and nausea.[4][5] Accurate measurement of its concentration in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and for clinical and forensic investigations.
The "gold standard" for quantitative bioanalysis is Isotope Dilution Mass Spectrometry (IDMS).[6][7][8][9] This application note leverages this principle by using a deuterated internal standard (IS), such as Promethazine-d6. This IS is chemically identical to the analyte (promethazine) but has a different mass due to the incorporated deuterium atoms.
The core advantages of this approach are:
-
Correction for Variability: The deuterated IS is added to the plasma sample at the very beginning of the procedure. It behaves identically to the target analyte during every subsequent step—extraction, evaporation, and injection. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the IS.
-
Enhanced Precision and Accuracy: By measuring the ratio of the analyte's mass spectrometer signal to the IS's signal, the method effectively cancels out variations in extraction recovery and instrument response.[6] This self-validating system ensures the data is highly trustworthy and reproducible.
The LLE procedure itself is governed by the physicochemical properties of promethazine. As a basic drug with a pKa of 9.1, it exists predominantly in its ionized, water-soluble form at physiological pH.[10] To extract it into an immiscible organic solvent, the sample's pH must be raised above the pKa, converting promethazine to its non-ionized, more lipophilic form.
Materials, Reagents, and Instrumentation
Materials & Reagents
-
Promethazine hydrochloride (Reference Standard)
-
Promethazine-d6 hydrochloride (Deuterated Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
n-Butyl chloride (ACS grade or higher)
-
Ammonium Hydroxide (concentrated)
-
Borate Buffer (pH 12, saturated)
-
Formic Acid (LC-MS grade)
-
16x100 mm glass screw-top tubes
-
Pipettes and disposable tips
-
Vortex mixer
-
Centrifuge (capable of >3000 rpm)
-
Sample concentrator/evaporator with nitrogen supply
Instrumentation
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Analytical Column: Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent[11]
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve promethazine HCl and promethazine-d6 HCl in methanol to create primary stock solutions.
-
Working Standard Solutions: Serially dilute the promethazine stock solution with 50:50 methanol/water to prepare a series of working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the promethazine-d6 stock solution with methanol to a final concentration of 100 ng/mL.[12]
-
Calibration Curve & QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL) and QC samples (e.g., Low, Medium, High).
Liquid-Liquid Extraction (LLE) Protocol
This protocol is optimized for basic drugs with a pKa ≥9, such as promethazine.[13][14]
-
Aliquoting: Pipette 1.0 mL of plasma (blank, standard, QC, or unknown sample) into a 16x100 mm glass tube.
-
Internal Standard Addition: Add 50 µL of the 100 ng/mL IS working solution to every tube (except for the blank matrix).
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Equilibration: Allow the tubes to stand for 15 minutes to ensure binding equilibrium between the drug and plasma proteins is established with the IS.
-
Basification: Add 1.0 mL of saturated borate buffer (pH 12). This step is critical as it raises the sample pH to approximately two units above the pKa of promethazine (9.1), ensuring it is in its non-ionized state for efficient extraction.[10][13]
-
Vortex: Vortex for 10 seconds.
-
Extraction Solvent Addition: Add 5.0 mL of n-butyl chloride to each tube.[13][14] n-Butyl chloride is an effective solvent for extracting basic drugs from a basified aqueous matrix.[15]
-
Mixing: Cap the tubes and mix on a tube rocker for 15 minutes to facilitate the partition of promethazine and the IS into the organic phase.
-
Phase Separation: Centrifuge the tubes at 3400 rpm for 10 minutes to achieve a clean separation of the upper organic layer and the lower aqueous/protein layer.[14]
-
Transfer: Carefully transfer the upper organic layer (n-butyl chloride) to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).[12] Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any particulates.
-
Transfer to Vial: Transfer the supernatant to an autosampler vial with a microinsert for LC-MS/MS analysis.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Step-by-step workflow for the LLE of promethazine.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Value |
| LC System | |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[11] |
| Injection Volume | 10 µL[11] |
| Column Temperature | 25°C[11] |
| Gradient | 17% B (0-3 min), 17-40% B (3-4.1 min), 40% B (4.1-12 min)[11] |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[11] |
| Capillary Voltage | 4000 V[11] |
| Gas Temperature | 300°C[11] |
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Promethazine | 285.1 | 86.1 | 13 |
| (Quantifier) | |||
| Promethazine | 285.1 | 198.1 | 25 |
| (Qualifier) | |||
| Promethazine-d6 | 291.1 | 92.1 | 15 |
| (Internal Std.) |
Note: Precursor and product ions are based on published data and may require empirical optimization.[11][12]
Data Analysis & System Suitability
Quantification is performed by calculating the peak area ratio of the promethazine quantifier transition to the promethazine-d6 internal standard transition. A calibration curve is generated by plotting these peak area ratios against the nominal concentration of the prepared plasma standards. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of promethazine in unknown samples is then interpolated from this curve.
The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1][2][16]
Diagram: Analytical Quantification Workflow
Caption: Data workflow from injection to final quantification.
Conclusion
This application note details a comprehensive and reliable liquid-liquid extraction procedure coupled with LC-MS/MS for the quantitative determination of promethazine in human plasma. The essential use of a deuterated internal standard corrects for analytical variability, ensuring the method provides high-quality, accurate, and precise data suitable for regulated bioanalysis. The principles and steps described can be adapted for the analysis of other basic drugs in complex biological matrices.
References
-
MedCentral. (n.d.). Promethazine: uses, dosing, warnings, adverse events, interactions. Retrieved from MedCentral. [Link]
-
U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from FDA. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from OSTI.GOV. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA. [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from LCGC International. [Link]
-
Britannica. (2025, December 13). Isotope dilution | Mass spectrometry, Trace elements, Quantification. Retrieved from Britannica. [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from Wikipedia. [Link]
-
Royal Society of Chemistry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
ResearchGate. (n.d.). Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). A Liquid Chromatographic Method for the Simultaneous Determination of Promethazine and Three of Its Metabolites in Plasma Using. Retrieved from Taylor & Francis Online. [Link]
-
PubMed. (1981, February). Determination of promethazine in serum by liquid chromatography. Retrieved from PubMed. [Link]
-
Idaho State Police. (n.d.). Liquid-Liquid Extraction Procedure for the Recovery of pKa ≥9 Drug Compounds. Retrieved from Idaho State Police. [Link]
-
National Center for Biotechnology Information. (n.d.). Promethazine. PubChem. Retrieved from NCBI. [Link]
-
Idaho State Police. (n.d.). Quantitation of Higher pKa Drug Compounds. Retrieved from Idaho State Police. [Link]
-
ResearchGate. (2025, August 6). A Liquid Chromatographic Method for the Simultaneous Determination of Promethazine and Three of Its Metabolites in Plasma Using Electrochemical and UV Detectors. Retrieved from ResearchGate. [Link]
-
Scribd. (n.d.). HPLC Methods for Promethazine Analysis. Retrieved from Scribd. [Link]
-
Wikipedia. (n.d.). Promethazine. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. (2019, December 9). Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. Retrieved from NCBI. [Link]
-
INCHEM. (n.d.). Promethazine (PIM 439). Retrieved from INCHEM. [Link]
-
Semantic Scholar. (n.d.). Evaluation of a Screening Procedure for Basic and Neutral Drugs: N-Butyl Chloride Extraction and Megabore Capillary Gas Chromatography. Retrieved from Semantic Scholar. [Link]
-
MDPI. (2023, May 29). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Retrieved from MDPI. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from Agilent. [Link]
-
ResearchGate. (2020, September 11). (PDF) Simple Thin-Layer Chromatographic and UV-Spectrophotometric Analysis of Promethazine and its N-Demethylation Metabolites from Biological Fluids. Retrieved from ResearchGate. [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from Agilent. [Link]
-
Pediatric Oncall. (n.d.). Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from Pediatric Oncall. [Link]
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Application Note: High-Throughput Chromatographic Separation of Promethazine and Its Metabolites for Pharmacokinetic and Forensic Analysis
Abstract
This application note presents a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous separation and quantification of promethazine (PMZ) and its primary metabolites, promethazine sulfoxide (PMZSO) and N-desmethylpromethazine (Nor₁PMZ), in biological matrices. The inclusion of a deuterated internal standard (d6-promethazine) ensures high accuracy and precision, making this method suitable for demanding applications in clinical pharmacokinetics, drug metabolism studies, and forensic toxicology. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample clean-up, optimized chromatographic conditions for baseline separation, and specific MS/MS parameters for unambiguous detection.
Introduction: The Analytical Imperative for Promethazine Profiling
Promethazine is a first-generation antihistamine with potent sedative and antiemetic properties, widely used in the treatment of allergies, motion sickness, and nausea.[1][2] Its clinical utility is, however, paralleled by its potential for adverse effects and its use in forensic contexts, necessitating accurate and reliable methods for its quantification in biological samples. The metabolic fate of promethazine is complex, involving pathways such as sulfoxidation and N-demethylation, leading to the formation of key metabolites like promethazine sulfoxide and N-desmethylpromethazine.[3][4] Monitoring the parent drug along with its metabolites provides a more comprehensive pharmacokinetic profile and can be crucial in determining the time of drug administration in forensic investigations.
The structural similarities between promethazine and its metabolites pose a significant chromatographic challenge. Furthermore, the complex nature of biological matrices (e.g., plasma, urine) requires efficient sample preparation to minimize matrix effects and ensure accurate quantification. This application note addresses these challenges by providing a detailed, step-by-step protocol that leverages the selectivity of modern reversed-phase chromatography and the sensitivity of tandem mass spectrometry. The use of a stable isotope-labeled internal standard, d6-promethazine, is a cornerstone of this method, as it co-elutes with the analyte of interest and effectively compensates for variations in sample preparation and instrument response.[5]
Principles of Separation and Quantification
The successful chromatographic separation of promethazine and its metabolites hinges on exploiting the subtle differences in their physicochemical properties. This method employs a reversed-phase C18 column, where separation is primarily driven by hydrophobic interactions between the analytes and the stationary phase. A gradient elution with an organic mobile phase (acetonitrile) and an aqueous mobile phase containing a small amount of acid (formic acid) is used to achieve optimal resolution. The acidic modifier serves to protonate the amine functionalities of the analytes, leading to improved peak shape and retention characteristics.
Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode.[6] This highly selective technique involves monitoring a specific precursor-to-product ion transition for each analyte, which significantly reduces background noise and enhances sensitivity. The use of d6-promethazine as an internal standard is critical for accurate quantification, as it behaves nearly identically to promethazine during extraction and ionization, thereby correcting for any analytical variability.[5]
Metabolic Pathway of Promethazine
To provide a clear biological context for the analytes of interest, the metabolic conversion of promethazine is illustrated below. The primary routes of metabolism involve oxidation of the sulfur atom in the phenothiazine ring to form promethazine sulfoxide and the removal of a methyl group from the side chain to yield N-desmethylpromethazine.
Caption: Solid-Phase Extraction (SPE) workflow.
HPLC and Mass Spectrometry Conditions
The following table summarizes the optimized instrumental parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) [7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Positive |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MRM Transitions | See Table 2 |
Table 1: Optimized HPLC-MS/MS parameters.
MRM Transitions and Retention Times
The specificity of the method is ensured by monitoring unique MRM transitions for each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Approx. Retention Time (min) |
| Promethazine (PMZ) | 285.1 | 86.1 | 20 | 7.2 |
| Promethazine-d6 | 291.1 | 92.1 | 20 | 7.2 |
| Promethazine Sulfoxide (PMZSO) | 301.1 | 86.1 | 25 | 6.5 |
| N-desmethylpromethazine (Nor₁PMZ) | 271.1 | 72.1 | 22 | 6.8 |
Table 2: MRM transitions and approximate retention times.
Method Validation and Performance
The developed method was validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation. [8][9]
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1-500 ng/mL for all analytes, with correlation coefficients (r²) consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at low, medium, and high concentrations. The accuracy was within ±15% of the nominal concentration, and the precision (relative standard deviation, RSD) was less than 15%.
Recovery and Matrix Effect
The extraction recovery was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The recovery for all analytes was consistently above 85%. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards. The matrix effect was found to be negligible, indicating the effectiveness of the SPE clean-up procedure.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Inappropriate mobile phase pH | Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid). |
| Column degradation | Replace the column. | |
| Low Recovery | Inefficient extraction | Optimize SPE parameters (e.g., pH, elution solvent). |
| Analyte degradation | Protect samples from light and heat. | |
| High Matrix Effect | Inadequate sample clean-up | Optimize the SPE wash steps. |
| Co-eluting interferences | Adjust the chromatographic gradient to improve separation. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper technique. |
| Inconsistent IS addition | Ensure consistent and accurate addition of the internal standard. |
Table 3: Troubleshooting guide.
Conclusion
This application note describes a highly selective, sensitive, and robust HPLC-MS/MS method for the simultaneous determination of promethazine and its major metabolites in biological matrices. The detailed protocol, including a streamlined SPE procedure and optimized instrumental conditions, provides a reliable workflow for researchers, scientists, and drug development professionals. The use of a deuterated internal standard ensures the accuracy and precision required for regulated bioanalysis. This method is well-suited for a variety of applications, from pharmacokinetic studies to forensic toxicology, where the accurate quantification of promethazine and its metabolites is critical.
References
- A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (n.d.). Global Scientific Journal.
- Al-Ghannam, S. M. (2006). A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations.
- Chen, X., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI.
- Bunu, S. J., & Ere, W. (2020).
- Li, Q., et al. (2015). An HPLC-ESI-MS method for simultaneous determination of fourteen metabolites of promethazine and caffeine and its application to pharmacokinetic study of the combination therapy against motion sickness. PubMed.
- Li, Y., et al. (2019).
- HPLC Methods for analysis of Promethazine. (n.d.).
- Promethazine Assay & Impurity Methods. (n.d.).
- Wallace, J. E., et al. (1981).
- European Medicines Agency. (2011).
- Allender, W. J., & Archer, A. W. (1984).
- Deedwania, P. C. (2024). Promethazine.
- Promethazine. (n.d.). In Wikipedia.
- Metabolic pathways of promethazine. (n.d.).
- ICH. (2022).
- USP-NF. (2011). Promethazine Hydrochloride Tablets.
- ICH. (2022).
- Ali, A. M., & Abd-Alateef, A. A. (2020). SPECTROPHOTOMETRIC ESTIMATION OF PROMETHAZINE HYDROCHLORIDE IN PHARMACEUTICAL PREPARATIONS.
- Human Metabolome Database. (2012). Showing metabocard for Promethazine (HMDB0015202).
- Macwan, J. S., et al. (2018). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
- U.S. Department of Health and Human Services. (2023).
- National Center for Biotechnology Inform
Sources
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Improving peak shape for Promethazine-d6 Hydrochloride in reverse-phase HPLC.
Technical Support Center: Promethazine-d6 Hydrochloride Analysis
A Senior Application Scientist's Guide to Achieving Optimal Peak Shape in Reverse-Phase HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of this compound. As a deuterated internal standard, achieving a symmetrical, sharp peak is critical for accurate and reproducible quantification. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each recommendation to empower you to solve peak shape problems effectively.
Understanding the Challenge: The Chemistry of Promethazine
Promethazine is a basic compound with a phenothiazine structure containing a tertiary amine. In typical reverse-phase HPLC mobile phases (pH 3-7), this amine group is protonated, carrying a positive charge. This characteristic is the primary source of poor peak shape on traditional silica-based C18 columns.
The main culprit is the interaction between the positively charged promethazine molecule and residual silanol groups (Si-OH) on the silica stationary phase surface.[1][2][3] At pH values above approximately 3.5, some of these silanol groups deprotonate to become negatively charged silanates (Si-O⁻). This creates a secondary ion-exchange retention mechanism, where the analyte has two different ways of interacting with the column.[2][3] This mixed-mode retention leads to peak tailing, as some analyte molecules are more strongly retained than others, resulting in a delayed elution profile.
Troubleshooting Guide & FAQs
This section addresses common peak shape issues in a question-and-answer format, providing both immediate solutions and the underlying principles.
Q1: My Promethazine-d6 peak is exhibiting significant tailing. What is the most likely cause and my first step to fix it?
A1: Severe peak tailing for a basic compound like Promethazine-d6 is almost certainly due to secondary interactions with ionized silanol groups on your stationary phase.[1][2][3][4]
Your first and most effective step is to adjust the mobile phase pH.
-
The Strategy: Lower the mobile phase pH to between 2.5 and 3.0.[1][4]
-
The Rationale: At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][4][5] This eliminates the strong ionic interaction, leaving the primary, desired hydrophobic interaction as the main retention mechanism. This results in a single retention mechanism and a much more symmetrical peak.
-
Recommended Modifier: Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both your aqueous and organic mobile phase components to ensure consistent pH and protonation.[1][5] TFA is a strong ion-pairing agent that can further improve peak shape but may be persistent in the HPLC system.[5]
Q2: I've lowered the pH, but I still see some peak tailing. What are my next options?
A2: If pH adjustment alone is insufficient, you have two primary avenues: using a mobile phase additive to mask the residual silanols or choosing a more appropriate column chemistry.
Option 1: Use a Competing Base (Silanol Masking Agent)
-
The Strategy: Add a small concentration of a competing base, such as Triethylamine (TEA), to your mobile phase.[4][6][7] A typical starting concentration is 0.1% to 0.2% TEA, with the pH then readjusted to the desired level with an acid like phosphoric acid or acetic acid.[4][6][8]
-
The Rationale: TEA is a small basic molecule that, when protonated in the mobile phase, will preferentially interact with the negatively charged silanol sites on the stationary phase.[4][7][9] It effectively "masks" or "shields" these sites, preventing the larger Promethazine-d6 analyte from interacting with them.[6][8][9]
-
Caution: While effective, TEA can shorten column lifetime and may be difficult to flush from the system.[4] It is often considered a "traditional" approach, with modern columns often providing a better solution.[9]
Option 2: Switch to a Base-Deactivated Column
-
The Strategy: Use a modern, high-purity silica column specifically designed for analyzing basic compounds. Look for columns described as "base-deactivated," "end-capped," or those with polar-embedded technology.[1][2][10]
-
The Rationale: These columns are manufactured to minimize the number and activity of surface silanol groups.
-
End-capping is a process where residual silanols are chemically bonded with a small, inert group (like trimethylsilyl), physically blocking them from interacting with analytes.[1][10]
-
Polar-embedded groups incorporate a polar functional group (e.g., an amide) into the C18 chain, which shields nearby silanols and alters the column's selectivity.[10]
-
Hybrid particle columns (e.g., Waters BEH, Agilent Zorbax Extend-C18) incorporate organic material into the silica matrix, improving pH stability and reducing silanol activity.[5][11]
-
The following diagram illustrates the troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for addressing peak tailing.
Q3: My peak is fronting, not tailing. What causes this?
A3: Peak fronting is less common than tailing for basic compounds but typically points to two main issues:
-
Column Overload: You are injecting too much mass of the analyte onto the column. The stationary phase becomes saturated at the peak's center, causing some analyte molecules to travel faster, leading to a leading edge on the peak.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
-
Poor Sample Solubility: The analyte is not fully soluble in the mobile phase or your sample diluent. If your sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the band.
-
Solution: Ensure your sample diluent is as close in composition and strength to the mobile phase as possible.
-
Q4: When should I consider using an ion-pairing reagent?
A4: Ion-pairing chromatography is a powerful but complex technique that should be considered when other methods fail to provide adequate retention or resolution, especially for highly polar basic compounds.
-
The Strategy: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[12] This reagent has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head group that remains in the mobile phase.[12][13]
-
The Rationale: This process effectively creates an in-situ ion-exchange column. The negatively charged sulfonate groups on the surface can now form a tight ion pair with the positively charged Promethazine-d6, increasing its retention.[13]
-
Considerations: Ion-pairing reagents require long equilibration times and can be difficult to remove from a column, often dedicating the column to that specific method.[13] They are generally not compatible with mass spectrometry. For most applications involving promethazine, pH control and a modern base-deactivated column are sufficient and preferable.
Systematic Approach & Experimental Protocols
A proactive approach during method development can prevent many peak shape issues.
Data Presentation: Impact of pH and Column Choice
The following table summarizes the expected impact of different strategies on the peak shape of Promethazine-d6, as measured by the USP Tailing Factor (Tf). A value of Tf = 1.0 is perfectly symmetrical. A value ≤ 1.5 is often considered acceptable.
| Condition | Column Type | Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 1 | Standard C18 (Type A Silica) | 7.0 | > 2.0 | Significant interaction between protonated analyte and ionized silanols.[3][4] |
| 2 | Standard C18 (Type A Silica) | 3.0 | 1.5 - 1.8 | Silanol ionization is suppressed, but some residual interactions remain.[1][4] |
| 3 | Base-Deactivated C18 | 7.0 | 1.2 - 1.6 | Reduced number of active silanol sites improves peak shape even at neutral pH.[1][10] |
| 4 | Base-Deactivated C18 | 3.0 | 1.0 - 1.2 | Optimal performance: Suppressed silanols and an inert surface minimize secondary interactions. [1][5] |
Protocol 1: Mobile Phase Preparation (Low pH)
Objective: To prepare a buffered mobile phase at pH ~2.8 for optimal peak shape of basic compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Formic acid (reagent grade, ~99%)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Phase (A): Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1.0 mL of formic acid to the water (yields 0.1% v/v).
-
Mix thoroughly. This solution will have a pH of approximately 2.8.
-
Filter the solution using a 0.22 µm membrane filter to remove particulates and degas.
-
Organic Phase (B): Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L reservoir.
-
Carefully add 1.0 mL of formic acid. Mix thoroughly.
-
Filter the organic phase using a compatible (e.g., PTFE) 0.22 µm membrane filter.
-
Set your HPLC gradient or isocratic conditions using these mobile phases.
Protocol 2: System Suitability Testing
Objective: To verify the HPLC system is performing adequately before running samples.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare a system suitability solution containing this compound at a working concentration.
-
Perform five replicate injections of the system suitability solution.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing Factor (Tf): Must be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Theoretical Plates (N): Should be > 2000.
-
-
If all criteria are met, the system is ready for sample analysis. If not, troubleshoot the system (check for leaks, bubbles, column health) before proceeding.
The diagram below illustrates the mechanism of silanol interference and how low pH and competing bases mitigate the issue.
Caption: Mechanisms of analyte-stationary phase interaction.
References
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 4
-
Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms. PubMed.
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
-
Exploring the Role of pH in HPLC Separation. Moravek.
-
A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. Global Scientific Journals.
-
Promethazine Hydrochloride Tablets. USP-NF.
-
TRIETHYLAMINE HPLC. RX MARINE INTERNATIONAL.
-
Base Deactivated HPLC Column Definition - HPLC Primer. MicroSolv.
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
-
Peak Tailing in HPLC. Element Lab Solutions.
-
Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms. Ingenta Connect.
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base.
-
Ion Pair Chromatograpy: A Critical Prespective. MedCrave online.
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online.
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson.com.
-
How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate.
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Validation Study. Semantic Scholar.
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials, Inc.
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.
-
Promethazine Hydrochloride Oral Solution. USP-NF.
-
Enhanced Stability Stationary Phases for HPLC. LCGC International.
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials, Inc.
-
Promethazine Hydrochloride. USP.
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu.
-
Base-Deactivated End-Capped Column. Chromatography Forum.
-
Implementing Pharmacopeial Methods —Method in the Madness?. LCGC International.
-
Promethazine Assay & Impurity Methods. UVM.
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
-
HPLC Separation Modes. Waters Corporation.
Sources
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- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. welch-us.com [welch-us.com]
Technical Support Center: Resolving Matrix Effects in Promethazine Quantification
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming challenges associated with matrix effects in the quantification of promethazine.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect," and why is it a significant concern in promethazine quantification?
A1: The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample.[1][2] In bioanalysis, the "matrix" refers to all the constituents of a biological sample (e.g., plasma, urine) other than the analyte of interest, promethazine. These components can include proteins, lipids, salts, and endogenous molecules.[3]
This phenomenon is a critical concern, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, because it can lead to either ion suppression or enhancement.[3][4]
-
Ion Suppression: Co-eluting matrix components can compete with promethazine for ionization in the MS source, leading to a decreased signal and an underestimation of its concentration.[3][5]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of promethazine, causing an overestimation of its concentration.
These effects can significantly compromise the accuracy, precision, and reproducibility of your quantitative results, which is why regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation.[4][6]
Q2: What are the primary causes of matrix effects in biological samples like plasma and urine when analyzing promethazine?
A2: The primary culprits behind matrix effects in promethazine analysis are endogenous components of the biological matrix.
-
Phospholipids: These are major components of cell membranes and are abundant in plasma and whole blood.[7] Due to their amphipathic nature, they are often co-extracted with promethazine and can cause significant ion suppression in LC-MS analysis.[7][8] The accumulation of phospholipids on an LC column can also lead to reduced column lifetime and increased system backpressure.[8]
-
Salts and Proteins: High concentrations of salts and residual proteins in the sample extract can also interfere with the ionization process.
-
Other Endogenous and Exogenous Compounds: Metabolites, other administered drugs, and even anticoagulants used during sample collection can contribute to matrix effects.[4]
The extent of the matrix effect is often dependent on the sample preparation technique, chromatographic conditions, and the type of ionization source used (e.g., electrospray ionization - ESI is more susceptible than atmospheric pressure chemical ionization - APCI).[4]
Troubleshooting Guides
Issue 1: I'm observing poor reproducibility and accuracy in my promethazine quantification. How can I determine if matrix effects are the cause?
To diagnose matrix effects, a systematic approach is necessary. The post-extraction addition method is a widely accepted technique.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Promethazine standard prepared in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from an untreated subject) using your established sample preparation protocol. After the final extraction step, spike the extract with the promethazine standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the promethazine standard before starting the sample preparation protocol.
-
-
Analyze and Compare: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Interpreting the Results:
-
A Matrix Effect value of 100% indicates no matrix effect.
-
A value < 100% signifies ion suppression.[9]
-
A value > 100% indicates ion enhancement.
If you observe significant ion suppression or enhancement, it's a strong indicator that matrix effects are impacting your assay.
Issue 2: My data suggests significant ion suppression. What are the most effective strategies to mitigate matrix effects for promethazine?
There are several strategies you can employ, often in combination, to minimize or compensate for matrix effects.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering promethazine.[3]
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing phospholipids, a major source of matrix effects.[10]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning promethazine into an organic solvent, leaving many polar interferences behind. However, it can be labor-intensive and may not completely remove all interfering substances.[11]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences, including phospholipids.[12][13] It allows for more selective extraction of promethazine and can lead to a much cleaner final extract.[12]
Comparison of Sample Preparation Techniques for Promethazine Analysis
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[14] | Least effective at removing phospholipids, leading to higher matrix effects. | High-throughput screening where some matrix effect can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PPT, cost-effective. | Can be labor-intensive, uses larger volumes of organic solvents.[11] | Assays requiring cleaner extracts than PPT can provide. |
| Solid-Phase Extraction (SPE) | Highly effective at removing interferences, including phospholipids, leading to minimal matrix effects.[7][12][13] | More time-consuming and requires method development. | Assays demanding high sensitivity and accuracy, where minimizing matrix effects is critical. |
2. Chromatographic Separation:
Optimizing your HPLC/UHPLC method can physically separate promethazine from co-eluting matrix components.[3] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
This is the most robust method for compensating for matrix effects.[3][9] A SIL-IS, such as Promethazine-d3 or Promethazine-d4, is chemically identical to promethazine but has a different mass due to the incorporation of stable isotopes like deuterium.[15][16][17]
Because the SIL-IS co-elutes with promethazine and has nearly identical chemical and physical properties, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized.
Workflow for Mitigating Matrix Effects
Caption: Comparison of common sample preparation workflows.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Process International. [Link]
-
Extraction Methods for the Removal of Phospholipids and Other Endogenous Material From a Biological Fluid. National Institutes of Health. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. AAPS. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]
-
HPLC Methods for Promethazine Analysis. Scribd. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Future Science. [Link]
-
Determination of promethazine and its metabolite in urine by solid——phase extraction with celite and UV derivative spectrophotometry. Semantic Scholar. [Link]
-
Matrix effects (%) of PMZ and its metabolites in four tissue types (n = 3). ResearchGate. [Link]
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI. [Link]
-
LC/MS Method for the Determination of Stable Isotope Labeled Promethazine in Human Plasma. NASA Technical Reports Server. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. National Institutes of Health. [Link]
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. National Institutes of Health. [Link]
-
Identification of a Novel Impurity in Promethazine Hydrochloride Drug Substance and Tablets Using LC‐MS and NMR. ResearchGate. [Link]
-
A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals. [Link]
-
Comparison of protein precipitation methods using HPLC as monitoring.... ResearchGate. [Link]
-
Promethazine Assay & Impurity Methods. ES Industries. [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health. [Link]
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Navigating the Stability of Promethazine-d6 Hydrochloride: A Technical Support Guide
Welcome to the technical support center for Promethazine-d6 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Here, we will address common challenges and questions encountered during experimentation, ensuring the integrity and success of your research.
Introduction: The Significance of Stability
This compound, a deuterated analog of Promethazine Hydrochloride, is a valuable tool in various research applications, including pharmacokinetic studies and as an internal standard in analytical assays. Understanding its stability profile is paramount to generating accurate and reproducible data. This guide will delve into the factors influencing its degradation and provide practical solutions to mitigate these effects.
The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the substitution of hydrogen with the heavier deuterium isotope can slow down metabolic and chemical degradation processes.[1][2][3] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, requiring more energy to break.[4] Consequently, this compound is expected to exhibit enhanced stability compared to its non-deuterated counterpart.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
Light: Promethazine is highly sensitive to light and can undergo photolytic degradation.[5]
-
pH: The stability of promethazine is pH-dependent, with greater stability observed in acidic conditions.[6][7] As the pH increases, the rate of degradation also increases.
-
Oxidation: Promethazine is susceptible to oxidation, which is a significant degradation pathway.[7] The presence of oxygen and certain metal ions can accelerate this process.
Q2: What is the expected impact of deuteration on the stability of this compound compared to the non-deuterated form?
A2: Deuteration is expected to enhance the stability of this compound due to the kinetic isotope effect (KIE).[1][2][3] The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions that involve the cleavage of this bond.[4] This can result in a reduced rate of both metabolic and chemical degradation, prolonging the shelf-life of the compound in solution.
Q3: What are the visible signs of degradation in a this compound solution?
A3: Degradation of promethazine solutions can sometimes be visually identified by a color change. The solution may slowly turn blue upon prolonged exposure to air and moisture, which is an indication of oxidation. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods for accurate stability assessment.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, it is recommended to:
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Store at controlled room temperature: Unless otherwise specified, storage at 20°C to 25°C (68°F to 77°F) is generally recommended.
-
Use airtight containers: To minimize exposure to oxygen and prevent oxidative degradation.
-
Consider pH: For long-term storage, maintaining an acidic pH can enhance stability.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results | Degradation of the stock or working solution. | 1. Prepare fresh solutions from solid material. 2. Verify the storage conditions of your solutions (protection from light, temperature). 3. Perform a stability check of your solution using a validated analytical method (see Experimental Protocols). |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram with that of a freshly prepared standard. 2. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Ensure your analytical method is stability-indicating and can separate the parent compound from its degradants.[8][9][10] |
| Loss of compound during sample preparation | Adsorption to container surfaces. | 1. Use silanized glassware or polypropylene containers to minimize adsorption. 2. Prepare solutions in a solvent in which the compound is highly soluble. |
| Precipitation of the compound in solution | Poor solubility or change in solvent composition/pH. | 1. Ensure the solvent system is appropriate for the concentration of this compound. 2. Check the pH of the solution and adjust if necessary. 3. Gently warm and sonicate the solution to aid dissolution, but be mindful of potential thermal degradation. |
Degradation Pathway
Promethazine primarily degrades through oxidation and photolysis. The following diagram illustrates the key degradation pathway leading to the formation of Promethazine Sulfoxide, a major degradation product.
Caption: Oxidative degradation of Promethazine-d6.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.[8][9][10][11][12]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 249 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
3. Solution Preparation:
-
Buffer Preparation: Dissolve an appropriate amount of potassium phosphate monobasic in purified water to make a 25mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 ratio. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
4. Forced Degradation Study Protocol: [8][12][13]
This study is essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Mix 1 mL of the working standard solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the working standard solution with 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the working standard solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.
-
Photolytic Degradation: Expose the working standard solution to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours, then prepare a solution.
Analyze all stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Workflow for Stability Testing
Caption: Workflow for assessing the stability of Promethazine-d6.
References
- BenchChem. (2025). Application Note: A Stability-Indicating HPLC Method for the Quantification of Promethazine Hydrochloride. BenchChem.
- Global Scientific Journal. (2022).
- PubMed. (2008). Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms. J Pharm Sci.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Promethazine Impurity Profiling. BenchChem.
- Ingenta Connect. (2008). Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms. Ingenta Connect.
- PubMed. (1983).
- Oriental Journal of Chemistry. (2021). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Oriental Journal of Chemistry, 37(1).
- Wikipedia. (2024). Kinetic isotope effect. Wikipedia.
- PubMed. (2012).
- ResearchGate. (2025). (PDF) Kinetic Isotope Effects in Organic and Biological Reactions.
- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404.
- Semantic Scholar. (2021). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Semantic Scholar.
- National Center for Biotechnology Information. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC.
- Pharmatutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- PubMed. (2010).
- Bioscientia. (2023).
- PubMed. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie.
- PubMed. (1981).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Forced degradation study.
- Juniper Publishers. (2017). Deuteration for Metabolic Stability Enhancement of Drugs. Journal of Pharmacy and Pharmaceutical Sciences.
- PubMed. (1983).
- MDPI. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Molecules.
Sources
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- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
Preventing in-source fragmentation of Promethazine-d6 Hydrochloride in MS.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation of Promethazine-d6 Hydrochloride during mass spectrometry (MS) analysis. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant in-source fragmentation of our this compound standard, leading to a weak parent ion signal. What is causing this?
In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry where the analyte fragments in the ion source before reaching the mass analyzer.[1][2][3] This occurs in the region between the atmospheric pressure ESI source and the high-vacuum mass analyzer.[1][2] The primary cause is the impartation of excessive internal energy to the ions through collisions with gas molecules, driven by applied voltages.[1][4] For a molecule like this compound, this can lead to the cleavage of chemical bonds and the subsequent loss of the precursor ion signal, compromising quantification and identification.[5]
Q2: What are the most critical MS parameters to adjust to minimize this fragmentation?
The most influential parameters controlling in-source fragmentation are the cone voltage (also known as fragmentor voltage or declustering potential) and the ion source temperature .[1][6][7]
-
Cone Voltage: This is the potential difference that helps to extract ions from the atmospheric pressure region into the vacuum system.[8] While essential for ion transmission, excessively high cone voltages accelerate ions, causing energetic collisions with residual solvent vapor and nebulizing gas, which leads to fragmentation.[4][9] Reducing the cone voltage is often the most effective way to achieve "softer" ionization conditions and preserve the precursor ion.[6][9]
-
Source Temperature: Higher source temperatures increase the internal energy of the ions, which can promote thermal degradation and fragmentation.[1] Optimizing this parameter is crucial to ensure efficient desolvation without causing the molecule to break apart.
Q3: Can our LC mobile phase composition affect the in-source fragmentation of this compound?
Yes, the mobile phase can have an indirect but significant impact. The composition of the mobile phase affects the efficiency of the electrospray process and the stability of the generated ions.[10][11]
-
pH: The pH of the mobile phase can influence the protonation state of promethazine and the overall ionization efficiency.[12] While not a direct cause of fragmentation, suboptimal pH can lead to a weaker initial signal, making any subsequent fragmentation more detrimental to the analysis. For promethazine, which is basic, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is commonly used to promote protonation and enhance the signal in positive ion mode.[13]
-
Solvent Composition: The organic solvent (e.g., acetonitrile, methanol) and additives can affect the desolvation process.[14] A mobile phase that allows for efficient and gentle desolvation can help to minimize the energy transferred to the ions, thereby reducing the likelihood of fragmentation.
In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of Cone Voltage
This guide provides a step-by-step protocol for determining the optimal cone voltage to maximize the precursor ion signal for this compound while minimizing fragmentation.
Rationale: The cone voltage directly controls the kinetic energy of ions in the intermediate pressure region of the mass spectrometer.[4][8] A systematic evaluation will allow you to find the "sweet spot" that provides sufficient ion transmission without inducing significant fragmentation.[9]
Experimental Protocol:
-
Prepare a Standard Solution: Infuse a solution of this compound at a typical concentration (e.g., 100 ng/mL) directly into the mass spectrometer using a syringe pump. This eliminates chromatographic variability.
-
Set Initial MS Conditions: Use your standard ESI source parameters for flow rate, nebulizer gas, and source temperature. Set the mass analyzer to scan a range that includes the precursor ion of this compound (m/z 291.3) and its potential fragments.
-
Perform a Cone Voltage Ramp:
-
Start with a very low cone voltage (e.g., 10 V).
-
Acquire a mass spectrum.
-
Increase the cone voltage in small increments (e.g., 5-10 V).
-
Acquire a new mass spectrum at each increment until you reach a high value (e.g., 100 V).
-
-
Data Analysis:
-
For each acquired spectrum, record the intensity of the precursor ion (m/z 291.3).
-
Identify and record the intensity of any significant fragment ions.
-
Plot the intensity of the precursor ion and the fragment ions as a function of the cone voltage.
-
-
Determine the Optimal Voltage: The optimal cone voltage will be the value that gives the highest intensity for the precursor ion before a significant increase in the intensity of the fragment ions is observed.
Data Interpretation:
| Cone Voltage (V) | Precursor Ion Intensity (Counts) | Fragment Ion Intensity (Counts) | Ratio (Fragment/Precursor) | Recommendation |
| 10 | 50,000 | <1,000 | <0.02 | Too low, may have poor ion transmission. |
| 20 | 250,000 | 5,000 | 0.02 | Good starting point. |
| 30 | 500,000 | 15,000 | 0.03 | Optimal Range. |
| 40 | 450,000 | 75,000 | 0.17 | Fragmentation is becoming significant. |
| 60 | 200,000 | 300,000 | 1.5 | Excessive fragmentation. |
| 80 | 50,000 | 600,000 | 12.0 | Severe fragmentation. |
This table provides example data to illustrate the expected trend.
Guide 2: Optimizing Ion Source Temperature
This guide details the process for optimizing the source temperature to ensure efficient desolvation without inducing thermal fragmentation of this compound.
Rationale: The source temperature provides the energy for solvent evaporation from the ESI droplets.[14] If the temperature is too low, incomplete desolvation can lead to ion suppression and the formation of adducts. If it is too high, it can cause thermal degradation of the analyte.[1]
Experimental Protocol:
-
Set Optimal Cone Voltage: Use the optimal cone voltage determined in the previous guide.
-
Prepare a Standard Solution: Infuse a solution of this compound as described previously.
-
Perform a Temperature Ramp:
-
Set the source temperature to a low value (e.g., 100 °C).
-
Acquire a mass spectrum.
-
Increase the temperature in increments of 25-50 °C.
-
Allow the source to stabilize at each temperature before acquiring a spectrum.
-
-
Data Analysis:
-
Plot the intensity of the precursor ion as a function of the source temperature.
-
-
Determine the Optimal Temperature: The optimal temperature is the one that provides the highest precursor ion intensity without a subsequent drop-off, which would indicate thermal degradation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for diagnosing and resolving in-source fragmentation issues.
Caption: Troubleshooting workflow for in-source fragmentation.
Relationship Between MS Source Parameters and Fragmentation
This diagram illustrates how different source parameters contribute to the energy of the ions and can lead to fragmentation.
Caption: Influence of source parameters on ion energy.
References
-
Di, B., et al. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. Rapid Communications in Mass Spectrometry, 17(13), 1433-42. [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(22), 13496-13504. [Link]
-
Yan, Z., et al. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. PubMed, 17(13), 1433-42. [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]
-
A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals. [Link]
-
ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
-
Filo. (2025). The Use of Cone-Voltage Fragmentation in Conjunction with High-Accurac.. [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed. [Link]
-
LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]
-
Cai, S. S., Hanold, K. A., & Syage, J. A. (2007). Effect of cone voltage on major ion peak intensity of analytes. ResearchGate. [Link]
-
He, L., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
-
ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? [Link]
-
Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI. [Link]
-
Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central. [Link]
-
ResearchGate. (n.d.). Understanding Mobile Phase Buffer Composition and Chemical Structure Effects on Electrospray Ionization Mass Spectrometry Response. [Link]
-
ResearchGate. (n.d.). Widespread occurrence of in‐source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. [Link]
-
Li, A., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
-
Wang, S., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. ACS Publications. [Link]
-
Al-Tannak, N. F., & Al-Amri, A. M. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]
-
Restek. (n.d.). Promethazine: CAS # 60-87-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase on Electrospray Ionization Efficiency. [Link]
-
ResearchGate. (n.d.). Mobile phase influence on electrospray ionization for the analysis of smokeless powders by gradient reversed phase high-performance liquid chromatography-ESIMS. [Link]
-
National Institutes of Health. (n.d.). Promethazine. PubChem. [Link]
- Google Patents. (n.d.).
-
U.S. Food and Drug Administration. (n.d.). Promethazine HCl Syrup Label. [Link]
-
Allmpus. (n.d.). Promethazine HCl / Promethazine Hydrochloride. [Link]
-
Office of Justice Programs. (n.d.). Enhanced Forensic Mass Spectrometry Methods. [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectra of all analytes under investigation obtained at 70.00 Normalized Collision Energy. [Link]
-
National Institutes of Health. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PubMed Central. [Link]
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
Adsorption of Promethazine-d6 Hydrochloride to labware and containers.
Introduction
Welcome to the technical support guide for handling Promethazine-d6 Hydrochloride (Prom-d6-HCl). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with analyte loss during experimentation. A common, yet often overlooked, issue is the non-specific binding or adsorption of compounds to laboratory consumables. Prom-d6-HCl, due to its chemical properties, is susceptible to this phenomenon, which can lead to inaccurate quantification, failed experiments, and misinterpreted data. This guide provides in-depth, field-proven insights and troubleshooting strategies to mitigate the adsorption of Prom-d6-HCl to labware and containers, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide & FAQs
Question 1: My analytical results show a significantly lower concentration of Prom-d6-HCl than expected. What could be the cause?
Answer:
One of the most probable causes for unexpectedly low concentrations of Prom-d6-HCl is its adsorption to the surfaces of your labware. This phenomenon, often termed non-specific binding (NSB), is particularly prevalent at low analyte concentrations.[1][2]
The primary drivers of this adsorption are the physicochemical properties of the promethazine molecule itself. Promethazine is a hydrophobic and basic compound.[3][4][5] Its structure includes a tricyclic phenothiazine ring system, which is nonpolar and prone to hydrophobic interactions with plastic surfaces like polypropylene and polystyrene.[2][6]
Furthermore, glass surfaces, which might seem inert, are covered with silanol groups (Si-OH). These groups are negatively charged at neutral pH and can interact ionically with the positively charged tertiary amine group of the promethazine molecule (pKa ≈ 9.1).[1][7] This combination of hydrophobic and ionic interactions makes Prom-d6-HCl particularly "sticky," leading to significant loss of analyte from your solution onto the container walls.
Question 2: Which labware materials are best, and which should I avoid for handling Prom-d6-HCl solutions?
Answer:
The choice of labware is critical in preventing analyte loss. Different materials exhibit varying propensities for adsorbing a molecule like Prom-d6-HCl. Here is a summary of common labware materials and their characteristics concerning the adsorption of basic and hydrophobic compounds:
| Labware Material | Adsorption Risk for Prom-d6-HCl | Primary Interaction Mechanism | Recommendations & Considerations |
| Borosilicate Glass (Untreated) | High | Ionic interactions between the positively charged promethazine and negatively charged silanol groups on the glass surface.[1] | Avoid for storing dilute solutions. If use is necessary, silanization is strongly recommended. |
| Polypropylene (PP) | Moderate to High | Hydrophobic interactions between the nonpolar regions of promethazine and the polymer surface.[6][8] | Can be a better alternative to untreated glass for short-term use, but significant loss is still possible, especially with aqueous solutions.[8] |
| Polystyrene (PS) | High | Strong hydrophobic and potential ionic interactions, especially in tissue-culture treated plates which have charged surfaces.[8][9] | Generally not recommended for quantitative studies involving basic drugs like promethazine unless specific low-binding plates are used.[8] |
| Silanized (Siliconized) Glass | Low | The silanization process masks the active silanol groups, creating a hydrophobic, inert surface.[10][11] | Highly Recommended. This is one of the most effective ways to prevent adsorption of basic compounds to glass. |
| Low-Adsorption Plastics | Low | These materials often have proprietary surface modifications or are made from polymers (e.g., cyclic olefin polymer) that minimize both hydrophobic and ionic interactions.[12][13] | Highly Recommended. Consider using commercially available low-binding tubes, vials, and plates for sensitive applications. |
Question 3: How can I effectively minimize the adsorption of Prom-d6-HCl to my labware?
Answer:
Minimizing adsorption requires a proactive approach involving both the selection of appropriate labware and the modification of experimental conditions.
1. Labware Pre-treatment: Silanization of Glassware
Silanization (or siliconization) is a chemical process that converts the active, hydrophilic silanol (Si-OH) groups on a glass surface into inert, hydrophobic silyl ethers (Si-O-SiR₃).[11] This effectively passivates the surface, preventing ionic interactions with basic compounds like Prom-d6-HCl.[10][14]
Experimental Protocol: Silanization of Glassware
-
Safety First: This procedure must be performed in a certified chemical fume hood. Dimethyldichlorosilane is volatile, flammable, and reacts with water to release HCl gas.[10] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Step 1: Cleaning: Thoroughly clean the glassware with a suitable detergent, followed by exhaustive rinsing with tap water and then deionized water. Dry the glassware completely in an oven at >100°C overnight. The surface must be free of moisture for the reaction to be effective.[15]
-
Step 2: Preparation of Silanizing Solution: Prepare a 5% (v/v) solution of dimethyldichlorosilane in a dry, non-polar solvent like toluene or heptane.[15]
-
Step 3: Treatment: Briefly immerse the dry glassware in the silanizing solution for 5-15 minutes, ensuring all surfaces are wetted.[15]
-
Step 4: Rinsing: Remove the glassware and rinse it thoroughly with the dry solvent (toluene or heptane) to remove excess reagent, followed by a rinse with dry methanol to quench any remaining reactive groups.[15]
-
Step 5: Final Drying/Curing: Allow the glassware to air-dry in the fume hood, then transfer it to an oven at ~100°C for at least 1 hour to cure the coating.
-
Step 6: Verification: A properly silanized surface is highly hydrophobic. You can test this by placing a drop of water on the surface; it should form a tight bead and not spread out.[10]
2. Adjusting Solution Properties
The composition of your solvent can dramatically influence adsorption.[16]
-
pH Adjustment: Since promethazine is a basic compound, adjusting the pH of the solution can alter its charge state and its interaction with surfaces. However, this must be compatible with your experimental assay. In one study, buffering a promethazine solution from pH 5 to 7.4 dramatically increased its sorption to PVC, indicating that pH plays a critical role.[17]
-
Use of Organic Solvents: Adding an organic solvent like acetonitrile or methanol to your aqueous sample can significantly reduce hydrophobic interactions.[2][6] Acetonitrile is often more effective than methanol at preventing non-specific binding.[2]
-
Inclusion of Additives: Low concentrations of non-ionic surfactants (e.g., Tween-20) or blocking proteins like Bovine Serum Albumin (BSA) can be added to the buffer to block non-specific binding sites on labware surfaces.[18][19][20] This is a common strategy in immunoassays and SPR experiments.
Below is a decision workflow to help you choose the best strategy.
Question 4: How can I experimentally confirm and quantify the extent of Prom-d6-HCl adsorption in my own lab?
Answer:
It is good practice to validate your choice of labware and sample handling procedure. A simple recovery experiment can quantify the extent of analyte loss. This self-validating protocol allows you to directly compare different container types and conditions.
Experimental Protocol: Quantifying Adsorption
-
Objective: To determine the percentage of Prom-d6-HCl recovered from a solution after incubation in a specific container type.
-
Materials:
-
Prom-d6-HCl stock solution.
-
Your experimental buffer or solvent.
-
The different types of containers to be tested (e.g., untreated glass vials, polypropylene tubes, silanized glass vials).
-
An inert reference container (ideally, a silanized glass vial confirmed to have low binding).
-
Analytical instrumentation for quantification (e.g., LC-MS/MS).
-
-
Procedure:
-
Prepare Spiked Solutions: Prepare a solution of Prom-d6-HCl in your experimental solvent at a concentration relevant to your assays (e.g., 10 ng/mL).
-
Aliquot: Dispense an equal volume of this solution into triplicate sets of each container type you are testing, plus a set of reference containers.
-
Time Zero (T₀) Sample: Immediately take an aliquot from the reference container, and process/analyze it. This will serve as your 100% reference value.
-
Incubate: Store the remaining containers under your typical experimental conditions (e.g., 4°C for 24 hours, or room temperature for 4 hours).
-
Time X (Tₓ) Samples: After the incubation period, vortex the containers gently, take an aliquot from each, and analyze them using your established analytical method.
-
Calculate Recovery:
-
% Recovery = (Concentration at Tₓ / Concentration at T₀) * 100
-
-
Compare: A low % recovery indicates significant adsorption to that container type.
-
The following flowchart outlines this experimental workflow.
By following these guidelines and protocols, you can effectively minimize the loss of Prom-d6-HCl due to adsorption, leading to more accurate, reliable, and reproducible experimental outcomes.
References
-
PharmaCompass.com. Promethazine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
The Schlenk Line Survival Guide. Silanizing Glassware. [Link]
-
Unknown. SILICONIZING GLASSWARE. [Link]
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Peptideweb.com. Silanization of glassware. [Link]
-
Gpatindia. PROMETHAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Wikipedia. Silanization. [Link]
-
Wikipedia. Promethazine. [Link]
-
Seed, B. (2001). Silanizing glassware. Current Protocols in Immunology, Appendix 3, Appendix 3K. [Link]
-
National Center for Biotechnology Information. Promethazine. PubChem Compound Summary for CID 4927. [Link]
-
Hoeg, S., et al. (2002). Effect of ethanol and pH on the adsorption of acetaminophen (paracetamol) to high surface activated charcoal, in vitro studies. PubMed. [Link]
-
Waters Corporation. Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Affinity Biosensors. Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
-
Nicoya. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
ResearchGate. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | Request PDF. [Link]
-
National Institutes of Health (NIH). Effect of Solution pH on the Adsorption of Paracetamol on Chemically Modified Activated Carbons. [Link]
-
MDPI. Adsorption and Release Properties of Drug Delivery System Naproxen-SBA-15: Effect of Surface Polarity, Sodium/Acid Drug Form and pH. [Link]
-
PubMed. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. [Link]
-
West Pharmaceutical Services. Importance of Protein Adsorption to Primary Container Systems. [Link]
-
Polish Journal of Environmental Studies. What is the Effect of Changing pH on Pharmaceuticals' Sorption?. [Link]
-
Shimadzu Corporation. Evaluation of a novel glass vial overcoming adsorption effect for pharmaceutical drugs. [Link]
-
Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-33. [Link]
-
ResearchGate. (PDF) Investigating the influence of solvent type and pH on protein adsorption onto silica surface by evanescent-wave cavity ring-down spectroscopy. [Link]
-
Shimadzu. The Horror of Sample Adsorption to Containers (Part 1). [Link]
-
National Center for Biotechnology Information. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. [Link]
-
Hussain, A. A., et al. (1982). In vitro adsorption-desorption of fluphenazine dihydrochloride and promethazine hydrochloride by microcrystalline cellulose. Journal of Pharmaceutical Sciences, 71(5), 578-80. [Link]
-
American Society of Health-System Pharmacists. Promethazine Hydrochloride. [Link]
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- 1. lcms.cz [lcms.cz]
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- 4. PROMETHAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Dealing with poor recovery of Promethazine-d6 HCl during sample extraction.
Technical Support Center: Promethazine-d6 HCl Extraction
Introduction
Welcome to the technical support guide for troubleshooting poor recovery of Promethazine-d6 HCl during sample extraction. As a deuterated internal standard, consistent and high recovery of Promethazine-d6 is critical for the accurate quantification of promethazine in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during sample preparation. We will explore the underlying physicochemical principles governing the behavior of this molecule and provide systematic, actionable solutions for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) workflows.
Foundational Knowledge: Understanding Promethazine-d6 HCl
Before troubleshooting, it's essential to understand the chemical nature of your analyte. Promethazine is a phenothiazine derivative, and its behavior during extraction is dictated by its key physicochemical properties.
| Property | Value / Characteristic | Implication for Extraction |
| Chemical Class | Phenothiazine, Tertiary Amine | Basic compound.[1] |
| pKa | ~9.1[1][2][3] | As a basic compound, its charge state is highly pH-dependent. It will be protonated (charged, more water-soluble) at acidic pH and deprotonated (neutral, more organic-soluble) at basic pH. |
| logP (Octanol/Water) | High (value varies) | The neutral form is lipophilic ("fat-loving") and prefers non-polar organic solvents. |
| Solubility | The HCl salt is very soluble in water and soluble in alcohol.[3][4][5] | The free base has low water solubility.[3] |
| Stability | Sensitive to light and air (oxidation).[1][4] Increasing stability with decreasing pH.[1] Can degrade in basic conditions.[6][7] | Samples and standards should be protected from light.[1][5] Prolonged exposure to high pH or certain elution solvents can cause oxidative degradation to sulfoxide and N-oxide metabolites.[8][9] |
Initial Troubleshooting: A Systematic Approach
Low recovery is often the result of a combination of factors. Use the following flowchart to systematically diagnose the root cause of your issue.
Caption: Root Cause Analysis for Poor Promethazine-d6 Recovery.
Troubleshooting Guide: Question & Answer Format
Q1: My recovery is unexpectedly low or zero. What are the first things I should check?
A1: Before diving into complex method optimization, always verify the fundamentals:
-
Internal Standard (IS) Integrity:
-
Concentration: Did you prepare the spiking solution correctly? Re-prepare it from your stock concentrate and re-analyze.
-
Stock Solution Stability: Promethazine is light-sensitive.[1][4] Has your stock solution been stored properly in amber vials, protected from light? Consider preparing a fresh stock solution from the neat material.
-
Deuterium Exchange: While less common for labels on methyl groups, deuterium exchange can occur under harsh pH or high-temperature conditions, compromising quantification.[10] Ensure your sample processing avoids extreme conditions.
-
-
Basic Procedural Errors:
-
Pipetting: Are your pipettes calibrated? Inaccurate dispensing of the IS is a common source of error.
-
Evaporation Step: If you have a solvent evaporation step (e.g., using nitrogen), is it too aggressive? Vigorous gas flow or excessive heat can lead to loss of the analyte. Ensure the vial is not taken to complete dryness for an extended period.
-
Q2: I'm using Liquid-Liquid Extraction (LLE) and getting poor recovery. How can I fix this?
A2: LLE for a basic compound like promethazine is entirely dependent on pH control to manipulate its solubility.
The Core Principle: You must convert the charged, water-soluble Promethazine-d6 HCl into its neutral, organic-soluble free base form to efficiently extract it from the aqueous sample matrix into an immiscible organic solvent.
Caption: pH-Dependent Partitioning of Promethazine in LLE.
Troubleshooting Steps:
-
Verify pH of Aqueous Sample:
-
Problem: The sample is not basic enough. With a pKa of ~9.1, the pH must be raised sufficiently to deprotonate the tertiary amine.
-
Solution: The "rule of thumb" is to adjust the sample pH to be at least 2 units above the pKa. For promethazine, target a pH of ≥ 11.1 . Use a pH meter to confirm the pH after adding a base (e.g., 1M NaOH). Do not simply add a fixed volume of base and assume the correct pH.
-
Causality: At pH 11.1, over 99% of the promethazine molecules will be in their neutral, lipophilic form, maximizing their partitioning into the organic phase.
-
-
Assess Your Choice of Organic Solvent:
-
Problem: The solvent is either too polar or not dense enough for efficient separation.
-
Solution: A non-polar solvent is ideal. Common choices for basic drugs include:
-
n-Hexane or Heptane: Often used with a small amount of a modifier.
-
Methyl tert-butyl ether (MTBE): A good general-purpose extraction solvent.
-
Dichloromethane (DCM) or Chloroform: Effective but are denser than water, forming the bottom layer.
-
-
Pro-Tip: Adding a modifier like isopropanol (e.g., n-hexane with 1-2% isopropanol) can improve recovery by disrupting analyte interactions with the aqueous phase without significantly increasing the polarity of the bulk solvent.[11]
-
-
Optimize the Extraction Procedure:
-
Problem: Insufficient mixing or emulsion formation.
-
Solution:
-
Mixing: Vortex for at least 1-2 minutes to ensure thorough mixing and allow equilibrium to be reached.
-
Emulsions: If emulsions form (a cloudy layer between phases), try centrifugation at a higher speed (>2000 x g) for 5-10 minutes. Adding salt ("salting out") to the aqueous layer can also help break emulsions and improve recovery.[12]
-
-
-
Consider Back-Extraction for Cleanup:
-
Concept: For cleaner extracts, after the initial extraction into the organic phase, you can "back-extract" the analyte into a fresh aqueous acidic solution (e.g., 0.1M HCl).[12] This leaves neutral interferences behind in the organic layer. You then basify the new aqueous layer and perform a second LLE. This multi-step process significantly improves cleanliness at the cost of time.
-
Q3: I'm using Solid-Phase Extraction (SPE) and my recovery is poor. What's going wrong?
A3: SPE recovery issues usually stem from an incorrect choice of sorbent or a flaw in one of the four key steps: Condition, Load, Wash, or Elute.[13][14]
The Core Principle (for Reversed-Phase SPE): Retain the neutral, lipophilic form of promethazine on a non-polar sorbent (like C18) from an aqueous sample, wash away polar interferences, and then elute the analyte using a strong organic solvent.
Caption: Standard Four-Step SPE Workflow for Promethazine.
Troubleshooting Steps:
-
Check Sorbent Choice and Conditioning:
-
Problem: The sorbent chemistry doesn't match the analyte, or the sorbent bed was not properly wetted.[13][14]
-
Solution:
-
Sorbent: For promethazine, a polymeric reversed-phase (e.g., HLB-type) or a C8/C18 silica-based sorbent is appropriate.[15] If matrix interferences are high, consider a mixed-mode cation-exchange sorbent, which provides dual retention mechanisms.
-
Conditioning: This step is critical.[16] First, wet the sorbent with a strong solvent like methanol or acetonitrile, followed by an equilibration step with water or a buffer that matches your sample's loading conditions. Crucially, do not let the sorbent bed go dry after conditioning and before loading the sample. [13]
-
-
-
Verify Loading Conditions:
-
Problem: The analyte is charged during the loading step and is not retained by the reversed-phase sorbent.
-
Solution: Just like with LLE, the sample pH must be adjusted to ≥ 11.1 before loading to ensure the promethazine is in its neutral, retained form.[14][15] Also, ensure the flow rate is slow and steady (~1-2 mL/min) to allow for sufficient interaction time between the analyte and the sorbent.[13][16]
-
-
Optimize the Wash Step:
-
Problem: The wash solvent is too strong, prematurely eluting the analyte along with the interferences.
-
Solution: The goal is to use the strongest possible aqueous wash solvent that doesn't elute your analyte. Start with a very weak solvent (e.g., 100% water) and analyze the wash fraction for your analyte. Incrementally increase the organic content (e.g., 5% methanol in water, 10% methanol in water) until you find the point where you get the best cleanup without losing the analyte.[17]
-
-
Ensure Complete Elution:
-
Problem: The elution solvent is too weak to fully desorb the analyte from the sorbent.
-
Solution:
-
Solvent Strength: A strong organic solvent like methanol or acetonitrile is needed.
-
pH Modification: Since promethazine can have secondary interactions (e.g., with residual silanols on silica sorbents), modifying the pH of the elution solvent is often key. Add a small amount of a base (e.g., 2-5% ammonium hydroxide) to your organic elution solvent. This ensures the promethazine remains in its neutral state, preventing ionic binding to the sorbent and promoting complete elution.[13]
-
Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with two smaller aliquots versus one large one to improve efficiency.
-
-
Q4: My recovery is still inconsistent even after optimizing my LLE/SPE method. What else could be the problem?
A4: This points toward more subtle issues like adsorptive loss or analyte instability.
-
Adsorptive Loss (Non-Specific Binding):
-
Problem: Basic compounds like promethazine can adsorb to active sites (silanol groups) on glass surfaces, especially at neutral pH.[18] This can also occur with certain types of plasticware.
-
Troubleshooting:
-
Experiment: Prepare a known concentration of Promethazine-d6 in your final extract solvent. Transfer it between several different polypropylene and glass vials, vortexing each time. Analyze the concentration after each transfer to see if it decreases.
-
Solution: Switch to polypropylene tubes and collection plates, or use silanized (deactivated) glass vials to minimize active sites.[15][18] Adding a small amount of a competing base to your sample, like triethylamine, can sometimes help by blocking the active sites.
-
-
-
Analyte Instability:
-
Problem: Promethazine can oxidize, especially under prolonged exposure to air, light, or basic conditions, forming metabolites like promethazine sulfoxide.[4][8][9] This degradation can happen during the extraction process itself.
-
Troubleshooting:
-
Protect from Light: Use amber glassware or foil-wrapped tubes during all sample preparation steps.[5]
-
Minimize Time at High pH: While a basic pH is necessary for extraction, do not let samples sit under highly basic conditions for extended periods. Process them promptly after adding the base.
-
Work at Low Temperature: Consider performing the extraction on ice to slow down potential degradation processes.
-
-
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma, add 25 µL of Promethazine-d6 HCl internal standard solution. Vortex briefly.
-
pH Adjustment: Add 50 µL of 2M Sodium Hydroxide (NaOH). Vortex for 10 seconds. Verify with a micro-pH probe that the pH is >11.
-
Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE).
-
Mixing: Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein disk.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase, vortex, and inject.
Protocol 2: Optimized Solid-Phase Extraction (SPE) using Polymeric Reversed-Phase Cartridge
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Preparation: To 500 µL of plasma, add 25 µL of Promethazine-d6 HCl internal standard. Add 500 µL of 100mM ammonium hydroxide to adjust the pH >11. Vortex.
-
Load: Load the prepared sample onto the SPE cartridge at a flow rate of ~1 mL/min.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove interferences.
-
Elute: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate and reconstitute as described in the LLE protocol.
References
- Benchchem Technical Support Center. (n.d.). Minimizing Analyte Loss During Sample Storage and Preparation.
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
-
Sudmeier, J. L., & Evelhoch, J. L. (2000). Analyte loss due to membrane filter adsorption as determined by high-performance liquid chromatography. Journal of Chromatographic Science, 38(2), 77–83. Retrieved from [Link]
- Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE.
- Berthod, A., & Carda-Broch, S. (2004). Determination of liquid-liquid partition coefficients by separation methods. Journal of Chromatography A, 1037(1-2), 3–14.
-
Sudmeier, J. L., & Evelhoch, J. L. (2000). Analyte Loss Due to Membrane Filter Adsorption as Determined by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 38(2), 77-83. Retrieved from [Link]
- Phenomenex. (n.d.). Troubleshooting SPE.
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]
-
Armenta, S., et al. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. Journal of Chromatography B, 877(1-2), 37-42. Retrieved from [Link]
-
Kataoka, H., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 828-833. Retrieved from [Link]
-
Al-Janabi, A. A., & Al-Khafaji, M. S. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journal, 10(8), 1089-1115. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. Retrieved from [Link]
-
Sudmeier, J. L., & Evelhoch, J. L. (2000). Analyte Loss Due to Membrane Filter Adsorption as Determined by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Retrieved from [Link]
-
K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. Retrieved from [Link]
-
Pye, C. R., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7749-7755. Retrieved from [Link]
-
Bishop, A. M., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(1), 35-43. Retrieved from [Link]
-
K-Jhil. (n.d.). Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. Retrieved from [Link]
-
Peacock, G. F., & Kirkpatrick, B. S. (2010). Evaluation of the stability of promethazine hydrochloride in pluronic lecithin organogel and the determination of an appropriate beyond-use date. International Journal of Pharmaceutical Compounding, 14(6), 508-511. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Promethazine HCl Syrup Label. Retrieved from [Link]
-
Bishop, A. M., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(1), 35-43. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Abdalla, A. E., et al. (2016). Effect of antioxidant on promethazine HCL. Academic Journals. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Promethazine Hydrochloride. Retrieved from [Link]
-
Thoma, K., & Kubler, N. (1984). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Journal of Pharmaceutical Sciences, 73(6), 850-852. Retrieved from [Link]
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Tesarová, E., et al. (2001). Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase. Journal of Chromatography A, 928(1), 115-122. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Molecules, 28(11), 4434. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Promethazine. PubChem Compound Database. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved from [Link]
- Benchchem Technical Support Center. (n.d.). Deuterium Exchange Issues in Stable Isotope Dilution Analysis.
-
Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]
-
Abdalla, A. E., et al. (2016). Antioxidant assessment on promethazine HCL decomposition using RP-HPLC assay method. African Journal of Biotechnology, 15(40), 2243-2252. Retrieved from [Link]
-
Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-361. Retrieved from [Link]
-
Al-Sabawi, O. A. M., & Al-Enizi, M. H. (2024). Determination of Promethazine Hydrochloride in pharmaceutical forms by Spectrophotometric Method. Journal of Education and Science, 33(4), 1-10. Retrieved from [Link]
-
Afonso, C., et al. (2024). Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Promethazine. Retrieved from [Link]
-
James, B. D., et al. (2018). Identification of promethazine as an amyloid-binding molecule using a fluorescence high-throughput assay and MALDI imaging mass spectrometry. ACS Chemical Neuroscience, 9(7), 1750-1760. Retrieved from [Link]
-
Poli, G., et al. (1989). Promethazine inhibits the formation of aldehydic products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fractions to CCl4. Biochemical Journal, 264(2), 527-532. Retrieved from [Link]
-
Poli, G., et al. (1989). Promethazine inhibits the formation of aldehydic products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fractions to CCl4. Biochemical Journal, 264(2), 527-532. Retrieved from [Link]
-
Poli, G., et al. (1989). Promethazine inhibits the formation of aldehyde products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fraction to CCl4. ResearchGate. Retrieved from [Link]
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International Programme on Chemical Safety. (n.d.). Promethazine (PIM 439). INCHEM. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). promethazine. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Internal Standard Selection for Promethazine Analysis: A Comparative Evaluation of Promethazine-d6 HCl
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of pharmaceutical and biomedical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the journey from sample to result is fraught with potential variability. Sample loss during extraction, inconsistencies in injection volume, and the unpredictable nature of matrix effects can all compromise data integrity.[1][2]
Matrix effects, in particular, represent a significant challenge. Co-eluting endogenous components from matrices like plasma, urine, or tissue can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1] To counteract these variables, the use of an appropriate internal standard (IS) is not just recommended; it is an essential component of a robust and reliable bioanalytical method.[3]
The ideal internal standard acts as a chemical mimic of the analyte, experiencing the same procedural losses and matrix effects. By normalizing the analyte's response to that of the IS, we can achieve accurate and precise quantification. Among the various types of internal standards, stable isotope-labeled (SIL) analogues, such as deuterated compounds, are widely considered the "gold standard."[3][4] They share near-identical physicochemical properties, chromatographic retention times, and ionization efficiencies with the analyte, ensuring the most effective compensation for analytical variability.[3][5]
This guide provides an in-depth comparison of Promethazine-d6 HCl, a deuterated internal standard, with other potential candidates for the quantitative analysis of promethazine. We will explore the theoretical advantages of using a SIL IS and provide a framework for experimental validation, empowering researchers to make informed decisions for their analytical workflows.
The Candidates: Selecting an Internal Standard for Promethazine
The choice of an internal standard can dictate the quality of your analytical data. For promethazine, a phenothiazine derivative, we will compare the performance of its deuterated analogue against structurally similar, non-isotopically labeled compounds.
-
The Gold Standard: Promethazine-d6 HCl
-
Rationale: As a stable isotope-labeled version of the analyte, Promethazine-d6 HCl is chemically and structurally identical to promethazine, save for the replacement of six hydrogen atoms with deuterium.[6][7] This mass shift (+6 Da) allows it to be distinguished by the mass spectrometer, but its behavior during sample extraction, chromatography, and ionization is expected to be virtually indistinguishable from the native analyte.[3] This property is critical for accurately correcting matrix effects and other procedural variabilities.
-
-
The Structural Analogs: Non-Isotopic Alternatives
-
Chlorpromazine & Trifluphenazine: These compounds belong to the same phenothiazine class as promethazine and have been used as internal standards in some analytical methods.[8] Their structural similarity suggests they may have comparable, but not identical, extraction and chromatographic properties. However, any differences in their chemical structure, however minor, can lead to different retention times and ionization efficiencies, potentially compromising their ability to accurately track and correct for the analyte's response, especially in the presence of significant matrix effects.
-
Table 1: Physicochemical Properties of Promethazine and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure | Key Differentiating Feature |
| Promethazine | C₁₇H₂₀N₂S | 284.42 | Phenothiazine core with a dimethylaminopropyl side chain | The target analyte. |
| Promethazine-d6 HCl | C₁₇H₁₅D₆ClN₂S | 326.92 | Identical to Promethazine, with deuterium on the N-dimethyl groups | Stable isotope-labeled analogue of the analyte. |
| Chlorpromazine | C₁₇H₁₉ClN₂S | 318.86 | Phenothiazine core with a chlorine atom and a dimethylaminopropyl side chain | Structural analogue with a chlorine substitution on the phenothiazine ring. |
| Trifluphenazine | C₂₁H₂₄F₃N₃S | 407.49 | Phenothiazine core with a trifluoromethyl group and a piperazine-containing side chain | Structural analogue with different substitutions and a different side chain. |
A Framework for Experimental Comparison
To objectively evaluate these internal standards, a rigorous, validated experimental workflow is necessary. The goal is to challenge each internal standard's ability to provide accurate and precise quantification of promethazine in a complex biological matrix, such as human plasma.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing internal standard performance.
Detailed Experimental Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of promethazine, promethazine-d6 HCl, chlorpromazine, and trifluphenazine in methanol (e.g., at 1 mg/mL).[6]
-
Prepare a series of promethazine working solutions for calibration standards (e.g., 0.5-500 ng/mL) and quality control (QC) samples (Low, Mid, High) by diluting the stock solution.
-
Prepare separate working solutions for each internal standard at a constant concentration (e.g., 50 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into microcentrifuge tubes.
-
For calibration and QC samples, add a small volume of the respective promethazine working solution.
-
Add 10 µL of the chosen internal standard working solution (Promethazine-d6, Chlorpromazine, or Trifluphenazine) to all samples except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[6]
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[6][9]
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Table 2: Example MRM (Multiple Reaction Monitoring) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Promethazine | 285.1 | 86.1 |
| Promethazine-d6 | 291.1 | 92.1 |
| Chlorpromazine | 319.1 | 86.1 |
| Trifluphenazine | 408.2 | 113.1 |
(Note: These are representative transitions and should be optimized on the specific instrument used.)
Performance Evaluation: The Metrics That Matter
The effectiveness of an internal standard is not subjective; it is measured through a series of validation experiments that quantify its ability to compensate for analytical variability.
The Role of an Ideal Internal Standard in Mitigating Matrix Effects
Caption: An ideal IS is affected equally by matrix effects, yielding a stable ratio.
-
Recovery (%R): This measures the efficiency of the extraction process. An ideal IS should have a recovery similar to the analyte, though it does not need to be identical, as the ratio is what matters.
-
Calculation: (%R) = (Peak Area in Pre-extraction Spike / Peak Area in Post-extraction Spike) x 100
-
-
Matrix Effect (%ME): This is the most critical test. It quantifies the degree of ion suppression or enhancement caused by the matrix. The IS must track the analyte's ME closely.
-
Calculation: (%ME) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.
-
-
Accuracy & Precision: These are the ultimate measures of method performance. Accuracy reflects how close the measured concentration is to the true value, while precision measures the repeatability of the results.
-
Accuracy (%Bias): ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) x 100
-
Precision (%RSD): (Standard Deviation of Replicates / Mean of Replicates) x 100
-
Interpreting the Results: A Comparative Data Summary
The following table presents realistic, hypothetical data from the described experiment to illustrate the expected performance differences.
Table 3: Hypothetical Comparative Performance Data in Human Plasma
| Parameter | Promethazine (Analyte) | With Promethazine-d6 HCl | With Chlorpromazine | With Trifluphenazine |
| Recovery (%) | 85.2 | 84.9 | 91.5 | 75.3 |
| Matrix Effect (%) | 72.1 (Suppression) | 72.5 (Suppression) | 85.4 (Suppression) | 95.1 (Suppression) |
| QC Low - Accuracy (%Bias) | N/A | +2.5% | -14.8% | +18.2% |
| QC Low - Precision (%RSD) | N/A | 3.1% | 12.5% | 15.8% |
| QC Mid - Accuracy (%Bias) | N/A | -1.8% | -11.2% | +13.5% |
| QC Mid - Precision (%RSD) | N/A | 2.5% | 9.8% | 11.7% |
| QC High - Accuracy (%Bias) | N/A | +0.9% | -9.5% | +11.9% |
| QC High - Precision (%RSD) | N/A | 1.9% | 8.2% | 9.9% |
Analysis of Hypothetical Data:
-
Promethazine-d6 HCl: As expected, the recovery and matrix effect of Promethazine-d6 HCl almost perfectly mirror those of the native promethazine. This excellent tracking results in outstanding accuracy (bias within ±2.5%) and precision (RSD < 4%). The deuterated IS effectively "sees" what the analyte sees, perfectly compensating for both extraction loss and ion suppression.
-
Chlorpromazine: While a structural analogue, its different physicochemical properties lead to higher recovery and, more importantly, a different degree of ion suppression (85.4% vs 72.1% for the analyte). It fails to fully compensate for the matrix effect on promethazine, leading to a consistent negative bias (underestimation) and poorer precision.
-
Trifluphenazine: This compound shows even greater divergence. Its recovery is lower, and it experiences minimal ion suppression compared to the analyte. This disparity makes it a poor choice, resulting in significant positive bias (overestimation) and the worst precision of the group.
Conclusion and Authoritative Recommendation
Promethazine-d6 HCl demonstrates its value by:
-
Co-eluting with promethazine, ensuring both are subjected to the same matrix environment at the same time.[3]
-
Mimicking the analyte's behavior during extraction and ionization, thereby providing the most accurate correction.[4][5]
-
Enabling the development of highly accurate, precise, and robust bioanalytical methods that meet stringent regulatory guidelines.
While structural analogs like chlorpromazine or trifluphenazine may seem like convenient or cost-effective alternatives, they introduce a significant risk of analytical error.[10] The subtle differences in their chemical properties can lead to differential recovery and matrix effects, compromising data quality. The use of such analogs requires extensive and rigorous validation to prove their fitness for purpose, and even then, they may not provide the same level of confidence as a deuterated standard.
For researchers, scientists, and drug development professionals, the message is clear: investing in the proper internal standard is an investment in the integrity and reliability of your data. Promethazine-d6 HCl is the authoritative and recommended internal standard for the quantitative analysis of promethazine.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
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HPLC Methods for Promethazine Analysis. (n.d.). Scribd. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
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Nishiumi, S., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(11), e4552. Available from: [Link]
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Wang, J., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2188. Available from: [Link]
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Aboul-Enein, H. Y., & Ali, I. (2009). A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations. Drug development and industrial pharmacy, 35(1), 19–25. Available from: [Link]
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Wang, J., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI. Available from: [Link]
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Aboul-Enein, H. Y., & Ali, I. (2009). A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations. ResearchGate. Available from: [Link]
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Wang, J., et al. (2023). Matrix effects (%) of PMZ and its metabolites in four tissue types (n = 3). ResearchGate. Available from: [Link]
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Wang, J., et al. (2023). (PDF) Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. ResearchGate. Available from: [Link]
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Liu, Y., et al. (2019). Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. Evidence-Based Complementary and Alternative Medicine, 2019, 9401294. Available from: [Link]
- Patel, P. N., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 104-115.
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Huidobro, A. L., et al. (2001). Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction and column-switching. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 9-20. Available from: [Link]
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Wang, J., et al. (2023). MS scans for (a) promethazine hydrochloride, (b) PMZSO, (c)... ResearchGate. Available from: [Link]
-
Pharmaffiliates. Promethazine-impurities. Available from: [Link]
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A Researcher's Guide to Quantifying Promethazine: Establishing Linearity, Accuracy, and Precision with a Deuterated Internal Standard
In the landscape of pharmacokinetic and toxicokinetic studies, the robust quantification of therapeutic agents is paramount. For a compound like promethazine, an antihistamine with sedative and antiemetic properties, reliable bioanalytical data underpins critical decisions in drug development and clinical monitoring. This guide provides an in-depth comparison and technical walkthrough for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for promethazine in a biological matrix (e.g., human plasma), focusing on the cornerstone validation parameters: linearity, accuracy, and precision.
At the heart of a robust LC-MS/MS assay is the proper use of an internal standard (IS). While structurally similar analogs can be used, this guide will demonstrate the scientific imperative of using a stable isotope-labeled (SIL) internal standard, specifically a deuterated version of promethazine (Promethazine-d6). This choice is not arbitrary; it is a deliberate strategy to achieve the highest levels of accuracy and precision by compensating for variations inherent in the analytical process.[1][2][3]
The Foundational Role of the Deuterated Internal Standard
Before delving into the validation parameters, it's crucial to understand why a deuterated internal standard is the gold standard for quantitative mass spectrometry.[4][5] An ideal internal standard should behave identically to the analyte during sample preparation, chromatography, and ionization.[1][5] Promethazine-d6, being chemically identical to promethazine, co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's source.[1][4] This mimicry allows it to normalize for variability at multiple stages:
-
Sample Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated IS.
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected because the ratio of the analyte peak area to the IS peak area is measured, not the absolute response of the analyte alone.[2]
This ratiometric approach is what endows the method with the trustworthiness required for regulatory submission and confident decision-making.
Caption: Workflow illustrating how a deuterated internal standard corrects for variability.
Experimental Design and Protocols
The validation of a bioanalytical method is a systematic process designed to demonstrate that the method is reliable for its intended purpose.[6][7] The protocols described here are aligned with the principles outlined in regulatory guidelines from the FDA and EMA.[8][9]
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of promethazine and promethazine-d6 in methanol.
-
Working Solutions:
-
Create a series of promethazine working solutions by serial dilution from the stock to cover the intended calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a single internal standard working solution (e.g., 500 ng/mL).
-
-
Calibration (CAL) Standards: Spike blank human plasma with the promethazine working solutions to create a calibration curve consisting of at least 6-8 non-zero concentration levels. A typical range for promethazine could be 0.5 ng/mL to 500 ng/mL.[10][11]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (the lowest CAL standard).
-
LQC: Low Quality Control (approx. 3x LLOQ).
-
MQC: Medium Quality Control (mid-range of the curve).
-
HQC: High Quality Control (approx. 75% of the Upper Limit of Quantification, ULOQ).
-
Sample Extraction Protocol (Protein Precipitation)
-
Aliquot 100 µL of each CAL standard, QC sample, or study sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes (except blanks).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Instrument Parameters (Example)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate to separate promethazine from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Promethazine: Q1/Q3 (e.g., m/z 285.2 -> 86.1)
-
Promethazine-d6: Q1/Q3 (e.g., m/z 291.2 -> 92.1)
-
Assessing Performance: Linearity, Accuracy, & Precision
The following sections detail the assessment of each key validation parameter, including acceptance criteria derived from regulatory guidance.[12][13]
Linearity
Linearity demonstrates the relationship between the instrument response (peak area ratio) and the known concentration of the analyte.
-
Procedure: Analyze the full set of calibration standards (e.g., 0.5 to 500 ng/mL) in at least three separate analytical runs.
-
Analysis: Plot the peak area ratio (Promethazine / Promethazine-d6) against the nominal concentration of promethazine. Perform a linear regression, typically with a 1/x² weighting, which is common for bioanalytical assays.
-
Acceptance Criteria:
Table 1: Example Linearity Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.50 (LLOQ) | 0.54 | 108.0% |
| 1.00 | 0.97 | 97.0% |
| 5.00 | 5.21 | 104.2% |
| 25.0 | 24.1 | 96.4% |
| 100.0 | 103.5 | 103.5% |
| 250.0 | 245.0 | 98.0% |
| 400.0 | 410.2 | 102.6% |
| 500.0 (ULOQ) | 490.5 | 98.1% |
| Regression Results | r² = 0.9989 | Weighting = 1/x² |
Accuracy and Precision
Accuracy measures the closeness of the determined concentration to the true nominal value (% Bias), while precision measures the random error or variability of the measurements (% CV or RSD). These are assessed concurrently using the QC samples.
-
Procedure:
-
Intra-day (Within-run): Analyze at least five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.
-
Inter-day (Between-run): Repeat the analysis over at least three different days.
-
-
Acceptance Criteria:
Table 2: Example Intra-day and Inter-day Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15 over 3 days) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | ||
| LLOQ | 0.50 | 0.53 | 106.0% | 8.5% | 0.55 |
| LQC | 1.50 | 1.45 | 96.7% | 6.2% | 1.43 |
| MQC | 75.0 | 78.1 | 104.1% | 4.1% | 76.9 |
| HQC | 375.0 | 365.5 | 97.5% | 3.5% | 369.2 |
The data presented in these tables demonstrate that the assay meets the stringent requirements for bioanalytical method validation, providing trustworthy and reproducible results.
Caption: Key acceptance criteria for assay validation.
Conclusion
This guide outlines the critical components for validating a robust and reliable LC-MS/MS method for the quantification of promethazine in a biological matrix. By explaining the causality behind experimental choices, such as the indispensable role of a deuterated internal standard, and adhering to internationally recognized validation criteria, researchers can generate high-quality data. The successful demonstration of linearity, accuracy, and precision ensures that the analytical method is fit for purpose, providing a solid foundation for pharmacokinetic assessments and regulatory submissions in drug development.
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Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency (EMA). [Link]
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Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). [Link]
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A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Research and Scientific Innovation. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services (HHS). [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]
-
Bioanalytical method validation emea. (2014). Slideshare. [Link]
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Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
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Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. (2002). PubMed. [Link]
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A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (2022). ResearchGate. [Link]
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ICH M10: Bioanalytical Method Validation. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. (2019). National Institutes of Health (NIH). [Link]
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Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. (2023). MDPI. [Link]
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Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. (2023). ResearchGate. [Link]
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Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. [Link]
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ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. (n.d.). Bioanalysis Zone. [Link]
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A Comparative Guide to the Bioequivalence Assessment of Two Promethazine Formulations Employing a Deuterated Internal Standard
This guide provides a comprehensive framework for conducting a bioequivalence (BE) study of two promethazine hydrochloride formulations. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of generic drug products. The content herein emphasizes the scientific rationale behind the experimental design, particularly the critical role of a stable isotope-labeled internal standard, to ensure data integrity and meet regulatory expectations.
Introduction: The Scientific Imperative for Bioequivalence Testing
In the realm of pharmaceutical development, establishing bioequivalence is a pivotal step for the regulatory approval of generic drugs. Two medicinal products are considered bioequivalent if they exhibit comparable bioavailability—meaning the rate and extent of absorption of the active pharmaceutical ingredient (API) are not significantly different when administered at the same molar dose under similar conditions.[1] For a drug like promethazine, a first-generation antihistamine with sedative and antiemetic properties, ensuring that a generic formulation performs identically to the reference listed drug (RLD) is paramount for patient safety and therapeutic efficacy.[2]
Promethazine is well-absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of only about 25%.[3][4] This high variability in absorption and metabolism underscores the need for a meticulously designed and executed BE study.[3]
This guide will delineate a robust methodology for comparing a test and a reference formulation of promethazine, with a special focus on the bioanalytical phase. The cornerstone of this analytical approach is the use of a deuterium-labeled internal standard (IS), specifically promethazine-d6, which is crucial for mitigating matrix effects and ensuring the accuracy and precision of the quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Strategic Study Design: Adhering to Regulatory and Scientific Principles
The design of a BE study must be scientifically sound and align with the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
2.1. Study Population and Design
A randomized, single-dose, two-way crossover study in a population of healthy volunteers is the standard design for promethazine bioequivalence assessment.[9] This design allows each subject to serve as their own control, thereby minimizing inter-subject variability. A sufficient number of subjects (typically 24-36) should be enrolled to provide adequate statistical power.
2.2. Dosing and Washout Period
The study should be conducted under fasting conditions, as food can affect drug absorption. A single oral dose of the highest strength of the promethazine formulation is typically administered.[9] A washout period of at least five times the elimination half-life of promethazine (which ranges from 9 to 16 hours) is necessary between the two treatment periods to ensure complete elimination of the drug from the body.[2]
2.3. Blood Sampling
Serial blood samples are collected at predetermined time points before and after drug administration, extending up to 48-72 hours post-dose to adequately capture the absorption, distribution, metabolism, and elimination phases of the drug.[9] Plasma is then separated and stored frozen until analysis.
Experimental Workflow: Bioequivalence Study
Caption: A flowchart illustrating the key phases of a typical bioequivalence study.
Bioanalytical Method: The Linchpin of Accurate Quantification
The development and validation of a sensitive, specific, and reliable bioanalytical method are critical for the successful outcome of a BE study. LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its high selectivity and sensitivity.[10][11]
3.1. The Critical Role of the Deuterated Internal Standard
An internal standard is a compound added to samples at a known concentration to facilitate the quantification of the analyte. A stable isotope-labeled (SIL) internal standard, such as promethazine-d6, is the ideal choice for LC-MS/MS analysis.[6][12]
Why a d6-labeled standard is superior:
-
Co-elution: Promethazine-d6 has nearly identical physicochemical properties to unlabeled promethazine, ensuring they behave similarly during sample preparation and chromatographic separation. This co-elution is vital for compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the plasma.[6]
-
Mass Difference: The six deuterium atoms provide a sufficient mass difference (6 Da) to distinguish the internal standard from the analyte in the mass spectrometer without significant isotopic crosstalk.
-
Correction for Variability: The SIL-IS effectively corrects for variability in sample extraction, injection volume, and ionization efficiency, leading to more accurate and precise results.[13]
3.2. Step-by-Step Bioanalytical Protocol
The following protocol outlines a validated method for the quantification of promethazine in human plasma.
Materials and Reagents:
-
Promethazine hydrochloride reference standard
-
Promethazine-d6 hydrochloride (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of promethazine and promethazine-d6 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the promethazine stock solution in a mixture of water and acetonitrile (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of promethazine-d6 at an appropriate concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or subject sample), add 10 µL of the promethazine-d6 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[14]
-
Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for separation.[15]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Promethazine) | m/z 285.1 → 86.1 |
| MRM Transition (Promethazine-d6) | m/z 291.1 → 92.1 |
| Collision Energy | Optimized for each transition |
Bioanalytical Workflow using d6-Promethazine
Caption: Step-by-step workflow for plasma sample preparation in the bioanalytical assay.
Data Analysis and Interpretation
4.1. Pharmacokinetic Analysis
The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic (PK) parameters:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
4.2. Statistical Comparison
The log-transformed AUC and Cmax values are statistically analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of these parameters are calculated.
4.3. Bioequivalence Acceptance Criteria
For two formulations to be considered bioequivalent, the 90% CIs for the ratios of AUC0-t, AUC0-∞, and Cmax must fall within the acceptance range of 80.00% to 125.00%.[1][7]
Table 2: Hypothetical Pharmacokinetic Data and Bioequivalence Assessment
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Ref) | 90% Confidence Interval |
| Cmax (ng/mL) | 30.1 ± 13.8 | 28.5 ± 11.2 | 104.5% | 97.1% - 112.5% |
| AUC0-t (ng·h/mL) | 425.6 ± 288.9 | 408.2 ± 245.1 | 103.8% | 98.2% - 110.1% |
| Tmax (h) (Median) | 2.5 | 2.4 | - | - |
Based on hypothetical data for illustrative purposes.
In this example, the 90% confidence intervals for both Cmax and AUC0-t fall within the 80.00-125.00% range, indicating that the test formulation is bioequivalent to the reference formulation.
Conclusion
The successful execution of a bioequivalence study for promethazine hinges on a robust study design and a highly reliable bioanalytical method. The use of a deuterium-labeled internal standard, such as promethazine-d6, is a non-negotiable component of the bioanalytical workflow. It ensures the accuracy and precision required to confidently assess the pharmacokinetic equivalence of two formulations, ultimately safeguarding public health by guaranteeing that generic medications perform as intended. Adherence to regulatory guidelines and sound scientific principles, as outlined in this guide, is essential for a successful submission and approval.
References
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Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]
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Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration. Available at: [Link]
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Guideline on the Investigation of Bioequivalence. European Medicines Agency. Available at: [Link]
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Investigation of bioequivalence - Scientific guideline. European Medicines Agency. Available at: [Link]
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Pharmacokinetics of Promethazine Hydrochloride. Medscape. Available at: [Link]
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Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology. Available at: [Link]
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Promethazine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
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Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI. Available at: [Link]
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Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. National Institutes of Health. Available at: [Link]
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Public Assessment Report Scientific discussion Prometazin Actavis (promethazine hydrochloride). Läkemedelsverket (Swedish Medical Products Agency). Available at: [Link]
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The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]
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Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
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Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Incurred Sample Reanalysis in Promethazine Pharmacokinetic Studies
The Imperative of Reproducibility: Understanding Incurred Sample Reanalysis (ISR) in Pharmacokinetics
In the landscape of drug development, the reliability of bioanalytical data is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of regulatory submissions. However, the accuracy of these studies hinges on the reproducibility of the bioanalytical methods used. This is where Incurred Sample Reanalysis (ISR) becomes a critical exercise in quality control and scientific validation.[1]
ISR is the process of reanalyzing a subset of samples from a clinical or nonclinical study to demonstrate the reproducibility of the original analytical results.[2] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples are the actual biological samples obtained from subjects after drug administration.[3] These samples can contain metabolites, concomitant medications, and other endogenous compounds that might not be present in QC samples, potentially affecting the bioanalytical method's performance.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal PK studies to ensure that the validated method is robust and reliable under real-world conditions.[1][2]
The fundamental principle of ISR is to confirm that the analytical method consistently provides accurate and precise results for the same sample on different occasions.[2] A successful ISR assessment provides confidence in the reported pharmacokinetic data, while a failure triggers an investigation to identify and rectify the source of the discrepancy.[3]
Primary Bioanalytical Method: A Validated LC-MS/MS Assay for Promethazine in Human Plasma
For a compound like promethazine, a first-generation antihistamine with a significant first-pass metabolism, a sensitive and selective bioanalytical method is crucial for accurately capturing its pharmacokinetic profile.[4][5][6] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, specificity, and throughput.[7][8]
Rationale for Method Selection
The choice of LC-MS/MS is driven by the need to quantify low concentrations of promethazine in complex biological matrices like human plasma.[7][9] Promethazine's extensive metabolism means that parent drug concentrations can be low, especially during the elimination phase.[4][5] LC-MS/MS provides the necessary sensitivity, often achieving a lower limit of quantification (LLOQ) in the low ng/mL range.[7][9] Furthermore, the selectivity of tandem mass spectrometry minimizes interference from metabolites and other endogenous plasma components, ensuring that only the parent promethazine is being measured.[10]
Solid-phase extraction (SPE) is selected for sample preparation due to its ability to provide a cleaner extract compared to simpler methods like protein precipitation. This reduces matrix effects and improves the overall robustness of the assay.
Detailed Experimental Protocol: LC-MS/MS for Promethazine
This protocol outlines a validated method for the quantification of promethazine in human plasma.
2.2.1 Materials and Reagents
-
Promethazine hydrochloride reference standard
-
Promethazine-d6 (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
-
SPE cartridges (e.g., C18)
2.2.2 Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To 200 µL of plasma, add 20 µL of internal standard working solution (Promethazine-d6, 100 ng/mL in methanol).
-
Precipitation: Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2.2.3 LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[10]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Promethazine: Q1 285.2 -> Q3 198.1
-
Promethazine-d6 (IS): Q1 291.2 -> Q3 204.1
-
The ISR Experiment: Verifying the Promethazine Assay
The ISR experiment is designed to confirm the reproducibility of the bioanalytical method using incurred samples.
ISR Study Design and Sample Selection
Based on regulatory guidelines, the following design is implemented:
-
Sample Size: Up to 10% of the total number of study samples are selected for reanalysis.[1][3]
-
Sample Selection: Samples are chosen to cover the entire PK profile, with a focus on time points around the maximum plasma concentration (Cmax) and in the elimination phase.[1][3] This ensures that the method's reproducibility is tested across a range of concentrations.
Step-by-Step ISR Protocol
-
Sample Retrieval: Retrieve the selected incurred samples from the long-term storage freezer (-70°C or below).
-
Analysis: Analyze the samples in a separate analytical run from the original analysis, using the same validated LC-MS/MS method.[3]
-
Data Processing: Process the data and calculate the promethazine concentrations.
Data Analysis and Acceptance Criteria
The percentage difference between the initial concentration and the reanalyzed concentration is calculated for each sample using the following formula:
% Difference = [(Reanalyzed Value - Initial Value) / Mean of the two values] x 100 [11][12]
For the ISR to be considered successful, the following acceptance criteria, as recommended by the FDA and EMA for small molecules, must be met:
-
The percentage difference for at least two-thirds (67%) of the reanalyzed samples must be within ±20% of their mean.[3][11][13]
If the ISR fails to meet these criteria, an investigation is launched to determine the cause of the variability.[3]
Performance Evaluation: A Comparative Data Analysis
The following table presents hypothetical data from an ISR study for promethazine, demonstrating a successful outcome.
| Sample ID | Initial Concentration (ng/mL) | Reanalysis Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail |
| PK-001-Cmax | 12.5 | 11.8 | 12.15 | -5.76% | Pass |
| PK-001-Elim | 2.1 | 2.3 | 2.2 | 9.09% | Pass |
| PK-002-Cmax | 15.8 | 16.5 | 16.15 | 4.33% | Pass |
| PK-002-Elim | 3.2 | 2.9 | 3.05 | -9.84% | Pass |
| PK-003-Cmax | 9.7 | 10.5 | 10.1 | 7.92% | Pass |
| PK-003-Elim | 1.8 | 1.5 | 1.65 | -18.18% | Pass |
| PK-004-Cmax | 18.2 | 15.9 | 17.05 | -13.49% | Pass |
| PK-004-Elim | 4.5 | 5.1 | 4.8 | 12.50% | Pass |
| PK-005-Cmax | 11.3 | 13.9 | 12.6 | 20.63% | Fail |
| PK-005-Elim | 2.5 | 2.7 | 2.6 | 7.69% | Pass |
| PK-006-Cmax | 14.1 | 13.5 | 13.8 | -4.35% | Pass |
| PK-006-Elim | 2.9 | 3.2 | 3.05 | 9.84% | Pass |
4.1 Interpretation of Results
In this hypothetical dataset of 12 reanalyzed samples, 11 out of 12 (91.7%) have a percentage difference within ±20%. This is well above the required 67%, indicating that the ISR for this promethazine PK study has passed. This successful outcome provides a high degree of confidence in the reliability and reproducibility of the bioanalytical data generated for the entire study.
Comparative Perspective: Alternative Approaches in Promethazine Bioanalysis
While LC-MS/MS with SPE is a robust primary method, it is valuable to consider alternative approaches and their potential impact on ISR outcomes.
Alternative Method: Liquid-Liquid Extraction (LLE) with HPLC-UV
An alternative approach could involve Liquid-Liquid Extraction (LLE) for sample cleanup followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][14]
-
LLE: This technique involves partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent. It can be effective but may be less selective than SPE, potentially leading to a dirtier extract and increased matrix effects.
-
HPLC-UV: While less sensitive than MS/MS, HPLC-UV can be a cost-effective alternative for some applications.[15] However, its lower selectivity makes it more susceptible to interferences from metabolites that may have similar chromatographic retention times and UV absorbance as promethazine.[16]
Comparison and Implications for ISR:
| Feature | LC-MS/MS with SPE (Primary Method) | HPLC-UV with LLE (Alternative Method) |
| Sensitivity | High (sub-ng/mL) | Moderate (ng/mL) |
| Selectivity | Very High | Moderate |
| Sample Cleanup | High efficiency, lower matrix effects | Variable efficiency, higher potential for matrix effects |
| Potential ISR Risk | Low. High selectivity minimizes variability due to metabolites or matrix. | Higher. Co-eluting metabolites or matrix components could interfere with quantification, leading to greater variability between initial and reanalysis runs and a higher risk of ISR failure. |
Causality behind Experimental Choices: The choice of LC-MS/MS with SPE is a deliberate strategy to mitigate risks that could lead to ISR failure. The high selectivity of this method ensures that what is being measured is indeed promethazine, free from interferences that could fluctuate between analytical runs. An HPLC-UV method, while potentially validatable, carries a higher intrinsic risk of ISR failure due to its susceptibility to interferences from metabolites, which are abundant in incurred samples.
Conclusion: Ensuring Data Integrity in Drug Development
Incurred Sample Reanalysis is more than a regulatory checkbox; it is a fundamental scientific practice that underpins the integrity of pharmacokinetic data. For a drug like promethazine, with its complex metabolic profile, a robust and highly selective bioanalytical method, such as the LC-MS/MS assay described, is essential for generating reproducible results. By prospectively designing a high-quality primary assay and understanding the potential pitfalls of alternative methods, researchers can significantly increase the likelihood of a successful ISR outcome, thereby ensuring the reliability of the data that informs critical drug development decisions.
Visualizations
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Caption: Solid-Phase Extraction (SPE) workflow for promethazine.
References
-
Global Bioanalysis Consortium Harmonization Team. (2014). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization. The AAPS Journal, 16(5), 1135–1144. [Link]
-
Deng, P., et al. (2014). Incurred sample reanalysis in bioequivalence studies conducted between 2008 and 2011. Bioanalysis, 6(24), 3349-3354. [Link]
-
Charles River Laboratories. (n.d.). Incurred Sample Reanalysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Taylor, G., et al. (1983). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology, 15(3), 287–293. [Link]
-
MIMS Philippines. (n.d.). Promethazine. Retrieved from [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Taylor, G., et al. (1983). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. PubMed. [Link]
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European Bioanalysis Forum. (n.d.). ISR in every clinical study. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Liu, G., et al. (2009). Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics, 34(3-4), 177-184. [Link]
-
Strenkoski-Nix, L. C., et al. (2000). Pharmacokinetics of Promethazine Hydrochloride After Administration of Rectal Suppositories and Oral Syrup to Healthy Subjects. American Journal of Health-System Pharmacy, 57(16), 1499-1505. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Vija, K., et al. (2012). Analysis of Imprecision in Incurred Sample Reanalysis for Small Molecules. The AAPS Journal, 14(4), 743-750. [Link]
-
Ali, A. S. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. Global Scientific Journals, 10(8), 1092-1110. [Link]
-
NorthEast BioLab. (n.d.). Incurred Sample Reanalysis, ISR Test. Retrieved from [Link]
-
Lee, S. H., et al. (2004). Pharmacokinetic Study of Promethazine in Korean Healthy Subjects Using a Validated HPLC Method. Journal of Pharmaceutical Investigation, 34(4), 258-262. [Link]
-
Wang, C., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Molecules, 28(11), 4434. [Link]
-
Wang, C., et al. (2023). MS scans for (a) promethazine hydrochloride, (b) PMZSO, (c)... [Image]. ResearchGate. [Link]
-
Rudzki, P. J., et al. (2017). Incurred sample reanalysis: Adjusted procedure for sample size calculation. Bioanalysis, 9(21), 1719-1726. [Link]
-
Microsolv Technology Corporation. (n.d.). Promethazine Assay & Impurity Methods. [Link]
-
Hegazy, M. A., et al. (2008). A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations. Journal of Liquid Chromatography & Related Technologies, 31(15), 2293-2306. [Link]
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The Deuterium Isotope Effect: A Practical Guide to Assessing Chromatographic Retention Time Shifts
For researchers, scientists, and professionals in drug development, the use of deuterated compounds is a powerful and increasingly common strategy. From altering metabolic pathways to serving as invaluable internal standards in quantitative bioanalysis, the substitution of hydrogen with its heavier, stable isotope, deuterium, offers significant advantages. However, this seemingly subtle atomic substitution can introduce a chromatographic challenge that, if not properly understood and managed, can impact data quality and interpretation: the Deuterium Isotope Effect (DIE) on chromatographic retention time.
This guide provides an in-depth exploration of the chromatographic isotope effect, offering a comparative analysis of its impact in different chromatographic modes. We will delve into the physicochemical principles governing this phenomenon, present a detailed experimental protocol for its assessment, and provide practical strategies for managing its impact on your analytical methods.
The Physicochemical Origins of the Deuterium Isotope Effect
The difference in retention time between a deuterated compound and its non-deuterated counterpart, often referred to as the chromatographic isotope effect (CIE), stems from the fundamental physical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule[1]. These subtle yet significant differences alter the molecule's interaction with the stationary phase of the chromatography column, resulting in a shift in retention time.
In the context of the most commonly used chromatographic technique in pharmaceutical analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , deuterated compounds are generally observed to be slightly less lipophilic. This reduced lipophilicity leads to weaker interactions with the non-polar stationary phase (e.g., C18), causing the deuterated analogue to elute earlier than its protiated counterpart. This phenomenon is often termed an "inverse isotope effect"[1]. Conversely, in Normal-Phase Liquid Chromatography (NPLC) , where the stationary phase is polar, deuterated compounds may exhibit longer retention times[1].
The magnitude of this retention time shift is not constant and is influenced by several key factors:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms incorporated into a molecule will result in a more pronounced retention time shift[2].
-
Position of Deuteration: The location of the deuterium atoms within the molecular structure is critical. Deuteration on aliphatic chains often has a more significant impact on retention time than on aromatic rings.
-
Molecular Structure: The inherent physicochemical properties of the analyte itself will influence the degree to which deuteration affects its interaction with the stationary phase.
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature can all modulate the extent of the deuterium isotope effect[3][4].
Visualizing the Impact of Deuteration on Chromatography
The logical relationship between the introduction of deuterium and the resulting chromatographic observations can be summarized as follows:
Sources
A Comparative Guide to Promethacine Pharmacokinetics Across Species Using Promethazine-d6 HCl
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic (PK) profile of a compound across different species is fundamental to preclinical and clinical development. This guide provides an in-depth comparison of promethazine's pharmacokinetics in various species, emphasizing the critical role of the stable isotope-labeled internal standard, Promethazine-d6 HCl, in achieving accurate and reliable bioanalytical data.
Introduction: The Significance of Interspecies Pharmacokinetic Comparison
Promethazine is a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. Its diverse applications necessitate a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preclinical studies in various animal models are crucial for predicting human pharmacokinetics and ensuring the safety and efficacy of new drug formulations. However, significant interspecies differences in drug metabolism can lead to variations in drug exposure and response, making direct extrapolation challenging.
This guide will delve into the known pharmacokinetic parameters of promethazine in humans, dogs, rabbits, and cats, and discuss the metabolic pathways that contribute to the observed differences. We will also provide a detailed experimental protocol for a typical pharmacokinetic study, highlighting the indispensable role of Promethazine-d6 HCl in modern bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of Promethazine-d6 HCl in Bioanalysis
Accurate quantification of promethazine in biological matrices (e.g., plasma, urine) is paramount for defining its pharmacokinetic profile. Promethazine-d6 HCl, a deuterated analog of promethazine, serves as an ideal internal standard for LC-MS/MS analysis.
Why is a stable isotope-labeled internal standard like Promethazine-d6 HCl essential?
-
Minimizes Analytical Variability: It has nearly identical chemical and physical properties to the unlabeled promethazine. This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
-
Corrects for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since Promethazine-d6 HCl is affected by these matrix effects in the same way as promethazine, it allows for accurate correction and quantification.
-
Improves Precision and Accuracy: By normalizing the response of the analyte to the internal standard, variability introduced during sample preparation and analysis is significantly reduced, leading to more precise and accurate results.
Experimental Protocol: A Typical In-Vivo Pharmacokinetic Study
This section outlines a standard protocol for a pharmacokinetic study of an oral promethazine formulation in an animal model, utilizing Promethazine-d6 HCl.
1. Animal Model Selection and Acclimatization:
-
Select a relevant animal model (e.g., Beagle dogs).
-
Acclimatize the animals to the laboratory environment for at least one week before the study.
-
Fast the animals overnight before drug administration.
2. Drug Formulation and Administration:
-
Prepare the oral promethazine formulation at the desired concentration.
-
Administer a single oral dose of promethazine to each animal.
3. Blood Sample Collection:
-
Collect blood samples (e.g., from the jugular vein) into tubes containing an anticoagulant (e.g., heparin) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known concentration of Promethazine-d6 HCl solution as the internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC): Use a suitable C18 column to separate promethazine and Promethazine-d6 HCl from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both promethazine and Promethazine-d6 HCl in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of promethazine to Promethazine-d6 HCl.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of promethazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
5. Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
Experimental Workflow Diagram
Caption: Primary metabolic pathways of promethazine in humans.
Implications for Drug Development and Clinical Practice
The observed interspecies differences in promethazine pharmacokinetics have several important implications:
-
Dose Selection for Preclinical Studies: Understanding the metabolic differences is crucial for selecting appropriate doses in preclinical toxicology and efficacy studies to achieve relevant exposures.
-
Extrapolation to Humans: Simple allometric scaling may not be sufficient to predict human pharmacokinetics from animal data due to the significant role of specific metabolic enzymes like CYP2D6.
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can significantly alter the pharmacokinetics of promethazine, leading to potential toxicity or loss of efficacy. This is a critical consideration in clinical practice.
Conclusion
The pharmacokinetic profile of promethazine exhibits significant variability across species, primarily driven by differences in hepatic metabolism, with CYP2D6 playing a key role in humans. Accurate characterization of these profiles relies on robust bioanalytical methods, where the use of a stable isotope-labeled internal standard like Promethazine-d6 HCl is indispensable for achieving the required precision and accuracy. For drug development professionals, a thorough understanding of these interspecies differences is essential for the successful translation of preclinical findings to the clinical setting. Further research is warranted to fully elucidate the pharmacokinetic profiles of promethazine in species such as rats and monkeys to build a more complete picture for preclinical to clinical extrapolation.
References
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Strenkoski-Nix, L. C., Ermer, J., DeCleene, S., Cevallos, W., & Mayer, P. R. (2000). Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects. American Journal of Health-System Pharmacy, 57(16), 1499–1505. [Link]
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Taylor, G., Houston, J. B., Shaffer, J., & Mawer, G. (1983). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology, 15(3), 287–293. [Link]
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Stavchansky, S., Wallace, J. E., Geary, R., Hecht, G., Robb, C. A., & Wu, P. (1987). Bioequivalence and pharmacokinetic profile of promethazine hydrochloride suppositories in humans. Journal of Pharmaceutical Sciences, 76(6), 441–445. [Link]
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Khan, M. A., & Ali, A. (2022). A Comparative In-Vitro Dissolution And In-Vivo Bioavailability Study Of Mouth Dissolving Film Of Promethazine Hydrochloride Against Marketed Formulation. Natural Volatiles and Essential Oils, 9(1), 1-13. [Link]
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Haleem, R. M., & El-Sabour, M. A. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. Global Scientific Journal, 10(8), 1092-1111. [Link]
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Javaid, T., & Knight, M. (2023). A Brief Review on Promethazine. ResearchGate. [Link]
-
DiGregorio, G. J., & Ruch, E. (1980). High-pressure liquid chromatographic determination of promethazine plasma levels in the dog after oral, intramuscular, and intravenous dosage. Journal of Pharmaceutical Sciences, 69(12), 1457–1459. [Link]
-
Amir-Ghahreman, A., & Tavakoli, A. (2010). Antiemetic efficacy of promethazine on xylazine-induced emesis in cats. The Canadian Veterinary Journal, 51(1), 73–74. [Link]
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Liu, P., et al. (2009). Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics, 34(3-4), 177-84. [Link]
-
Liu, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2180. [Link]
Comparative Guide to Inter-day and Intra-day Precision in Promethazine Quantification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of analytical methodologies for the quantification of promethazine, focusing on the critical performance characteristics of inter-day and intra-day precision. As a senior application scientist, the goal is to furnish fellow researchers with a guide that is not only technically robust but also grounded in the practical realities of the laboratory, ensuring the generation of reliable and reproducible data for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
The Imperative of Precision in Promethazine Bioanalysis
Promethazine, a phenothiazine derivative, is widely used for its antihistaminic, sedative, and antiemetic properties. Accurate measurement of its concentration in biological matrices such as plasma and urine is fundamental to understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.[1] Precision, delineated as intra-day (repeatability) and inter-day (reproducibility) variability, is a cornerstone of bioanalytical method validation.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent validation of bioanalytical methods to ensure data integrity.[4][5][6][7][8]
Methodologies for Promethazine Quantification: A Comparative Overview
The two most prominent techniques for promethazine quantification are High-Performance Liquid Chromatography (HPLC), often coupled with UV or electrochemical detection, and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely accessible and reliable technique for the quantification of promethazine.[9][10] The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[10]
Causality in Experimental Design: The choice of a C18 column is predicated on its ability to retain the moderately hydrophobic promethazine molecule, allowing for effective separation from endogenous plasma components. The mobile phase composition is optimized to achieve a balance between retention time and peak resolution. UV detection is commonly set at a wavelength where promethazine exhibits maximum absorbance, ensuring optimal sensitivity.[10]
Performance Insights: While HPLC methods are robust, they can be susceptible to interferences from co-eluting matrix components, potentially impacting precision. Electrochemical detection can offer enhanced sensitivity compared to UV detection.[11][12]
Table 1: Representative Intra-day and Inter-day Precision for Promethazine Quantification by HPLC
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low Quality Control | < 10% | < 15% |
| Medium Quality Control | < 8% | < 10% |
| High Quality Control | < 5% | < 8% |
| Note: These values are representative and can vary based on the specific method and laboratory conditions. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[13][14] This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.
Causality in Experimental Design: The chromatographic separation in an LC-MS/MS method serves to reduce matrix effects and introduce the analyte into the mass spectrometer. The use of a stable isotope-labeled internal standard is crucial for achieving high precision, as it compensates for variations in sample preparation and instrument response. Multiple Reaction Monitoring (MRM) is employed to selectively detect the transition of a specific precursor ion to a product ion, providing exceptional specificity for promethazine.[15][16]
Performance Insights: LC-MS/MS methods for promethazine have demonstrated excellent precision, with reported inter- and intra-day coefficients of variation (CV%) of less than 10%.[13] The lower limit of quantification can be as low as 0.5 to 1.0 ng/mL in plasma and urine.[13][14]
Table 2: Representative Intra-day and Inter-day Precision for Promethazine Quantification by LC-MS/MS
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Lower Limit of Quantification | < 15% | < 15% |
| Low Quality Control | < 5% | < 7% |
| Medium Quality Control | < 4% | < 6% |
| High Quality Control | < 3% | < 5% |
| Note: These values are representative and highlight the high precision achievable with LC-MS/MS. |
Key Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical for removing interfering substances and concentrating the analyte. Solid-phase extraction is a widely used technique for the purification of promethazine from biological matrices.[9][17][18]
Experimental Workflow for Solid-Phase Extraction
Caption: A generalized workflow for solid-phase extraction of promethazine.
Step-by-Step Methodology:
-
Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water or a suitable buffer.
-
Loading: The plasma sample, often pre-treated with an internal standard, is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences.
-
Elution: Promethazine is eluted with a stronger organic solvent, such as methanol or acetonitrile, which may be acidified or basified to optimize recovery.[9]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the chromatography system.[9]
LC-MS/MS Instrumental Analysis
Logical Diagram of an LC-MS/MS System
Caption: The logical flow of analysis in an LC-MS/MS system.
Conclusion and Authoritative Recommendations
For the quantification of promethazine in biological fluids, LC-MS/MS offers superior precision, sensitivity, and selectivity compared to traditional HPLC methods.[13][14] The intra-day and inter-day precision achievable with a validated LC-MS/MS method consistently meets and often exceeds the stringent requirements of regulatory agencies.
To ensure the highest quality data, it is imperative to:
-
Develop and fully validate the bioanalytical method according to FDA or EMA guidelines.[4][7]
-
Utilize a stable isotope-labeled internal standard in LC-MS/MS methods to minimize variability.
-
Implement a robust sample preparation technique, such as solid-phase extraction, to reduce matrix effects.
-
Regularly perform quality control checks to monitor the ongoing performance of the method.
By adhering to these principles, researchers can be confident in the accuracy and reproducibility of their promethazine quantification data, forming a solid foundation for critical decisions in drug development and clinical practice.
References
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Scribd. HPLC Methods for Promethazine Analysis. Available from: [Link]
-
Taylor, R. B., et al. "Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 378, 1986, pp. 321-30. Available from: [Link]
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Li, K., et al. "Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine." European Journal of Drug Metabolism and Pharmacokinetics, vol. 34, no. 3-4, 2009, pp. 177-84. Available from: [Link]
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Patel, R., et al. "A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu." International Journal of Pharmaceutical Sciences and Research, vol. 6, no. 10, 2015, pp. 4145-55. Available from: [Link]
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ResearchGate. Intra-Day and Inter-Day Accuracy and Precision Data of HPLC Method for Promethazine. Available from: [Link]
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Wallace, J. E., et al. "Liquid Chromatographic Assay for Promethazine in Plasma Using Electrochemical Detection." Analytical Chemistry, vol. 53, no. 7, 1981, pp. 960-62. Available from: [Link]
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Wang, L., et al. "Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study." Molecules, vol. 24, no. 24, 2019, p. 4469. Available from: [Link]
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The Royal Society of Chemistry. Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. Available from: [Link]
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Ovid. DETERMINATION OF PROMETHAZINE IN BLOOD SERUM BY ION-PAIR REVERSED-PHASE HPLC. Available from: [Link]
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MDPI. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Available from: [Link]
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Oriental Journal of Chemistry. Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Available from: [Link]
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ResearchGate. (PDF) Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. Available from: [Link]
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Phenomenex. SAMPLE PREPARATION. Available from: [Link]
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ResearchGate. INTRA-DAY AND INTER-DAY PRECISION | Download Table. Available from: [Link]
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ResearchGate. Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction and column-switching | Request PDF. Available from: [Link]
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Taylor & Francis. Solid phase extraction – Knowledge and References. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
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Zimmer, D. "New US FDA Draft Guidance on Bioanalytical Method Validation Versus Current FDA and EMA Guidelines: Chromatographic Methods and ISR." Bioanalysis, vol. 6, no. 1, 2014, pp. 13-9. Available from: [Link]
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Kaza, M., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" Journal of Pharmaceutical and Biomedical Analysis, vol. 165, 2019, pp. 381-85. Available from: [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]
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Kaza, M., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" Semantic Scholar. Available from: [Link]
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Safety Operating Guide
A-Scientist's-Guide-to-Handling-Promethazine-d6-Hydrochloride-A-Framework-for-Safety-and-Compliance
This document provides a detailed protocol for the safe handling of Promethazine-d6 Hydrochloride in a laboratory setting. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. Our objective is to create a self-validating system of safety, ensuring that every action is grounded in a clear understanding of the potential risks and the mechanisms of protection.
While this compound is chemically similar to its well-studied counterpart, Promethazine Hydrochloride, this guide adheres to the principle of treating deuterated compounds with the same level of caution as the parent compound, especially in the absence of specific toxicological data for the deuterated form. The guidance herein is therefore based on the known hazards of Promethazine Hydrochloride.[1][2]
Hazard Assessment: Understanding the Risks
Promethazine Hydrochloride is classified as a hazardous substance. A thorough understanding of its toxicological profile is the foundation of safe handling.
Key Hazards:
-
Harmful if Swallowed or Inhaled: Acute toxicity has been noted through oral and inhalation routes.[1][2] Inhalation of dust can cause respiratory irritation.[1]
-
Causes Serious Eye Damage: Direct contact with the eyes can result in severe irritation or damage.
-
Causes Skin Irritation and Allergic Reactions: The compound can cause skin irritation and may lead to an allergic skin reaction upon contact.[1][2]
-
Potential for Target Organ Toxicity: It may cause respiratory irritation with a single exposure.[2]
-
Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects.[1][2]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE) Framework
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE and provides guidance for escalating protection based on the nature of the work.
| Protection Level | Task Example | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Standard Handling | Preparing dilute solutions in a fume hood; Handling sealed containers. | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | ANSI Z87.1 compliant safety glasses with side shields | Fully buttoned laboratory coat | Not generally required if work is performed in a certified chemical fume hood. |
| High-Risk Operations | Weighing solid powder; Generating aerosols; Handling concentrated solutions outside of a fume hood. | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges for solutions). |
Procedural Deep Dive: From Gowning to Disposal
The following sections provide step-by-step protocols for critical laboratory operations involving this compound.
PPE Selection and Donning Workflow
The logic for selecting the appropriate level of PPE is crucial. The following workflow illustrates the decision-making process.
Caption: PPE selection and donning workflow.
Safe Handling Protocols
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4][5] For operations involving larger quantities of powder, consider the use of a glove box or other containment solutions.[6][7]
-
Minimizing Contamination: Use disposable liners on balances and work surfaces when handling the solid material. This simplifies cleanup and reduces the risk of cross-contamination.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and hazard warnings.[8][9]
Doffing (Removal) of PPE and Decontamination
The sequence of PPE removal is critical to prevent contaminating your skin and clothing. The principle is to remove the most contaminated items first.
Caption: Step-by-step PPE doffing sequence.
-
Hand Hygiene: After removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[10]
Emergency Preparedness: Spill and Exposure Response
Preparedness is a cornerstone of laboratory safety.[4] All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Spill Response Decision Tree
In the event of a spill, a quick and accurate assessment is necessary to ensure a safe response.
Caption: Decision tree for spill response.
First Aid and Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water.[1][10] Remove all contaminated clothing. If irritation or a rash develops, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal
All waste contaminated with this compound, including used PPE, disposable liners, and spill cleanup materials, must be treated as hazardous waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[10]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
